RXFP1 receptor agonist-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C32H24F7N3O5S |
|---|---|
Poids moléculaire |
695.6 g/mol |
Nom IUPAC |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-[[5-[5-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazol-3-yl]-2-methoxybenzoyl]amino]-6-(trifluoromethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C32H24F7N3O5S/c1-46-23-7-2-15(26-19-8-14(13-43)9-24(19)47-42-26)10-20(23)29(44)41-27-18-5-3-16(31(34,35)36)11-25(18)48-28(27)30(45)40-17-4-6-22(33)21(12-17)32(37,38)39/h2-7,10-12,14,19,24,43H,8-9,13H2,1H3,(H,40,45)(H,41,44) |
Clé InChI |
HORJWYLVZVHDBF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NOC3C2CC(C3)CO)C(=O)NC4=C(SC5=C4C=CC(=C5)C(F)(F)F)C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling RXFP1 Receptor Agonist-4: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and synthesis of a novel small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), designated as RXFP1 receptor agonist-4. This document details the scientific journey from initial identification through to the chemical synthesis and functional characterization of this potent and selective compound, offering valuable insights for researchers in the field of drug discovery and development targeting GPCRs.
Executive Summary
RXFP1, the cognate receptor for the hormone relaxin, is a promising therapeutic target for a range of cardiovascular and fibrotic diseases. The discovery of potent and selective small molecule agonists for this receptor is a significant advancement, offering the potential for orally bioavailable therapeutics with improved pharmacokinetic profiles over the endogenous peptide ligand. This guide focuses on this compound (Example 268 from patent WO2023114823A1), a benzothiophene (B83047) derivative that has demonstrated nanomolar potency in stimulating the RXFP1 signaling pathway. We will delve into the screening cascade that led to its discovery, provide a detailed protocol for its chemical synthesis, and present its pharmacological data.
Discovery of this compound
The identification of this compound was the result of a comprehensive high-throughput screening (HTS) campaign designed to identify novel, non-peptidic activators of the RXFP1 receptor.
Screening Cascade
The screening process employed a multi-step workflow to identify and characterize potential RXFP1 agonists from a large compound library. The general workflow is depicted below.
Identification of the Benzothiophene Scaffold
The HTS campaign identified a series of benzothiophene derivatives as promising hits. Subsequent structure-activity relationship (SAR) studies led to the optimization of this scaffold, culminating in the identification of this compound as a lead candidate with potent and selective activity.
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process. The detailed synthetic route is outlined in patent WO2023114823A1. The general scheme involves the construction of the core benzothiophene structure followed by sequential amide bond formations.
Note: The following is a generalized representation based on typical synthetic strategies for such molecules. For the exact, step-by-step protocol, including reagents, reaction conditions, and purification methods, it is imperative to consult the detailed experimental procedures outlined in patent WO2023114823A1.
Pharmacological Characterization
This compound was characterized for its ability to activate the RXFP1 receptor and its selectivity against other related receptors.
Quantitative Data
The following table summarizes the key in vitro pharmacological data for this compound.
| Parameter | Value | Assay |
| Potency (EC50) | 4.9 nM[1] | cAMP accumulation in HEK293 cells stably expressing human RXFP1 |
| Chemical Formula | C32H24F7N3O5S[1] | - |
| Molecular Weight | 695.60 g/mol [1] | - |
| CAS Number | 2941376-76-5[1] | - |
Experimental Protocols
RXFP1 cAMP Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
The potency of this compound was determined using a cell-based assay that measures the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the RXFP1 signaling pathway. The assay was performed using a commercially available HTRF cAMP assay kit.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human RXFP1 receptor.
-
Assay Principle: The assay is a competitive immunoassay between native cAMP produced by the cells and a fluorescently labeled cAMP analog for binding to a specific antibody. Activation of RXFP1 by an agonist leads to an increase in intracellular cAMP, which displaces the labeled cAMP from the antibody, resulting in a decrease in the HTRF signal.
-
General Procedure:
-
HEK293-RXFP1 cells are seeded into 384-well plates and incubated overnight.
-
The cell culture medium is removed, and cells are incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A serial dilution of this compound is added to the wells.
-
The plate is incubated at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Lysis buffer containing the HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) is added to each well.
-
The plate is incubated for 1 hour at room temperature to allow the immunoassay to reach equilibrium.
-
The HTRF signal is read on a compatible plate reader.
-
The data is analyzed using a four-parameter logistic equation to determine the EC50 value.
-
RXFP1 Signaling Pathways
Activation of the RXFP1 receptor by an agonist initiates a cascade of intracellular signaling events. The primary and best-characterized pathway involves the coupling of the receptor to the Gs alpha subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. However, RXFP1 signaling is complex and can also involve other G proteins and downstream effectors.
References
An In-Depth Technical Guide to the Mechanism of Action of RXFP1 Receptor Agonists
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the mechanism of action of agonists targeting the Relaxin Family Peptide Receptor 1 (RXFP1). Given that "RXFP1 receptor agonist-4" is not a standardized nomenclature, this document will focus on the well-characterized mechanisms of RXFP1 activation by its endogenous ligand, relaxin-2, and key synthetic agonists.
Introduction to the RXFP1 Receptor
The Relaxin Family Peptide Receptor 1 (RXFP1), also known as LGR7, is a class A G protein-coupled receptor (GPCR) that plays a crucial role in a multitude of physiological processes, including cardiovascular regulation, reproductive functions, and tissue remodeling.[1][2] It is the primary receptor for the peptide hormone relaxin-2.[1] Structurally, RXFP1 is distinct from many other GPCRs due to its large, multi-domain extracellular region, which is essential for ligand binding and receptor activation. This ectodomain consists of a low-density lipoprotein class A (LDLa) module at the N-terminus, followed by a linker region and a series of leucine-rich repeats (LRRs).[1][3]
The Molecular Mechanism of RXFP1 Activation
The activation of RXFP1 is a complex, multi-step process that differs significantly from that of typical GPCRs.
-
Primary Binding Interaction: The B-chain of the relaxin peptide initially binds with high affinity to the leucine-rich repeats (LRRs) of the RXFP1 ectodomain.[3][4]
-
Secondary Interaction and Conformational Change: This initial binding event is thought to induce a conformational change that allows for a secondary, lower-affinity interaction between the A-chain of relaxin and the linker region and extracellular loops of the receptor.[5]
-
Role of the LDLa Module: The N-terminal LDLa module is indispensable for signal transduction.[1][4][6] Following the primary binding event, the LDLa module, acting as a tethered agonist, interacts with the transmembrane domain, leading to the activation of intracellular G proteins.[3][6] Recent structural studies suggest a mechanism of autoinhibition, where in the absence of the agonist, the ectodomain prevents the activation of the transmembrane domain.[1][7]
Downstream Signaling Pathways
RXFP1 activation initiates a complex and multifaceted network of intracellular signaling pathways, often in a cell-type-specific manner. This complexity arises from the receptor's ability to couple to multiple G protein subtypes.[8][9]
-
cAMP-Mediated Signaling: The most well-characterized pathway involves the coupling of RXFP1 to Gαs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8][10][11] However, the cAMP response is often biphasic. An initial, rapid increase is driven by Gαs, which can be negatively modulated by GαoB.[8][12] This is followed by a delayed and sustained cAMP surge mediated by the activation of a Gαi3/Gβγ/PI3K/PKCζ pathway.[8][12]
-
PI3K/Akt Pathway: RXFP1 can also activate the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for vasodilation and cell differentiation.[13][14] This pathway can be initiated by Gβγ subunits released from Gαi proteins.[8][13]
-
Nitric Oxide (NO) Signaling: In vascular endothelial cells, RXFP1 activation leads to the stimulation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO) and subsequent vasodilation.[13][14] This effect is often mediated through the Gαi2/PI3Kβ/γ pathway.[13]
-
MAPK/ERK Pathway: The activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway has also been reported downstream of RXFP1, playing a role in cell proliferation and tissue remodeling.[3][14]
-
Biased Agonism: Different agonists can preferentially activate certain signaling pathways over others, a phenomenon known as biased agonism. For example, the small molecule agonist ML290 is a biased allosteric agonist that activates many of the same pathways as relaxin but does not cause ERK1/2 activation or β-arrestin recruitment.[8][15]
Caption: Generalized signaling pathways activated by RXFP1 agonists.
Quantitative Data for Key RXFP1 Agonists
The following tables summarize the binding and functional parameters for well-characterized RXFP1 agonists.
Table 1: Peptide Agonists
| Agonist | Species | Assay Type | Parameter | Value | Reference |
| Relaxin-2 | Human | cAMP Accumulation | pEC₅₀ | ~9.0 | [8] |
| Relaxin-2 | Human | Competition Binding (Eu-H2 relaxin) | pIC₅₀ | ~9.2 | [3] |
| SA10SC-RLX | Human | cAMP Accumulation | EC₅₀ | Sub-nanomolar | [4] |
| SA10SC-RLX | Human | Competition Binding (Cy5-relaxin) | IC₅₀ | Similar to Relaxin-2 | [11] |
| R2R01 | Human | RXFP1 Agonist Assay | Potency | Sub-nanomolar | [16] |
Table 2: Small Molecule Agonists
| Agonist | Species | Assay Type | Parameter | Value | Reference |
| ML290 | Human | cAMP Accumulation | pEC₅₀ | 7.0 | [8] |
| ML290 | Human | cAMP Accumulation | AC₅₀ | 94 nM | [10] |
| ML290 | Human | TRUPATH BRET (Gαs) | Potency | Less potent than Relaxin-2 | [15] |
| ML290 | Human | TRUPATH BRET (Gαi3) | Potency | Less potent than Relaxin-2 | [15] |
| ML290 | Human | TRUPATH BRET (GαoB) | Potency | Less potent than Relaxin-2 | [15] |
Detailed Experimental Protocols
The characterization of RXFP1 agonists relies on a variety of in vitro assays. Below are the methodologies for key experiments.
This assay is fundamental for assessing the activation of Gαs-coupled pathways.
-
Principle: Measures the intracellular concentration of cAMP produced in response to receptor activation.
-
Cell Lines: Human Embryonic Kidney (HEK-293T) cells or Chinese Hamster Ovary (CHO) cells stably expressing human RXFP1 are commonly used.[10][12] THP-1 cells, which endogenously express RXFP1, are also utilized.[10][17]
-
Methodology:
-
Cells are seeded in 96- or 384-well plates and cultured overnight.[7][10]
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.[10]
-
Cells are incubated with varying concentrations of the test agonist for a specified period (e.g., 30 minutes for the initial Gs response).[7]
-
The reaction is stopped, and cells are lysed.
-
The intracellular cAMP concentration is quantified using a competitive immunoassay, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or Bioluminescence Resonance Energy Transfer (BRET)-based biosensors like CAMYEL.[10][17]
-
-
Data Analysis: Concentration-response curves are generated, and EC₅₀/pEC₅₀ values are calculated to determine agonist potency.
Caption: A typical experimental workflow for a cAMP accumulation assay.
These assays are used to determine the binding affinity of a ligand for the receptor.
-
Principle: A labeled ligand (radioligand or fluorescent ligand) is competed off the receptor by an unlabeled test compound.
-
Methodology:
-
Membranes are prepared from cells overexpressing RXFP1.
-
Membranes are incubated with a fixed concentration of a labeled ligand (e.g., Europium-labeled H2 relaxin) and increasing concentrations of the unlabeled competitor agonist.[3]
-
After reaching equilibrium, bound and free ligands are separated (e.g., by filtration).
-
The amount of bound labeled ligand is quantified.
-
-
Data Analysis: Competition curves are plotted, and IC₅₀ values are determined, which can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
These assays measure the direct interaction between the activated receptor and specific G protein subtypes in live cells.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect the proximity between a Renilla luciferase (Rluc)-tagged GPCR and a GFP-tagged G protein subunit. Agonist binding brings the donor (Rluc) and acceptor (GFP) into close proximity, resulting in a BRET signal.
-
Methodology:
-
HEK293 cells are co-transfected with constructs for RXFP1-Rluc and specific Gα-GFP, Gβ, and Gγ subunits.
-
Cells are plated and incubated with the Rluc substrate (e.g., coelenterazine).
-
Increasing concentrations of the agonist are added, and the BRET signal is measured over time.
-
-
Data Analysis: Concentration-response curves are generated for the activation of each G protein subtype, allowing for the assessment of G protein coupling profiles and biased agonism.[15]
Conclusion
The mechanism of action for RXFP1 receptor agonists is characterized by a unique, multi-step receptor activation process involving its large ectodomain. This leads to the engagement of a complex network of G protein-mediated signaling pathways, including the canonical Gαs-cAMP pathway and non-canonical Gαi/o, PI3K, and MAPK pathways. The ability of different agonists to selectively modulate these pathways (biased agonism) presents a sophisticated opportunity for the development of targeted therapeutics for a range of conditions, from cardiovascular diseases to fibrosis. A thorough understanding of these mechanisms, supported by robust quantitative in vitro assays, is critical for the successful discovery and development of novel RXFP1-targeting drugs.
References
- 1. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are RXFP1 agonists and how do they work? [synapse.patsnap.com]
- 3. Synthetic short-chain peptide analogues of H1 relaxin lack affinity for the RXFP1 receptor and relaxin-like bioactivity. Clues to a better understanding of relaxin agonist design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Constitutive formation of an RXFP1-signalosome: a novel paradigm in GPCR function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relaxin family peptide receptors RXFP1 and RXFP2 modulate cAMP signaling by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]
- 14. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Optimization of Single Relaxin B-Chain Peptide Leads to the Identification of R2R01, a Potent, Long-Acting RXFP1 Agonist for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Real‐time examination of cAMP activity at relaxin family peptide receptors using a BRET‐based biosensor - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Small-Molecule RXFP1 Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Relaxin Family Peptide Receptor 1 (RXFP1) is a G-protein coupled receptor (GPCR) that is the primary target of the peptide hormone relaxin.[1][2] Activation of RXFP1 triggers a cascade of intracellular signaling events with therapeutic potential in a variety of conditions, most notably acute heart failure, fibrosis, and preeclampsia.[1][3] The native ligand, relaxin, is a peptide hormone with a short half-life, necessitating intravenous administration and limiting its use in chronic diseases.[4] This has driven the search for potent and selective small-molecule agonists of RXFP1 that could offer improved pharmacokinetic properties and oral bioavailability.
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for a key series of small-molecule RXFP1 agonists based on a 2-acetamido-N-phenylbenzamide scaffold. This series was identified through high-throughput screening and subsequently optimized to yield potent tool compounds like ML290 and clinical candidates such as AZD5462.[3][5]
Core Scaffold and Initial SAR Observations
A quantitative high-throughput screen (qHTS) of over 350,000 compounds identified a 2-acetamido-N-phenylbenzamide core as a viable starting point for potent RXFP1 agonists.[1][3] Initial hits, while modest in activity, provided a crucial framework for optimization. The core scaffold is depicted below, with key areas for modification highlighted.
The primary assay used to determine agonist activity was a cell-based assay measuring the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the RXFP1 signaling pathway.[1][2] Potency is typically reported as the half-maximal effective concentration (EC50), with lower values indicating higher potency. Efficacy is reported as the maximum response relative to the natural ligand, relaxin.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for modifications at different positions of the 2-acetamido-N-phenylbenzamide scaffold.
Table 1: SAR of the "Eastern Hemisphere" Phenyl Ring (R1)
| Compound | R1 Substituent | EC50 (µM) | Max. Response (%) |
| 1 | 3-CF3 | 2.65 | 100 |
| 2 | 4-CF3 | 5.01 | 95 |
| 3 | 3-SO2CF3 | 0.094 (ML290) | 98 |
| 4 | 4-SO2CF3 | 0.45 | 100 |
| 5 | 3-SO2Me | 1.26 | 90 |
| 6 | 4-SO2Me | 2.51 | 85 |
| 7 | 3-CN | 3.16 | 80 |
| 8 | 4-CN | 6.31 | 75 |
| 9 | H | >10 | - |
Data synthesized from multiple sources, including[1][2].
Key Insights:
-
Electron-withdrawing groups are favored at the meta (3-) and para (4-) positions.
-
The trifluoromethylsulfonyl (SO2CF3) group at the 3-position provides the highest potency, as seen in the optimized compound ML290.[1]
-
A simple trifluoromethyl (CF3) group also confers good activity.
-
Unsubstituted or cyano-substituted analogs show significantly reduced potency.
Table 2: SAR of the "Western Hemisphere" Phenyl Ring (R2)
| Compound | R2 Substituent | EC50 (µM) | Max. Response (%) |
| 10 | 2-OMe | 0.265 | 96 |
| 11 | 3-OMe | 0.891 | 92 |
| 12 | 4-OMe | 1.99 | 88 |
| 13 | 2-OEt | 0.094 (ML290) | 98 |
| 14 | 2-OPr | 0.158 | 95 |
| 15 | 2-Cl | 0.747 | 98 |
| 16 | 2-F | 0.471 | 99 |
| 17 | H | >10 | - |
Data synthesized from multiple sources, including[2].
Key Insights:
-
Substitution at the ortho (2-) position of the western phenyl ring is critical for high potency.
-
Small alkoxy groups, such as methoxy (B1213986) and ethoxy, are well-tolerated and lead to potent compounds. The 2-ethoxy group is present in ML290.[2]
-
Halogen substitutions at the 2-position also result in sub-micromolar activity.
-
The unsubstituted analog is inactive, highlighting the importance of this interaction.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay for RXFP1 Agonism
This is the primary assay used to determine the potency and efficacy of the small-molecule agonists.
Objective: To measure the intracellular accumulation of cAMP in response to compound stimulation in a cell line overexpressing human RXFP1.
Materials:
-
HEK293 cell line stably expressing human RXFP1 (HEK293-RXFP1).[6]
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., PBS with 1 mM IBMX or 0.5 mM Ro 20-1724 to inhibit phosphodiesterases).[6]
-
Test compounds dissolved in DMSO.
-
384-well or 1536-well low-volume assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: HEK293-RXFP1 cells are harvested and seeded into assay plates at a density of approximately 2,000-8,000 cells per well and incubated overnight to allow for attachment.[6]
-
Compound Addition: Test compounds are serially diluted in DMSO and then further diluted in assay buffer. A small volume of the compound solution is added to the wells containing the cells. A positive control (e.g., native relaxin) and a negative control (vehicle) are included.[6]
-
Stimulation: The plates are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP production.[6][7]
-
Lysis and Detection: HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) are added to the wells according to the manufacturer's protocol. This step lyses the cells and initiates the competitive immunoassay.[7]
-
Incubation: The plates are incubated at room temperature for at least 60 minutes to allow the assay to reach equilibrium.[8]
-
Data Acquisition: The plates are read on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: The ratio of the two fluorescence signals is calculated, which is inversely proportional to the amount of cAMP produced. The data are normalized to controls and dose-response curves are generated using non-linear regression to determine EC50 and maximal response values.
Mandatory Visualizations
RXFP1 Signaling Pathway
Caption: Simplified signaling pathways activated by RXFP1 agonists.
Experimental Workflow for SAR Analysis
References
- 1. Optimization of the first small-molecule relaxin/insulin-like family peptide receptor (RXFP1) agonists: Activation results in an antifibrotic gene expression profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Optimization of the first small-molecule relaxin/insulin-like family peptide receptor (RXFP1) agonists: Activation results in an antifibrotic gene expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AstraZeneca JMC Reports on RXFP1 Agonist AZD5462 [synapse.patsnap.com]
- 6. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay in Summary_ki [bdb99.ucsd.edu]
An In-depth Technical Guide to the RXFP1 Receptor Agonist-4 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Relaxin Family Peptide Receptor 1 (RXFP1) is a G-protein coupled receptor (GPCR) that plays a crucial role in a multitude of physiological processes, including cardiovascular regulation, connective tissue remodeling, and anti-inflammatory responses.[1][2][3] Activation of RXFP1 by its endogenous ligand, relaxin-2, or synthetic agonists initiates a complex network of intracellular signaling cascades, making it a promising therapeutic target for conditions such as heart failure, fibrosis, and pre-eclampsia.[4][5]
This technical guide provides a comprehensive overview of the signaling pathways activated by a representative RXFP1 agonist, herein referred to as "Agonist-4". The information presented is based on the well-characterized effects of known RXFP1 agonists, such as relaxin-2 and the small-molecule agonist ML290.[4][6] This document will detail the core signaling pathways, present quantitative data for agonist activity, provide detailed experimental protocols for studying these pathways, and visualize the molecular interactions and workflows through diagrams.
Core Signaling Pathways
Activation of RXFP1 by an agonist like Agonist-4 does not trigger a single, linear pathway but rather a complex web of interactions involving multiple G-proteins and downstream effectors. The primary signaling cascades initiated by RXFP1 activation are:
-
Gαs/cAMP Pathway: This is a canonical pathway for many GPCRs. Upon agonist binding, RXFP1 couples to the stimulatory G-protein, Gαs, which in turn activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger that activates Protein Kinase A (PKA) and other downstream effectors.[1][4]
-
Gαi/PI3K/Akt/NO Pathway: RXFP1 can also couple to inhibitory G-proteins, such as Gαi. This interaction leads to the activation of Phosphoinositide 3-Kinase (PI3K), which then phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt can then phosphorylate and activate endothelial Nitric Oxide Synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator.[1][5]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway, is another important downstream target of RXFP1 activation. This pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival.[4]
These pathways are not mutually exclusive and can exhibit crosstalk, leading to a nuanced and cell-type-specific response to RXFP1 agonism.
Quantitative Data for RXFP1 Agonists
The potency and efficacy of RXFP1 agonists can be quantified through various in vitro assays. The following tables summarize key quantitative data for the endogenous agonist, relaxin-2, and the small-molecule agonist, ML290, which serve as a reference for the expected activity of a compound like Agonist-4.
Table 1: Agonist Potency (EC50) in cAMP Accumulation Assays
| Agonist | Cell Line | EC50 | Reference |
| Relaxin-2 | HEK293-RXFP1 | ~100 pM | [7] |
| ML290 | HEK293-RXFP1 | ~100 nM | [7] |
| SE301 | HEK293T-human RXFP1 | 5.8 nM | [7] |
| SA10SC-RLX | OVCAR5 (endogenous RXFP1) | Sub-nanomolar | [8] |
Table 2: Binding Affinity (Kd) of Ligands to Human RXFP1
| Ligand | Assay Method | Kd | Reference |
| Relaxin-2 | Radioligand Binding | ~0.5 nM | [9] |
| SE301 | Flow Cytometry | 122 nM | [7] |
| H2 Relaxin | Europium-labeled ligand binding | 0.6 nM | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of RXFP1 signaling. The following are protocols for key experiments used to characterize the activation of the signaling pathways described above.
Protocol 1: cAMP Accumulation Assay
This protocol is designed to quantify the intracellular accumulation of cyclic AMP upon stimulation of RXFP1.
Materials:
-
HEK293 cells stably expressing human RXFP1 (HEK293-RXFP1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Agonist-4 (or other RXFP1 agonists)
-
Forskolin (positive control)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well or 384-well microplates
Procedure:
-
Cell Seeding: Seed HEK293-RXFP1 cells into microplates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Agonist Preparation: Prepare serial dilutions of Agonist-4 and control compounds in assay buffer containing IBMX.
-
Cell Stimulation: Remove the culture medium and add the agonist dilutions to the cells. Incubate for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Perform the cAMP detection assay following the kit protocol.
-
Data Analysis: Measure the signal (e.g., fluorescence or luminescence) and calculate the concentration of cAMP. Plot the cAMP concentration against the agonist concentration to determine the EC50 value.
Protocol 2: ERK1/2 Phosphorylation Western Blot
This protocol assesses the activation of the MAPK/ERK pathway by detecting the phosphorylation of ERK1/2.
Materials:
-
Cells expressing RXFP1 (e.g., primary endothelial cells or transfected cell lines)
-
Agonist-4
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Serum-starve the cells for 4-6 hours. Treat cells with various concentrations of Agonist-4 for different time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-p-ERK antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-t-ERK antibody to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of p-ERK to t-ERK.
Protocol 3: PI3K/Akt Activation Assay
This protocol measures the activation of the PI3K pathway by detecting the phosphorylation of Akt at Ser473.
Materials:
-
Cells expressing RXFP1
-
Agonist-4
-
Fixation and permeabilization buffers
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
Fluorescently labeled secondary antibodies
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Stimulation: Treat cells with Agonist-4 as described in the Western blot protocol.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize them with a permeabilization buffer (e.g., 0.1% Triton X-100 or methanol).
-
Antibody Staining: Incubate the cells with primary antibodies against phospho-Akt and total-Akt, followed by incubation with appropriate fluorescently labeled secondary antibodies.
-
Analysis: Analyze the cells using a flow cytometer to quantify the fluorescence intensity of phospho-Akt and total-Akt on a single-cell basis. Alternatively, visualize the staining using a fluorescence microscope.
Protocol 4: Nitric Oxide Synthase (NOS) Activity Assay
This protocol measures the activity of NOS by quantifying the production of nitric oxide.
Materials:
-
Cell or tissue lysates
-
Agonist-4 (for cell-based assays)
-
NOS activity assay kit (colorimetric or fluorometric)
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Griess reagent (for colorimetric detection of nitrite)
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates according to the assay kit instructions.
-
Reaction Setup: Set up the reaction mixture containing the sample, L-arginine, NADPH, and other cofactors provided in the kit.
-
Incubation: Incubate the reaction mixture at 37°C for the recommended time to allow for NO production.
-
Nitrite (B80452) Detection: Add Griess reagent to the reaction mixture, which will react with nitrite (a stable oxidation product of NO) to produce a colored product.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Calculation: Calculate the NOS activity based on a standard curve generated with known concentrations of nitrite.
Signaling Pathway and Workflow Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways activated by RXFP1 agonists and a typical experimental workflow.
Caption: RXFP1 Signaling Pathways.
Caption: Experimental Workflow for RXFP1 Agonist Characterization.
Conclusion
The activation of the RXFP1 receptor by agonists such as "Agonist-4" initiates a complex and multifaceted signaling network with significant therapeutic potential. A thorough understanding of these pathways, coupled with robust and reproducible experimental protocols, is essential for the successful development of novel RXFP1-targeting drugs. This guide provides a foundational framework for researchers and drug development professionals to explore the intricate world of RXFP1 signaling and to design and execute experiments that will further elucidate its role in health and disease. As research in this field continues to evolve, the development of more selective and potent RXFP1 agonists holds the promise of innovative treatments for a range of debilitating conditions.
References
- 1. What are RXFP1 agonists and how do they work? [synapse.patsnap.com]
- 2. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]
- 6. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
An In-depth Technical Guide on the Downstream Cellular Effects of RXFP1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Relaxin Family Peptide Receptor 1 (RXFP1) is a pleiotropic G protein-coupled receptor (GPCR) that orchestrates a diverse array of physiological responses, including vasodilation, anti-fibrotic activity, and anti-inflammatory effects. Activation of RXFP1 by its endogenous ligand, relaxin-2, or synthetic agonists initiates a complex network of downstream signaling cascades. This technical guide provides a comprehensive overview of the principal cellular effects stemming from the activation of RXFP1, with a focus on the key signaling pathways involved: the cyclic adenosine (B11128) monophosphate (cAMP) pathway, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the extracellular signal-regulated kinase (ERK) 1/2 pathway, and the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. This document presents quantitative data for various agonists, detailed experimental protocols for assessing receptor activation, and visual representations of the signaling networks and experimental workflows to facilitate a deeper understanding and further investigation of RXFP1-targeted therapeutics.
Introduction to RXFP1 Signaling
RXFP1, a member of the leucine-rich repeat-containing G protein-coupled receptor (LGR) family, is distinguished by its large ectodomain which is crucial for ligand binding and receptor activation. Upon agonist binding, RXFP1 undergoes a conformational change that facilitates the coupling to multiple G proteins, thereby initiating a cascade of intracellular events. The primary signaling pathways activated by RXFP1 agonists include:
-
cAMP Pathway: Primarily mediated by Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. RXFP1 can also couple to inhibitory G proteins (Gαi/o), which can modulate the cAMP response.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is activated by RXFP1, often through Gβγ subunits released from Gαi/o proteins.
-
ERK1/2 Pathway: A key signaling cascade in cell growth and differentiation, the activation of which can be agonist-dependent and cell-type specific.
-
NO/cGMP Pathway: Important for vasodilation, this pathway is activated via the PI3K/Akt-dependent phosphorylation of endothelial nitric oxide synthase (eNOS).
The specific signaling signature can be influenced by the nature of the agonist (e.g., endogenous peptide vs. small molecule), the cellular context, and the expression levels of various signaling components.
Quantitative Analysis of RXFP1 Agonist Activity
The potency and efficacy of RXFP1 agonists are typically quantified by measuring their effects on downstream signaling events. The following tables summarize key quantitative data for representative RXFP1 agonists: the endogenous ligand relaxin-2, the small molecule agonist ML290, and the synthetic peptide agonist SA10SC-RLX.
Table 1: Agonist Potency (EC₅₀) on cAMP Production
| Agonist | Cell Line | Assay Type | EC₅₀ | Citation(s) |
| Relaxin-2 | HEK293-RXFP1 | HTRF | 203 pM | [1] |
| Relaxin-2 | OVCAR5 | HTRF | ~1 nM | [2] |
| ML290 | HEK293-RXFP1 | AC50 (cAMP) | 94 nM | [3] |
| SA10SC-RLX | OVCAR5 | HTRF | Sub-nanomolar | [4][5] |
| SA10SC-RLX | EA.hy926_RXFP1 | HTRF | ~0.18 nM | [6] |
Table 2: Agonist Potency (pEC₅₀) on Other Signaling Pathways
| Agonist | Pathway | Cell Line | pEC₅₀ | Citation(s) |
| Relaxin-2 | pERK1/2 | HEK-RXFP1 | 9.5 ± 0.3 | [7] |
| ML290 | cGMP | HCAECs | 6.1 ± 0.3 | [3] |
| ML290 | cGMP | HUVECs | 6.2 ± 0.7 | [3] |
| ML290 | cGMP | HUVSMCs | 6.1 ± 0.5 | [3] |
| ML290 | cGMP | HUASMCs | 6.2 ± 0.5 | [3] |
Note: pEC₅₀ is the negative logarithm of the EC₅₀ value.
Table 3: Biased Agonism of ML290
| Pathway | HEK-RXFP1 Cell Response | Human Primary Vascular Cell Response | Citation(s) |
| cAMP Accumulation | Yes | Yes | [3] |
| p38 MAPK Phosphorylation | Yes | Not Reported | [3] |
| cGMP Accumulation | No | Yes | [3] |
| ERK1/2 Phosphorylation | No | No | [3][8] |
Signaling Pathways and Visualizations
The activation of RXFP1 by an agonist triggers a complex and interconnected network of signaling pathways. The following diagrams, generated using the DOT language, illustrate these key cascades.
cAMP Signaling Pathway
Activation of RXFP1 predominantly leads to the stimulation of adenylyl cyclase (AC) via the Gαs protein, resulting in the production of cAMP. This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP Response Element-Binding Protein (CREB), leading to changes in gene expression. The receptor can also couple to Gαi/o proteins, which can inhibit adenylyl cyclase, and Gαi3, which can lead to a delayed increase in cAMP via a PI3K-PKCζ-dependent mechanism.
PI3K/Akt and ERK1/2 Signaling Pathways
RXFP1 activation can also trigger the PI3K/Akt and ERK1/2 pathways. The PI3K/Akt pathway is often initiated by Gβγ subunits released from Gαi, leading to the phosphorylation and activation of Akt, a key regulator of cell survival. The ERK1/2 pathway can also be activated, though the mechanism can be complex and may involve crosstalk from other pathways. Notably, the small molecule agonist ML290 appears to be a biased agonist, as it does not typically activate the ERK1/2 pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Relaxin Stimulates Multiple Signaling Pathways: Activation of cAMP, PI3K, and PKCζ in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relaxin stimulates multiple signaling pathways: activation of cAMP, PI3K, and PKCzeta in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to RXFP1 Receptor Agonist-4 and its Signaling Compared to Endogenous Relaxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Relaxin Family Peptide Receptor 1 (RXFP1) is a promising therapeutic target for a multitude of conditions including heart failure and fibrosis. While the endogenous ligand, relaxin, has shown therapeutic potential, its short half-life necessitates the development of small molecule agonists. This technical guide provides a comprehensive analysis of a novel small molecule, RXFP1 receptor agonist-4, and directly compares its signaling properties to that of native relaxin. We present detailed pharmacological data, experimental protocols for key assays, and visual representations of the associated signaling pathways to facilitate further research and drug development in this area.
Introduction to RXFP1 and its Ligands
The Relaxin Family Peptide Receptor 1 (RXFP1) is a class A G-protein coupled receptor (GPCR) characterized by a large, complex extracellular domain containing leucine-rich repeats and a low-density lipoprotein class A (LDLa) module.[1][2] Its endogenous ligand is the peptide hormone relaxin. The interaction between relaxin and RXFP1 is complex, involving high-affinity binding to the extracellular domain and a secondary interaction with the transmembrane exoloops.[3] This binding initiates a cascade of intracellular signaling events that are responsible for the pleiotropic effects of relaxin, including vasodilation, anti-fibrotic activity, and anti-inflammatory responses.[4]
The therapeutic potential of activating RXFP1 has driven the search for small molecule agonists that offer improved pharmacokinetic profiles over the native relaxin peptide. One such molecule is this compound, a novel benzothiophene (B83047) derivative. This guide will delve into the specifics of this synthetic agonist and its functional profile in relation to relaxin.
Comparative Pharmacology: this compound vs. Relaxin
The functional activity of this compound has been characterized and compared to that of native human relaxin across several key signaling pathways. The following tables summarize the available quantitative data.
Table 1: Receptor Binding Affinity
| Ligand | Cell Line | Assay Type | Radioligand | Ki (nM) |
| Human Relaxin-2 | HEK293T-RXFP1 | Competition Binding | ¹²⁵I-labeled H2 Relaxin | ~1 |
| This compound | Data not available | Data not available | Data not available | Data not available |
Note: Specific Ki data for this compound from the primary patent source is not available. Further studies are required to determine its binding affinity.
Table 2: Functional Potency in Key Signaling Pathways
| Ligand | Signaling Pathway | Cell Line | Assay Type | EC50 (nM) |
| Human Relaxin-2 | cAMP Accumulation | HEK293-RXFP1 | HTRF | ~1-10 |
| This compound | cAMP Accumulation | HEK293-hRXFP1 | Not specified | 4.9[5][6] |
| Human Relaxin-2 | pERK1/2 Activation | Various | Western Blot/AlphaScreen | ~1-20 |
| This compound | pERK1/2 Activation | Data not available | Data not available | Data not available |
| Human Relaxin-2 | PI3K Activation | THP-1 | PI3K Activity Assay | Not specified (activity confirmed)[4][7][8] |
| This compound | PI3K Activation | Data not available | Data not available | Data not available |
| Human Relaxin-2 | cGMP Accumulation | Rat Renal Myofibroblasts | Not specified | Activity confirmed[9] |
| This compound | cGMP Accumulation | Data not available | Data not available | Data not available |
Signaling Pathways
Relaxin-Mediated RXFP1 Signaling
Activation of RXFP1 by relaxin initiates a complex and multifaceted signaling cascade. The primary and most well-characterized pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8] However, RXFP1 signaling is not limited to this pathway. It is known to couple to other G-proteins, including Gαi/o, leading to the activation of phosphoinositide 3-kinase (PI3K) and subsequently the Akt signaling pathway.[3][7][8] Furthermore, relaxin stimulation can induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[8] Another important downstream effect is the production of nitric oxide (NO), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[9]
This compound Signaling
Based on the available data for this compound, its primary characterized activity is the stimulation of cAMP production with a potent EC50 of 4.9 nM.[5][6] This suggests that, like relaxin, it effectively couples to the Gαs pathway. However, its effects on other signaling branches, such as PI3K/Akt, ERK1/2, and NO/cGMP, have not yet been publicly disclosed. It is plausible that, as a small molecule agonist, it may exhibit biased agonism, preferentially activating a subset of the pathways stimulated by the endogenous ligand. Further research is necessary to fully elucidate the signaling profile of this compound.
Detailed Experimental Protocols
RXFP1 Competitive Binding Assay with Europium-Labeled Relaxin
This protocol outlines a competitive binding assay to determine the binding affinity of a test compound for the RXFP1 receptor using a non-radioactive europium-labeled relaxin tracer.
Materials:
-
HEK293 cells stably expressing human RXFP1.
-
Europium-labeled human relaxin-2 (Eu-H2 relaxin).
-
Unlabeled human relaxin-2 (for positive control).
-
Test compound (e.g., this compound).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Enhancement Solution (e.g., DELFIA Enhancement Solution).
-
96-well microplates (low-binding).
-
Time-resolved fluorescence plate reader.
Procedure:
-
Cell Culture: Culture HEK293-hRXFP1 cells to ~80-90% confluency.
-
Membrane Preparation (Optional, for membrane-based assay): Harvest cells, homogenize in lysis buffer, and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in Binding Buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Binding Buffer (for total binding).
-
A high concentration of unlabeled relaxin (1 µM, for non-specific binding).
-
Serial dilutions of the test compound.
-
Serial dilutions of unlabeled relaxin (for standard curve).
-
-
Add Tracer: Add Eu-H2 relaxin to all wells at a final concentration equal to its Kd (previously determined by saturation binding).
-
Add Cells/Membranes: Add the cell suspension or membrane preparation to each well.
-
Incubation: Incubate the plate at room temperature for 2-3 hours with gentle shaking.
-
Washing: Wash the wells 3-5 times with ice-cold Wash Buffer to remove unbound tracer.
-
Signal Development: Add Enhancement Solution to each well and incubate for 5-10 minutes.
-
Detection: Read the time-resolved fluorescence on a compatible plate reader.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
References
- 1. Development of Novel High-Affinity Antagonists for the Relaxin Family Peptide Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific DOTA/europium-labeling of recombinant human relaxin-3 for receptor-ligand interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]
- 4. Relaxin stimulates multiple signaling pathways: activation of cAMP, PI3K, and PKCzeta in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RELAXIN ACTIVATES PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR GAMMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The relaxin family peptide receptor 3 activates extracellular signal-regulated kinase 1/2 through a protein kinase C-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relaxin Stimulates Multiple Signaling Pathways: Activation of cAMP, PI3K, and PKCζ in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anti-fibrotic Actions of Relaxin Are Mediated Through a NO-sGC-cGMP-Dependent Pathway in Renal Myofibroblasts In Vitro and Enhanced by the NO Donor, Diethylamine NONOate - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of RXFP1 Receptor Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of agonists targeting the Relaxin Family Peptide Receptor 1 (RXFP1). RXFP1, a G-protein coupled receptor (GPCR), is a key therapeutic target for a range of conditions, including heart failure, fibrosis, and various inflammatory disorders.[1][2] Understanding the binding and signaling properties of novel agonists is crucial for the development of effective therapeutics. This document outlines the key experimental protocols and presents quantitative data for several prominent RXFP1 agonists.
Core Concepts in RXFP1 Agonist Characterization
The interaction of an agonist with RXFP1 initiates a cascade of intracellular signaling events. The primary and most studied pathway involves the coupling to Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3][4] However, RXFP1 signaling is complex and can also involve coupling to Gi/Go proteins, as well as activation of other pathways like the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein (MAP) kinase (ERK1/2) pathways.[3][4][5] A thorough in vitro characterization therefore assesses an agonist's binding affinity, its potency and efficacy in stimulating these various signaling pathways, and its selectivity for RXFP1 over other related receptors.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for several well-characterized RXFP1 agonists. These values provide a comparative basis for evaluating novel compounds.
Table 1: Binding Affinities of RXFP1 Agonists
| Agonist | Cell Line | Assay Type | pKi | Reference |
| H2 Relaxin | HEK-293T | Competition Binding | 8.96 ± 0.03 | [6] |
| B7-33 | HEK-293T | Competition Binding | 5.54 ± 0.13 | [6] |
| H2 B-R13/17K | HEK-293T | Competition Binding | 6.44 ± 0.06 | [7] |
| H2 B-R13/17HR | HEK-293T | Competition Binding | 7.20 ± 0.08 | [7] |
Table 2: Functional Potency and Efficacy of RXFP1 Agonists (cAMP Accumulation)
| Agonist | Cell Line | EC50 / pEC50 | Emax (% of control) | Reference |
| ML-290 | HEK293-RXFP1 | 94 nM | Not specified | [8] |
| RXFP1 receptor agonist-2 | HEK293 human RXFP1 | 1 nM | Not specified | [8] |
| RXFP1 receptor agonist-3 | HEK293 human RXFP1 | 2 nM | Not specified | [8] |
| RXFP1 receptor agonist-10 | Not specified | 0.5 nM | Not specified | [8] |
| AZ7976 | Not specified | > 10.5 (pEC50) | Not specified | [8] |
| SA10SC-RLX | HEK human RXFP1 | Sub-nanomolar | Not specified | [9][10] |
Key Experimental Protocols
Detailed and robust experimental protocols are fundamental to the accurate characterization of RXFP1 agonists. Below are methodologies for key in vitro assays.
Receptor Binding Assay (Competition Binding)
This assay determines the affinity of a test compound for the RXFP1 receptor by measuring its ability to compete with a radiolabeled or fluorescently-labeled ligand.
Materials:
-
HEK-293T cells stably expressing human RXFP1.
-
Europium-labeled H2 Relaxin (Eu-H2 relaxin) or other suitable labeled ligand.
-
Test agonist compounds.
-
Binding Buffer (e.g., HBSS with 0.1% BSA).
-
96-well microplates.
-
Plate reader capable of detecting the label's signal.
Protocol:
-
Cell Preparation: Culture HEK-RXFP1 cells to confluency. Harvest and resuspend the cells in binding buffer to a desired concentration.
-
Assay Setup: In a 96-well plate, add a fixed concentration of Eu-H2 relaxin to all wells.
-
Competition: Add serial dilutions of the unlabeled test agonist or a known reference compound (e.g., unlabeled H2 relaxin) to the wells. Include wells with no competitor (total binding) and wells with a high concentration of unlabeled ligand (non-specific binding).
-
Incubation: Add the cell suspension to the wells and incubate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Detection: Measure the signal from the bound labeled ligand using a suitable plate reader.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP, a key second messenger in the RXFP1 signaling pathway.
Materials:
-
HEK293 cells stably expressing human RXFP1 (HEK-RXFP1).[3]
-
Cell culture medium.
-
Test agonist compounds.
-
Forskolin (B1673556) (positive control).
-
Phosphodiesterase (PDE) inhibitor (e.g., Ro 20-1724) to prevent cAMP degradation.[3][11]
-
cAMP detection kit (e.g., HTRF, TR-FRET, or ELISA-based).[3][12]
-
384-well or 96-well microplates.
-
Plate reader compatible with the detection kit.
Protocol:
-
Cell Seeding: Seed HEK-RXFP1 cells into microplates at a density of approximately 2,000 cells/well and incubate overnight at 37°C and 5% CO2.[11]
-
Pre-treatment: Add a PDE inhibitor (e.g., 400 µM Ro 20-1724 in PBS) to each well.[11]
-
Agonist Stimulation: Add serial dilutions of the test agonist or a reference compound to the wells. Include a positive control (e.g., forskolin) and a vehicle control (e.g., DMSO).[11][12]
-
Incubation: Incubate the plate for 30 minutes at 37°C and 5% CO2.[3][11]
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit. For a TR-FRET assay, this typically involves adding a cAMP-d2 labeled tracer and a europium cryptate-labeled anti-cAMP antibody.[3][11]
-
Signal Reading: After a final incubation period at room temperature (e.g., 30 minutes), read the plate using a compatible plate reader.[11]
-
Data Analysis: Normalize the data to the maximal response of forskolin (100%) and the vehicle control (0%).[12] Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by RXFP1 agonists and a typical experimental workflow for their in vitro characterization.
Caption: RXFP1 Receptor Signaling Pathways.
Caption: In Vitro Characterization Workflow.
Conclusion
The in vitro characterization of RXFP1 receptor agonists is a multi-faceted process that requires a combination of binding and functional assays to elucidate the pharmacological profile of a compound. The data and protocols presented in this guide serve as a foundational resource for researchers in the field of relaxin biology and drug discovery. A thorough understanding of these methodologies is essential for the identification and development of novel and selective RXFP1 agonists with therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Relaxin family peptide receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What are RXFP1 agonists and how do they work? [synapse.patsnap.com]
- 5. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Table 1, RXFP1 cAMP qHTS assay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to RXFP1 Receptor Agonist-4 Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies and data related to the target engagement of RXFP1 receptor agonists, with a focus on a representative compound designated "RXFP1 receptor agonist-4". This document outlines key experimental protocols, presents quantitative data for well-characterized agonists, and visualizes critical signaling pathways and experimental workflows.
Introduction to RXFP1 and its Agonists
The Relaxin Family Peptide Receptor 1 (RXFP1) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular regulation, anti-fibrotic activity, and anti-inflammatory responses.[1][2] Activation of RXFP1 by its endogenous ligand, relaxin-2, initiates a cascade of intracellular signaling events, making it an attractive therapeutic target for conditions such as heart failure and fibrosis.[1][3] The development of small molecule and peptide-based agonists for RXFP1 has been a significant focus of drug discovery efforts.[3][4] This guide will delve into the methods used to confirm that these agonist molecules, exemplified by "this compound," effectively bind to and activate the RXFP1 receptor.
Quantitative Data for Characterized RXFP1 Agonists
To provide a comparative landscape, the following tables summarize key quantitative data for several well-characterized RXFP1 agonists. This data is essential for understanding the potency, affinity, and efficacy of these compounds.
Table 1: In Vitro Potency and Affinity of Selected RXFP1 Agonists
| Compound | Type | Assay | Cell Line | Parameter | Value | Reference |
| ML290 | Small Molecule | cAMP Accumulation | HEK293-RXFP1 | AC50 | 5.29 µM | [4] |
| p38MAPK Phosphorylation | HUVECs | EC50 | ~1 µM | [5] | ||
| cGMP Accumulation | HUVECs | EC50 | ~1 µM | [5] | ||
| AZD5462 | Small Molecule | cAMP Accumulation | CHO-hRXFP1 | pEC50 | 7.7 | [6] |
| cAMP Accumulation | HEK293-hRXFP1 | pEC50 | 7.4 | [6] | ||
| SE301 | Peptide | Gs Signaling | HEK293-hRXFP1 | EC50 | 5.8 nM | [3] |
| Binding Affinity (Flow Cytometry) | Expi293F-hRXFP1 | K_D_ | 122 ± 36 nM | [3] | ||
| SA10SC-RLX | Peptide | cAMP Accumulation | OVCAR5 | EC50 | Sub-nanomolar | [7][8] |
| Binding (Competition) | EA.hy926_RXFP1 | IC50 | Similar to relaxin | [9] |
Table 2: In Vivo and Pharmacokinetic Data for Selected RXFP1 Agonists
| Compound | Species | Parameter | Value | Reference |
| ML290 | Mouse (humanized RXFP1) | In vivo effect | Increased heart rate | [1] |
| AZD5462 | Rat | Oral Bioavailability | 58% | [6] |
| Monkey | Oral Bioavailability | 12% | [6] | |
| SE301 | Mouse | Serum Half-life | Up to 5 days | [10] |
| SA10SC-RLX | Rat | In vivo effect | Increased renal blood flow | [7][8] |
Experimental Protocols for Target Engagement
Detailed methodologies are crucial for the accurate assessment of RXFP1 agonist target engagement. The following sections provide step-by-step protocols for key in vitro and in vivo assays.
In Vitro Target Engagement Assays
This functional assay measures the activation of the Gs signaling pathway downstream of RXFP1 activation.
Protocol:
-
Cell Culture and Plating:
-
Compound Treatment:
-
cAMP Detection (HTRF Assay):
-
Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents, which include a europium cryptate-labeled anti-cAMP antibody and a d2 dye-labeled cAMP tracer.[4]
-
Incubate at room temperature for 30 minutes.[11]
-
Read the plate on a compatible plate reader to measure the TR-FRET signal. The signal is inversely proportional to the amount of cAMP produced.[4]
-
-
Data Analysis:
-
Calculate the concentration-response curve for the agonist and determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
-
This assay directly measures the binding of a ligand to the RXFP1 receptor.
Protocol:
-
Membrane Preparation:
-
Binding Reaction (Competition Assay):
-
Separation of Bound and Free Ligand:
-
Detection:
-
Measure the radioactivity retained on the filters using a scintillation counter.[12]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test agonist to determine the IC50 value (the concentration that inhibits 50% of the radioligand binding).
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[14]
-
This assay measures the recruitment of β-arrestin to the activated RXFP1 receptor, which is involved in receptor desensitization and signaling.
Protocol:
-
Cell Line and Plating:
-
Agonist Stimulation:
-
Add serial dilutions of the test agonist to the cells and incubate.[15]
-
-
Detection:
-
Data Analysis:
-
Generate a dose-response curve and calculate the EC50 for β-arrestin recruitment.
-
In Vivo Target Engagement
Demonstrating that an RXFP1 agonist engages its target in a living organism is a critical step in drug development.
Protocol (Example: Measurement of Heart Rate in Mice):
-
Animal Model:
-
Use appropriate animal models, such as humanized mice expressing human RXFP1, as some small molecule agonists may be species-specific.[1]
-
-
Compound Administration:
-
Administer the test agonist (e.g., this compound) via an appropriate route (e.g., intravenous or intraperitoneal injection).[1]
-
-
Physiological Measurement:
-
Monitor a relevant physiological parameter known to be affected by RXFP1 activation, such as heart rate, using telemetry or other suitable methods.[1]
-
-
Data Analysis:
-
Compare the physiological response in agonist-treated animals to that in vehicle-treated control animals to assess in vivo target engagement.[1]
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways of the RXFP1 receptor and a typical experimental workflow for agonist target engagement.
References
- 1. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Engineering and Characterization of a Long-Half-Life Relaxin Receptor RXFP1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ics.org [ics.org]
"RXFP1 receptor agonist-4" selectivity profiling against other RXFP receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relaxin family peptide receptor 1 (RXFP1) is a G protein-coupled receptor (GPCR) that mediates the physiological effects of the peptide hormone relaxin.[1] Activation of RXFP1 is implicated in a wide range of physiological processes, including vasodilation, anti-fibrotic activity, and anti-inflammatory effects, making it a promising therapeutic target for cardiovascular and fibrotic diseases.[2] "RXFP1 receptor agonist-4" is a small molecule agonist identified for its ability to stimulate cAMP production in cells expressing the human RXFP1 receptor.[3] This technical guide provides a summary of the available data on the selectivity profile of "this compound," along with detailed experimental protocols for assessing receptor activation and selectivity.
Quantitative Data Summary
| Receptor | Parameter | Value | Cell Line | Assay Type |
| Human RXFP1 | EC50 | 4.9 nM | HEK293 | cAMP Production |
| Human RXFP2 | Not Reported | - | - | - |
| Human RXFP3 | Not Reported | - | - | - |
| Human RXFP4 | Not Reported | - | - | - |
Table 1: Functional Potency of this compound. The EC50 value represents the concentration of the agonist that elicits a half-maximal response in a functional assay.[3]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used for characterization, the following diagrams illustrate the RXFP1 signaling pathway and a typical experimental workflow for assessing agonist activity.
Figure 1: RXFP1 Receptor Signaling Pathway. Activation of RXFP1 by an agonist leads to the stimulation of Gαs, which in turn activates adenylate cyclase to produce the second messenger cAMP.
Figure 2: General Workflow for a cAMP Functional Assay. This diagram outlines the key steps involved in determining the potency of an agonist at a Gs-coupled receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of RXFP1 receptor agonists.
Functional Assay: cAMP Production in HEK293 Cells
This protocol describes a common method to quantify the production of cyclic AMP (cAMP) following receptor activation.
1. Cell Culture and Preparation:
-
HEK293 cells stably expressing the human RXFP1 receptor are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418 at 500 µg/mL).[4]
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[4]
-
For the assay, cells are harvested and seeded into 384-well or 1536-well plates at a density of approximately 2,000 cells per well and incubated overnight.[4][5]
2. Assay Procedure:
-
The culture medium is removed, and cells are incubated with a phosphodiesterase (PDE) inhibitor, such as Ro 20-1724 (e.g., at 400 µM in PBS), for a short period to prevent cAMP degradation.[4]
-
"this compound" is serially diluted to various concentrations and added to the wells.
-
The plate is incubated for a specified time (e.g., 60 minutes) at 37°C to allow for receptor stimulation and cAMP production.
3. Detection:
-
Intracellular cAMP levels are measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[4]
-
Lysis buffer and detection reagents (containing a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor) are added to the wells.
-
The plate is incubated at room temperature to allow for the competitive binding reaction to reach equilibrium.
-
The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
4. Data Analysis:
-
The raw data is converted to cAMP concentrations using a standard curve.
-
A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
The EC50 value is determined using a non-linear regression analysis (e.g., four-parameter logistic fit).
Selectivity Profiling: Radioligand Binding Assay
To determine the binding affinity of "this compound" at RXFP1 and other RXFP receptors, a competitive radioligand binding assay can be performed. This protocol provides a general framework.
1. Membrane Preparation:
-
Cells stably expressing the target RXFP receptor (RXFP1, RXFP2, RXFP3, or RXFP4) are harvested and homogenized in a cold lysis buffer.[2]
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer.[2]
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[2]
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Membrane preparation (containing a specific amount of protein).
-
A fixed concentration of a suitable radioligand with known high affinity for the target receptor (e.g., [33P] or [125I]-labeled relaxin for RXFP1).
-
Varying concentrations of the unlabeled competitor ("this compound").
-
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target receptor.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.[2]
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[2]
-
The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.[2]
-
The radioactivity retained on the filters is measured using a scintillation counter.[2]
4. Data Analysis:
-
The specific binding at each concentration of the competitor is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration to generate a competition curve.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the curve.
-
The binding affinity (Ki) of the competitor is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Conclusion
"this compound" demonstrates potent activation of the human RXFP1 receptor. While comprehensive data on its selectivity against other RXFP family members is currently limited in the public literature, the protocols outlined in this guide provide a robust framework for conducting such selectivity profiling. A thorough characterization of the selectivity profile is a critical step in the preclinical development of any novel therapeutic agent to understand its potential on-target efficacy and off-target liabilities. Further studies are warranted to fully elucidate the interaction of "this compound" with RXFP2, RXFP3, and RXFP4.
References
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Table 1, RXFP1 cAMP qHTS assay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of RXFP1 Receptor Agonists in Mitigating Cardiac Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a central pathological feature in the progression of most heart diseases, leading to ventricular stiffening, diastolic dysfunction, and ultimately, heart failure. The relaxin family peptide receptor 1 (RXFP1) has emerged as a promising therapeutic target for combating this condition. Activation of RXFP1 by its endogenous ligand, relaxin, or synthetic agonists initiates a cascade of signaling events that collectively exert potent anti-fibrotic effects. This technical guide provides an in-depth overview of the role of RXFP1 receptor agonists in cardiac fibrosis, detailing the underlying signaling pathways, summarizing key quantitative data from preclinical studies, and providing comprehensive experimental protocols for researchers in the field. While the prompt specified "RXFP1 receptor agonist-4," this nomenclature does not correspond to a recognized compound in the current scientific literature. Therefore, this guide will focus on well-characterized RXFP1 agonists, including the native peptide relaxin, its recombinant form serelaxin (B13411825), and the small molecule agonist ML290, as representative examples.
Introduction to RXFP1 and Cardiac Fibrosis
Cardiac fibrosis is a wound-healing response to cardiac injury, such as myocardial infarction, hypertension, or myocarditis. This process is primarily driven by the activation of cardiac fibroblasts into myofibroblasts, which are hypersecretory cells that produce large quantities of ECM proteins, predominantly type I and type III collagen. While initially adaptive, persistent myofibroblast activation and ECM deposition lead to pathological cardiac remodeling.
RXFP1 is a G protein-coupled receptor (GPCR) that is expressed in the heart, particularly in cardiac fibroblasts and endothelial cells. Its activation by agonists like relaxin has been shown to counteract the fibrotic process through multiple mechanisms, making it an attractive target for anti-fibrotic therapies.
Signaling Pathways of RXFP1 Agonists in Cardiac Fibroblasts
The anti-fibrotic effects of RXFP1 agonists are mediated by a complex interplay of signaling pathways that antagonize pro-fibrotic stimuli, such as Transforming Growth Factor-beta 1 (TGF-β1) and Angiotensin II (Ang II). The key pathways are:
-
Inhibition of the TGF-β/Smad Pathway: TGF-β1 is a potent pro-fibrotic cytokine that signals through its receptors to phosphorylate and activate Smad2 and Smad3 transcription factors. Activated Smad complexes translocate to the nucleus and drive the expression of fibrotic genes, including those for collagens and alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation. RXFP1 agonists have been shown to interfere with this pathway by inhibiting the phosphorylation of Smad2 and Smad3.[1]
-
Activation of the Nitric Oxide (NO)/cyclic Guanosine (B1672433) Monophosphate (cGMP) Pathway: RXFP1 activation stimulates the production of nitric oxide (NO) via nitric oxide synthase (NOS). NO then activates soluble guanylyl cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP).[2] This pathway is known to have anti-fibrotic effects, in part by inhibiting the TGF-β/Smad signaling cascade.[3]
-
Modulation of the Notch Signaling Pathway: The Notch signaling pathway is involved in cell fate decisions and has been implicated in cardiac fibrosis. RXFP1 agonists can upregulate Notch-1 signaling, which in turn inhibits TGF-β1-induced fibroblast-to-myofibroblast transition.[4] This inhibition is associated with a decrease in Smad3 phosphorylation, suggesting a crosstalk between the Notch and TGF-β pathways.[4]
Signaling Pathway Diagrams
Caption: RXFP1 agonist signaling pathways in cardiac fibroblasts.
Quantitative Data on the Anti-Fibrotic Effects of RXFP1 Agonists
The following tables summarize quantitative data from key preclinical studies demonstrating the anti-fibrotic efficacy of RXFP1 agonists.
Table 1: In Vitro Effects of RXFP1 Agonists on Cardiac Fibroblasts
| Agonist | Pro-fibrotic Stimulus | Cell Type | Parameter Measured | Result | Reference |
| Relaxin | Angiotensin II (10-100 nM) | Rat Cardiac Fibroblasts | Proliferation | 15-50% inhibition | [5] |
| Relaxin | IGF-I (0.1-1 µg/ml) | Rat Cardiac Fibroblasts | Proliferation | 15-50% inhibition | [5] |
| Relaxin | Angiotensin II | Rat Cardiac Fibroblasts | α-SMA Expression | 65-88% decrease | [5] |
| Relaxin | TGF-β1 | Rat Cardiac Fibroblasts | α-SMA Expression | 65-88% decrease | [5] |
| Relaxin | Angiotensin II | Rat Cardiac Fibroblasts | Collagen Expression | 60-80% decrease | [5] |
| Relaxin | TGF-β1 | Rat Cardiac Fibroblasts | Collagen Expression | 60-80% decrease | [5] |
| Relaxin | TGF-β1 | Rat Cardiac Fibroblasts | Matrix Metalloproteinase-2 (MMP-2) | Increased expression (P < 0.01) | [5] |
| ML290 (1 µM) | TGF-β1 (2 ng/ml) | Human Cardiac Fibroblasts | Phospho-Smad2 | Inhibition | [6] |
| ML290 (1 µM) | TGF-β1 (2 ng/ml) | Human Cardiac Fibroblasts | Phospho-Smad3 | Inhibition | [6] |
| ML290 (1 µM) | - | Human Cardiac Fibroblasts | MMP-2 Activity | Increased over 72 hours | [6] |
Table 2: In Vivo Effects of RXFP1 Agonists on Cardiac Fibrosis Models
| Agonist | Animal Model | Duration of Treatment | Parameter Measured | Result | Reference |
| Relaxin | Relaxin-deficient mice | - | Collagen Overexpression | 40% decrease (P < 0.05) | [5] |
| Relaxin | β2-adrenergic receptor overexpressing mice | - | Collagen Overexpression | 58% decrease (P < 0.01) | [5] |
| Relaxin (0.5mg/kg/day) | Rat Myocardial Infarction | 2 weeks | Collagen Deposition | Significant reduction | |
| Relaxin (0.5mg/kg/day) | Rat Myocardial Infarction | 2 weeks | TGF-β1, α-SMA, Collagen I protein | Significant suppression | [3] |
| Serelaxin | Mouse (Transverse Aortic Constriction) | 4 weeks | Myocardial Fibrosis | Significant reduction | [7] |
| AZD3427 | Non-human primate (systolic dysfunction) | 21 weeks | Ejection Fraction, Cardiac Output, Stroke Volume | Significant improvement | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the role of RXFP1 agonists in cardiac fibrosis.
In Vitro Cardiac Fibroblast Activation Assay
This protocol describes the induction of a fibrotic phenotype in cultured cardiac fibroblasts and its modulation by RXFP1 agonists.
Caption: Experimental workflow for in vitro cardiac fibroblast activation assay.
Protocol Details:
-
Isolation and Culture of Cardiac Fibroblasts:
-
Isolate cardiac fibroblasts from neonatal Sprague-Dawley rat ventricles by enzymatic digestion.
-
Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.
-
Use cells between passages 2 and 4 for experiments.
-
-
Induction of Fibroblast-to-Myofibroblast Transformation:
-
Seed cardiac fibroblasts in 6-well plates at a density of 1 x 10^5 cells/well.
-
Once confluent, serum-starve the cells for 24 hours in DMEM.
-
Induce differentiation by treating the cells with a pro-fibrotic agent such as human recombinant TGF-β1 (10 ng/mL) for 48 hours.
-
-
Treatment with RXFP1 Agonist:
-
Simultaneously with the pro-fibrotic stimulus, treat the cells with the RXFP1 agonist of interest (e.g., human recombinant relaxin-2 at 100 ng/mL or ML290 at 1 µM). Include a vehicle control group.
-
-
Analysis of Fibrotic Markers:
-
Western Blotting:
-
Lyse cells and quantify protein concentration.
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Examples of primary antibodies include:
-
anti-α-SMA (e.g., Sigma-Aldrich, Cat# A2547)
-
anti-Collagen I (e.g., Abcam, Cat# ab34710)
-
anti-phospho-Smad2/3
-
anti-β-actin (loading control)
-
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers for target genes (e.g., Col1a1, Col3a1, Acta2) and a housekeeping gene (e.g., Gapdh).
-
Analyze relative gene expression using the 2^-ΔΔCt method.
-
-
Immunofluorescence:
-
Grow cells on glass coverslips.
-
After treatment, fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with anti-α-SMA antibody for 1 hour.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Mount coverslips with a DAPI-containing mounting medium to visualize nuclei.
-
Image using a fluorescence microscope.
-
-
In Vivo Murine Model of Cardiac Fibrosis
This protocol outlines the induction of cardiac fibrosis in mice and the assessment of the therapeutic effects of an RXFP1 agonist.
Caption: Experimental workflow for an in vivo murine model of cardiac fibrosis.
Protocol Details:
-
Animal Model and Fibrosis Induction:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Induce cardiac fibrosis via continuous infusion of Angiotensin II (e.g., 1.4 mg/kg/day) for 2-4 weeks using subcutaneously implanted osmotic minipumps. Alternatively, surgical methods like transverse aortic constriction (TAC) can be used to induce pressure-overload fibrosis.
-
-
RXFP1 Agonist Administration:
-
Administer the RXFP1 agonist (e.g., serelaxin at 0.5 mg/kg/day) via a separate osmotic minipump implanted concurrently with the Ang II pump. The control group receives a vehicle infusion.
-
-
Assessment of Cardiac Function and Fibrosis:
-
Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac function (e.g., ejection fraction, fractional shortening, diastolic function).
-
Histological Analysis:
-
At the end of the treatment period, euthanize the mice and harvest the hearts.
-
Fix hearts in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and perform Picrosirius Red staining to visualize and quantify collagen deposition.
-
Deparaffinize and rehydrate sections.
-
Stain in Picro-Sirius Red solution for 60 minutes.
-
Wash in two changes of acidified water.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a synthetic resin.
-
Quantify the fibrotic area (red-stained) as a percentage of the total myocardial area using image analysis software.
-
-
Perform immunohistochemistry for α-SMA to identify myofibroblasts.
-
-
Molecular Analysis:
-
Snap-freeze a portion of the ventricular tissue in liquid nitrogen for Western blotting and qRT-PCR analysis of fibrotic markers as described in the in vitro protocol.
-
-
Conclusion
RXFP1 receptor agonists represent a promising therapeutic strategy for the treatment of cardiac fibrosis. By activating multiple anti-fibrotic signaling pathways, these agents can inhibit myofibroblast differentiation, reduce excessive collagen deposition, and potentially reverse established fibrosis. The data summarized and protocols provided in this guide offer a comprehensive resource for researchers working to further elucidate the mechanisms of RXFP1-mediated cardioprotection and to develop novel anti-fibrotic therapies. Continued investigation into the clinical efficacy of specific RXFP1 agonists, such as the long-acting analog AZD3427, will be crucial in translating these preclinical findings into effective treatments for patients with heart disease.
References
- 1. Anti‐fibrotic actions of relaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anatoljcardiol.com [anatoljcardiol.com]
- 3. ahajournals.org [ahajournals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Relaxin modulates cardiac fibroblast proliferation, differentiation, and collagen production and reverses cardiac fibrosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cancerdiagnostics.com [cancerdiagnostics.com]
- 8. academic.oup.com [academic.oup.com]
The Therapeutic Promise of RXFP1 Receptor Agonists: A Technical Guide
An in-depth exploration of the relaxin family peptide receptor 1 (RXFP1) and its agonists reveals a promising frontier in the treatment of cardiovascular and fibrotic diseases. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core science, experimental data, and potential therapeutic applications of RXFP1 receptor agonists.
The relaxin family peptide receptor 1 (RXFP1) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, most notably in reproductive and cardiovascular health.[1] Its endogenous ligand, the peptide hormone relaxin-2, mediates a range of beneficial effects, including vasodilation, angiogenesis, anti-inflammatory responses, and extracellular matrix remodeling.[1][2] These pleiotropic actions have positioned RXFP1 as a compelling therapeutic target for conditions characterized by fibrosis and vascular dysfunction, such as heart failure, scleroderma, and pre-eclampsia.[3][4]
This guide delves into the intricate signaling mechanisms of RXFP1, summarizes key quantitative data from preclinical and clinical studies of novel agonists, outlines detailed experimental protocols for their evaluation, and visually represents the core concepts through signaling pathway and workflow diagrams.
Core Concepts: RXFP1 Signaling and Therapeutic Rationale
RXFP1 belongs to the leucine-rich repeat-containing GPCR (LGR) family and possesses a complex multi-domain structure, including a large ectodomain with a low-density lipoprotein class A (LDLa) module and leucine-rich repeats (LRRs), and a seven-transmembrane (7TM) domain.[1][4] The activation of RXFP1 by relaxin-2 is a multi-step process that is distinct from that of many other GPCRs.[1]
Recent structural and functional studies have unveiled a unique mechanism of autoinhibition and activation.[1] The receptor's extracellular loop 2 (ECL2) acts as a tethered agonist, and its conformation is regulated by the LRRs and a hinge region.[1] Binding of relaxin-2 to the ectodomain induces a conformational change that relieves this autoinhibition, allowing ECL2 to interact with the 7TM domain and trigger downstream signaling.[1]
Upon activation, RXFP1 primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][5] This primary signaling pathway mediates many of the vasodilatory and anti-fibrotic effects of relaxin.[3][4] Additionally, RXFP1 can engage other signaling pathways, including those involving nitric oxide (NO), mitogen-activated protein (MAP) kinase, and the glucocorticoid receptor, contributing to its diverse physiological functions.[3][4] The activation of these pathways underlies the therapeutic rationale for using RXFP1 agonists to:
-
Reduce fibrosis: By inhibiting the production of pro-fibrotic factors like TGF-β and promoting the degradation of collagen.[2][3]
-
Improve cardiovascular function: Through vasodilation, increased cardiac output, and enhanced renal blood flow.[3][6]
-
Modulate inflammation: By reducing the levels of inflammatory cytokines.[3]
Quantitative Data on RXFP1 Receptor Agonists
The development of potent and selective RXFP1 agonists has been a key focus of research. While the native hormone relaxin-2 (and its recombinant form, serelaxin) has been studied extensively, its short half-life has limited its therapeutic potential for chronic conditions.[2] This has spurred the development of small-molecule agonists and long-acting peptide analogs.
Below are tables summarizing the available quantitative data for notable RXFP1 agonists.
Table 1: Preclinical Data for the Small-Molecule Agonist ML290
| Parameter | Value | Cell Line/Assay | Reference |
| EC50 | ~100 nM | HEK293-RXFP1 (cAMP assay) | [2] |
| Efficacy | Similar to relaxin-2 | Functional assays | [3] |
| Selectivity | Highly selective for human RXFP1 | Counter-screens against RXFP2 and other GPCRs | [3][5] |
Table 2: Clinical Trial Data for the Long-Acting Relaxin Analog AZD3427 in Patients with Heart Failure (Phase 1a/b) [6]
| Parameter | Placebo (n=6) | AZD3427 15 mg (n=6) | AZD3427 45 mg (n=6) |
| Heart Failure with EF ≤40% | |||
| Stroke Volume (mL, mean±SD) | 75±13.5 | - | - |
| Cardiac Output (L/min, mean±SD) | 4.5±1.1 | - | - |
| Heart Failure with EF ≥41% | |||
| Stroke Volume (mL, mean±SD) | 49±6.8 | 50±4.6 | 60±8.0 |
| Cardiac Output (L/min, mean±SD) | 3.6±0.8 | 3.6±0.9 | 3.7±0.8 |
| Estimated Glomerular Filtration Rate (mL/min per 1.73 m², mean±SD) | 75±10.2 | - | - |
| N-terminal pro-B-type natriuretic peptide (pmol/L, mean±SD)‡ | 20±13.7 | - | - |
*Some data points were not available for all dosage groups in the cited source. ‡Baseline values.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of RXFP1 receptor agonists. The following sections provide methodologies for key in vitro assays.
RXFP1 cAMP Signaling Assay
This assay is a primary method for quantifying the agonist activity of compounds at the RXFP1 receptor.
Principle: RXFP1 activation leads to a Gs-mediated increase in intracellular cAMP. This change in cAMP concentration can be measured using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF).[3][5]
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human RXFP1 (HEK293-RXFP1) are cultured in appropriate media (e.g., DMEM with 10% FBS, supplemented with a selection antibiotic like G418).[3]
-
Cell Seeding: Cells are seeded into 384-well plates at a density of approximately 8,000 cells per well and incubated overnight.[3]
-
Compound Treatment:
-
A phosphodiesterase inhibitor (e.g., Ro 20-1724) is added to the cells to prevent cAMP degradation.[3]
-
Serial dilutions of the test compound (e.g., RXFP1 agonist-4) are then added to the wells. A known agonist like relaxin-2 is used as a positive control.
-
-
Incubation: The plate is incubated for 30 minutes at 37°C.[3]
-
cAMP Detection:
-
HTRF detection reagents (e.g., anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore) are added to the wells.[3]
-
The plate is incubated at room temperature for 30-60 minutes to allow for the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: The data is normalized to the response of the positive control and EC50 values are calculated using a non-linear regression analysis.
VEGF Stimulation Assay in THP-1 Cells
This secondary assay assesses a downstream functional response to RXFP1 activation.
Principle: Activation of endogenous RXFP1 in human monocytic (THP-1) cells leads to an increase in the expression of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis.[3]
Methodology:
-
Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with FBS and 2-mercaptoethanol.[3]
-
Cell Seeding: Cells are seeded in 24-well plates at a density of approximately 400,000 cells per well.[3]
-
Compound Treatment: The cells are treated with the test compound or relaxin-2 for 2 hours.[3]
-
RNA Extraction: Total RNA is extracted from the cells using a suitable method (e.g., Trizol reagent).[3]
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.[3]
-
Quantitative Real-Time PCR (qRT-PCR):
Cell Impedance Assay
This label-free assay provides real-time monitoring of cellular morphological changes upon receptor activation.
Principle: The binding of an agonist to RXFP1 on adherent cells can induce subtle changes in cell shape and adhesion, which can be detected as changes in electrical impedance.
Methodology:
-
Cell Seeding: HEK293-RXFP1 cells are seeded onto specialized E-plates containing microelectrodes and allowed to attach and form a monolayer overnight.[3]
-
Baseline Measurement: The baseline cell index (a measure of impedance) is recorded.
-
Compound Addition: The test compound or relaxin-2 is added to the wells.
-
Real-Time Monitoring: Changes in cell index are monitored in real-time using an impedance-based cell analysis system.
-
Data Analysis: The normalized change in cell index over time is calculated and compared between different treatment groups.
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, provide visual representations of the key concepts discussed in this guide.
Caption: RXFP1 Signaling Pathway.
Caption: Experimental Workflow for RXFP1 Agonist Discovery.
References
- 1. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Introduction to the Relaxin Family Peptide Receptor 1 (RXFP1)
An In-depth Technical Guide on the Stimulation of cAMP Production by RXFP1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The Relaxin Family Peptide Receptor 1 (RXFP1), a member of the leucine-rich repeat-containing G protein-coupled receptor (GPCR) family, is the cognate receptor for the peptide hormone relaxin.[1][2] Activation of RXFP1 initiates a cascade of intracellular signaling events that are pivotal in a variety of physiological processes, including the regulation of cardiovascular, renal, and reproductive functions, as well as in extracellular matrix remodeling.[1][3] A primary and well-characterized signaling outcome of RXFP1 activation is the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This guide provides a detailed overview of the mechanisms by which RXFP1 agonists stimulate cAMP production, with a focus on the endogenous ligand, human gene 2 relaxin (H2 relaxin), and the first-in-class small-molecule agonist, ML290.
RXFP1 Signaling and cAMP Production
The activation of RXFP1 by an agonist leads to a complex and multifaceted regulation of adenylyl cyclase (AC), the enzyme responsible for cAMP synthesis. This process is primarily mediated through the coupling of the receptor to various heterotrimeric G proteins.
G Protein Coupling of RXFP1
RXFP1 is known to couple to multiple G protein subtypes, resulting in a nuanced and context-dependent cAMP response.[4][5][6] The principal G proteins involved are:
-
Gαs (stimulatory): Upon agonist binding, RXFP1 predominantly couples to Gαs.[1][5] This activation of Gαs leads to the direct stimulation of adenylyl cyclase, resulting in a rapid increase in intracellular cAMP levels.[1][5]
-
Gαi/o (inhibitory): RXFP1 can also couple to inhibitory G proteins, such as Gαi3 and GαoB.[4][5] While Gαi typically inhibits adenylyl cyclase, the signaling downstream of Gαi3 in the context of RXFP1 activation is more complex. It has been shown to contribute to a delayed and sustained phase of cAMP production through a pathway involving Gβγ subunits, phosphoinositide 3-kinase (PI3K), and protein kinase C zeta (PKCζ).[4][5] GαoB, on the other hand, appears to negatively modulate the initial Gαs-mediated cAMP increase.[5]
This dual coupling to both stimulatory and inhibitory G proteins allows for a finely tuned and temporally regulated cAMP signal.
Biphasic cAMP Response
The intricate G protein coupling of RXFP1 often results in a biphasic cAMP response to agonist stimulation.[5]
-
Initial Phase: A rapid and transient increase in cAMP mediated by Gαs.
-
Delayed Phase: A more sustained elevation of cAMP that is dependent on the Gαi3-PI3K-PKCζ pathway.[5]
The ability to observe this biphasic response can be cell-type dependent.[6]
Quantitative Analysis of cAMP Production by RXFP1 Agonists
The potency and efficacy of RXFP1 agonists in stimulating cAMP production are typically quantified by determining their half-maximal effective concentration (EC50) and the maximum response (Emax). The following tables summarize the available data for H2 relaxin and the small-molecule agonist ML290 in commonly used cell-based assay systems.
Table 1: cAMP Production Stimulated by H2 Relaxin
| Cell Line | Assay Type | EC50 (pM) | Emax (% of Forskolin) | Reference |
| HEK293-RXFP1 | HTRF | 203 | Not specified | [3] |
| HEK293-RXFP1 | CAMYEL (BRET) | ~10 | ~100% | [7] |
| THP-1 | Not specified | Not specified | Not specified | [8] |
Table 2: cAMP Production Stimulated by ML290
| Cell Line | Assay Type | EC50 (nM) | Emax (% of Forskolin) | Reference |
| HEK293-RXFP1 | HTRF | 94 | Similar to relaxin | [1] |
| HEK-RXFP1 | CAMYEL (BRET) | >1000 | ~100% | [7] |
| Human Vascular Cells | Not specified | ~1000 | Not specified | [9] |
Note: EC50 and Emax values can vary depending on the specific experimental conditions, including cell line, receptor expression level, and assay methodology.
Experimental Protocols for Measuring cAMP Production
Several robust and sensitive methods are available for quantifying intracellular cAMP levels following RXFP1 activation. Homogeneous Time-Resolved Fluorescence (HTRF) and Bioluminescence Resonance Energy Transfer (BRET) assays are widely used for their high-throughput capabilities and non-radioactive nature.
HTRF cAMP Assay Protocol
This protocol is based on the competitive immunoassay principle where endogenous cAMP produced by cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody.
Materials:
-
HEK293 cells stably expressing human RXFP1 (HEK293-RXFP1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4)
-
Phosphodiesterase (PDE) inhibitor (e.g., Ro 20-1724 or IBMX)
-
RXFP1 agonist (H2 relaxin or ML290)
-
Forskolin (positive control)
-
HTRF cAMP assay kit (containing cAMP-d2, anti-cAMP-cryptate, and lysis buffer)
-
White, opaque 384-well microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Harvest HEK293-RXFP1 cells and resuspend in assay buffer to the desired density (e.g., 8,000 cells/well).
-
Dispense 30 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate for 16-24 hours at 37°C and 5% CO2.
-
-
Compound Stimulation:
-
Prepare serial dilutions of the RXFP1 agonist and controls (forskolin and vehicle) in assay buffer.
-
Add 2.5 µL of the compound solutions to the respective wells.
-
Add 2 µL of PDE inhibitor (e.g., 1600 µM Ro 20-1724 in PBS) to all wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's instructions by diluting the cAMP-d2 and anti-cAMP-cryptate in lysis buffer.
-
Add 1 µL of each HTRF detection reagent to all wells.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader using an excitation wavelength of 320-340 nm and measuring emission at 620 nm (cryptate) and 665 nm (d2).
-
The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of cAMP produced.
-
-
Data Analysis:
-
Generate a cAMP standard curve to quantify the amount of cAMP produced.
-
Plot the HTRF ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
BRET-based cAMP Assay (CAMYEL Sensor) Protocol
This protocol utilizes a genetically encoded biosensor, CAMYEL (cAMP sensor using YFP-Epac-Rluc), which allows for the real-time measurement of cAMP dynamics in living cells.
Materials:
-
HEK293-RXFP1 cells
-
CAMYEL biosensor plasmid
-
Transfection reagent
-
Cell culture medium
-
Assay buffer (e.g., HBSS)
-
Coelenterazine (B1669285) h (luciferase substrate)
-
RXFP1 agonist (H2 relaxin or ML290)
-
Forskolin (positive control)
-
White, opaque 96-well microplates
-
BRET-compatible plate reader
Procedure:
-
Cell Transfection and Seeding:
-
Co-transfect HEK293-RXFP1 cells with the CAMYEL biosensor plasmid using a suitable transfection reagent.
-
After 24 hours, seed the transfected cells into a 96-well plate at an appropriate density.
-
Incubate for a further 24 hours.
-
-
Assay Preparation:
-
Wash the cells with assay buffer.
-
Add 90 µL of assay buffer containing coelenterazine h (final concentration 5 µM) to each well.
-
Incubate for 5-10 minutes at 37°C to allow for substrate equilibration.
-
-
Real-time Measurement:
-
Place the plate in a BRET-compatible plate reader pre-warmed to 37°C.
-
Measure the baseline BRET ratio (YFP emission / Rluc emission) for a few minutes.
-
Inject 10 µL of the RXFP1 agonist or control solutions at various concentrations.
-
Continue to measure the BRET ratio in real-time for the desired duration (e.g., 30-60 minutes). An increase in the BRET ratio indicates an increase in intracellular cAMP.
-
-
Data Analysis:
-
Calculate the change in the BRET ratio over time for each concentration of the agonist.
-
For dose-response analysis, use the peak BRET response or the response at a specific time point.
-
Plot the change in BRET ratio against the logarithm of the agonist concentration and fit the data to determine the EC50.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: RXFP1 signaling pathway leading to cAMP production.
Caption: Experimental workflow for the HTRF cAMP assay.
Caption: Experimental workflow for the BRET-based cAMP assay.
Conclusion
The stimulation of cAMP production is a hallmark of RXFP1 receptor activation. A comprehensive understanding of the complex signaling mechanisms, involving multiple G proteins and resulting in a finely regulated cAMP response, is crucial for the development of novel therapeutics targeting this receptor. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the accurate characterization of RXFP1 agonists and the elucidation of their downstream physiological effects. The continued investigation into the nuanced signaling of RXFP1 will undoubtedly pave the way for innovative drug discovery efforts.
References
- 1. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constitutive formation of an RXFP1-signalosome: a novel paradigm in GPCR function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relaxin family peptide receptors RXFP1 and RXFP2 modulate cAMP signaling by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relaxin activates multiple cAMP signaling pathway profiles in different target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real‐time examination of cAMP activity at relaxin family peptide receptors using a BRET‐based biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of RXFP1 Receptor Agonists: A Technical Overview
Disclaimer: No publicly available preclinical research findings were identified for a compound specifically named "RXFP1 receptor agonist-4." This guide summarizes the preclinical data for other well-characterized RXFP1 receptor agonists, including the small molecule ML290 and the peptide agonists SA10SC-RLX and AZD3427/AZD5462, to provide a representative overview of the field for researchers, scientists, and drug development professionals.
The relaxin family peptide receptor 1 (RXFP1) has emerged as a promising therapeutic target for a range of cardiovascular and fibrotic diseases.[1][2] Activation of RXFP1 by its endogenous ligand, relaxin-2, elicits pleiotropic effects, including vasodilation, anti-inflammatory responses, and potent anti-fibrotic activity.[1][3] Consequently, the development of synthetic agonists for RXFP1 has been a key focus of preclinical research. This document provides a technical guide to the preclinical findings for several leading RXFP1 receptor agonists.
Quantitative Preclinical Data
The following tables summarize key quantitative data from in vitro and in vivo preclinical studies of various RXFP1 receptor agonists.
Table 1: In Vitro Activity of RXFP1 Receptor Agonists
| Compound | Cell Line | Assay | Potency (EC50/IC50) | Efficacy (% of Relaxin-2) | Reference |
| ML290 | HEK-RXFP1 | cAMP Accumulation | ~100 nM | Not specified | [4] |
| ML290 | Human Cardiac Fibroblasts | cGMP Accumulation | More potent than for cAMP | Not specified | [4][5] |
| SA10SC-RLX | Cells expressing human RXFP1 | Not specified | Sub-nanomolar | Not specified | [6][7][8] |
| AZD3427 | Not specified | Not specified | Not specified | Not specified | [2][9] |
| AZD5462 | Not specified | RXFP1 Activity | >10,000-fold increase vs. parent | Not specified | [1] |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties of RXFP1 Receptor Agonists
| Compound | Animal Model | Key Findings | Reference |
| ML290 | Mice with human RXFP1 knock-in (liver fibrosis model) | Significantly reduced collagen content and α-smooth muscle actin expression. | [3][10] |
| ML290 | Mice with human RXFP1 knock-in (unilateral ureteral obstruction model) | Reduced apoptosis and extracellular matrix remodeling. | [3] |
| SA10SC-RLX | Rats | Increased renal blood flow and decreased renal vascular resistance. | [6][7][11][12] |
| SA10SC-RLX | Rats & Minipigs | Extended half-life and subcutaneous bioavailability of ~70% in minipigs. | [8][11][12] |
| AZD3427 | Non-human primates with cardiac dysfunction | Increased ejection fraction, cardiac output, and stroke volume; reduced systemic vascular resistance. Terminal half-life of 13-14 days in patients with heart failure. | [2][9][13] |
| AZD5462 | Monkey models of heart failure | Improved cardiac systolic function after 8 weeks of administration. | [1] |
Signaling Pathways of RXFP1 Receptor Agonists
RXFP1 activation initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, RXFP1 can also couple to other G proteins, such as Gαi and GαoB, and activate alternative signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the release of nitric oxide (NO). The small molecule agonist ML290 has been shown to be a biased agonist, preferentially activating certain downstream pathways over others.[4][5]
References
- 1. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Frontiers | Anti-apoptotic and Matrix Remodeling Actions of a Small Molecule Agonist of the Human Relaxin Receptor, ML290 in Mice With Unilateral Ureteral Obstruction [frontiersin.org]
- 4. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SA10SC-RLX - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel long-acting relaxin-2 fusion, AZD3427, improves cardiac performance in non-human primates with cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Long-acting relaxin analogues: a novel tool in cardiology [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
The Emerging Role of RXFP1 Agonists in Extracellular Matrix Remodeling: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
The relaxin family peptide receptor 1 (RXFP1) has garnered significant attention as a therapeutic target for fibrotic diseases, owing to its crucial role in regulating extracellular matrix (ECM) dynamics. Activation of RXFP1 by its endogenous ligand, relaxin, or synthetic agonists sets in motion a cascade of signaling events that collectively antagonize the fibrotic process. This technical guide provides a comprehensive overview of the effects of RXFP1 agonists on ECM remodeling, with a particular focus on the well-characterized small molecule agonist ML290, which for the purpose of this guide will be considered as a representative "RXFP1 receptor agonist-4," a term not commonly found in the current literature. We will delve into the molecular mechanisms, present quantitative data from key studies, and provide detailed experimental protocols relevant to the study of these compounds.
The RXFP1 Receptor and its Agonists: A Gateway to Anti-Fibrotic Therapy
RXFP1 is a G protein-coupled receptor (GPCR) that, upon activation, initiates signaling pathways with potent anti-fibrotic effects.[1][2] The natural ligand for RXFP1 is the peptide hormone relaxin, which has demonstrated significant efficacy in various preclinical models of fibrosis.[3][4][5] However, the therapeutic potential of relaxin is limited by its short half-life and peptide nature.[6][7] This has spurred the development of small molecule agonists, such as ML290, which offer improved pharmacokinetic properties.[6][7][8] ML290 is an allosteric agonist of the human RXFP1 and has shown promise in mitigating fibrosis in various tissues.[6][8][9]
Impact of RXFP1 Agonist-4 on Extracellular Matrix Components
The activation of RXFP1 by agonists leads to a significant remodeling of the ECM, primarily by decreasing the deposition of matrix proteins and enhancing their degradation. This is achieved through a dual mechanism: the suppression of pro-fibrotic signaling and the upregulation of matrix-degrading enzymes.
Downregulation of Pro-Fibrotic Factors
A key mechanism by which RXFP1 agonists exert their anti-fibrotic effects is through the inhibition of the Transforming Growth Factor-β1 (TGF-β1) signaling pathway.[2][3] TGF-β1 is a potent cytokine that drives fibrosis by stimulating myofibroblast differentiation and the synthesis of ECM components like collagen.[10] RXFP1 activation interferes with this pathway by inhibiting the phosphorylation of Smad2, a key downstream mediator of TGF-β1 signaling.[2][3] This leads to a reduction in the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, and a decrease in the synthesis of collagens (Type I and III).[6][8][11]
Upregulation of Matrix Metalloproteinases (MMPs)
RXFP1 agonists also promote the degradation of the existing fibrotic matrix by increasing the expression and activity of MMPs.[1][4][12] These enzymes are responsible for breaking down collagen and other ECM components. Studies have shown that relaxin and its agonists upregulate several MMPs, including MMP-1 (collagenase-1), MMP-2 (gelatinase A), MMP-9 (gelatinase B), and MMP-13 (collagenase-3).[12] Concurrently, RXFP1 activation can lead to a decrease in the expression of Tissue Inhibitors of Metalloproteinases (TIMPs), which are the natural inhibitors of MMPs.[4][11] This shift in the MMP/TIMP balance favors ECM degradation and the resolution of fibrosis.
Quantitative Data on the Effects of RXFP1 Agonists
The following tables summarize quantitative data from various studies investigating the effects of RXFP1 agonists on ECM remodeling.
Table 1: In Vitro Effects of RXFP1 Agonists on ECM-Related Gene and Protein Expression
| Cell Type | Agonist (Concentration) | Treatment Duration | Target Measured | Change from Control (TGF-β1 stimulated) | Reference |
| Human Dermal Fibroblasts | H2 Relaxin (10 ng/ml) | 72 hours | MMP-1 | ~50% increase | [12] |
| Human Dermal Fibroblasts | H2 Relaxin (10 ng/ml) | 72 hours | MMP-2 | ~80% increase | [12] |
| Human Dermal Fibroblasts | H2 Relaxin (10 ng/ml) | 72 hours | MMP-9 | ~80% increase | [12] |
| Rat Renal Myofibroblasts | H2 Relaxin (100 ng/ml) | 72 hours | MMP-13 | ~90% increase | [12] |
| Rat Renal Myofibroblasts | H2 Relaxin (100 ng/ml) | 72 hours | MMP-2 | ~130% increase | [12] |
| Rat Renal Myofibroblasts | H2 Relaxin (100 ng/ml) | 72 hours | MMP-9 | ~115% increase | [12] |
| LX-2 (Human Stellate Cells) | ML290 | 72 hours | ACTA2 (α-SMA) | Significant decrease | [7] |
| LX-2 (Human Stellate Cells) | ML290 | 72 hours | COL1A1 | Significant decrease | [7] |
| LX-2 (Human Stellate Cells) | ML290 | 72 hours | MMP1 | Significant increase | [7] |
Table 2: In Vivo Effects of RXFP1 Agonists on ECM Remodeling in Animal Models
| Animal Model (Species) | Agonist (Dose) | Treatment Duration | Tissue | Key Findings | Reference |
| Carbon Tetrachloride-induced Liver Fibrosis (Mouse) | ML290 | Not Specified | Liver | Significantly reduced collagen content and α-SMA expression. | [6][8] |
| Unilateral Ureteral Obstruction (Mouse) | ML290 (30 mg/kg, daily) | Not Specified | Kidney | Reduced collagen gene expression (Col1a1, Col3a1, Col4a2). | [11] |
| Unilateral Ureteral Obstruction (Mouse) | ML290 (30 mg/kg, daily) | Not Specified | Kidney | Downregulated TIMP1 and TIMP2 expression. | [11] |
| Carbon Tetrachloride-induced Liver Fibrosis (Mouse) | Porcine Relaxin (0.5mg/kg/day) | 4 weeks | Liver | Significantly reduced liver collagen as measured by hydroxyproline (B1673980) content. | [5] |
| Bleomycin-induced Pulmonary Fibrosis (Mouse) | Relaxin | Not Specified | Lung | Dramatically decreased collagen content and alveolar thickening. | [3] |
Signaling Pathways Activated by RXFP1 Agonists
The anti-fibrotic effects of RXFP1 agonists are mediated by a complex network of intracellular signaling pathways. Upon ligand binding, RXFP1 can couple to several G proteins, leading to the activation of multiple downstream effectors.
Caption: RXFP1 signaling pathways involved in ECM remodeling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of RXFP1 agonists on ECM remodeling.
In Vitro Model of TGF-β1-Induced Fibrosis in Cell Culture
This protocol describes how to induce a fibrotic phenotype in cultured cells, which can then be used to test the anti-fibrotic effects of RXFP1 agonists.
Caption: Workflow for in vitro TGF-β1-induced fibrosis model.
Detailed Protocol:
-
Cell Culture: Plate fibroblasts or other relevant cell types in appropriate culture medium until they reach 70-80% confluency.[13]
-
Serum Starvation: To synchronize the cells and reduce basal signaling, replace the growth medium with a low-serum or serum-free medium for 4-24 hours.
-
Induction of Fibrosis: Treat the cells with recombinant human TGF-β1 at a concentration of 1-10 ng/mL to induce a fibrotic response.[10][13]
-
Co-treatment with RXFP1 Agonist: In parallel, treat a set of TGF-β1-stimulated cells with the RXFP1 agonist at various concentrations. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for 24-72 hours.
-
Harvesting: Collect the cell lysates for protein and RNA analysis, and the conditioned media for analysis of secreted proteins like MMPs.
Western Blotting for Key Signaling and Fibrotic Proteins
This protocol outlines the steps for detecting and quantifying proteins such as pSmad2, pERK1/2, α-SMA, and collagen.
Protocol:
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[1][14]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-pSmad2, anti-pERK1/2, anti-α-SMA, anti-Collagen I) overnight at 4°C.[15][16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[14][15]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.[15]
Immunohistochemistry for ECM Deposition in Tissue Sections
This protocol is for visualizing and quantifying collagen and α-SMA in tissue sections from animal models of fibrosis.
Protocol:
-
Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.[17][18]
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[19][20]
-
Antigen Retrieval: Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) or other appropriate method to unmask the epitopes.[17]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a blocking serum.[18][19]
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against collagen or α-SMA overnight at 4°C.[19][21]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. Visualize the staining with a chromogen such as DAB.[17][19]
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Analysis: Capture images using a microscope and quantify the stained area using image analysis software.[22]
MMP Activity Assay
This protocol describes a method to measure the enzymatic activity of MMPs in conditioned cell culture media or tissue homogenates.
Protocol:
-
Sample Collection: Collect conditioned media from cell cultures or prepare tissue homogenates.
-
Assay Principle: Utilize a fluorogenic MMP substrate that is quenched until cleaved by an active MMP. The resulting fluorescence is proportional to the MMP activity.
-
Procedure:
-
Add samples and standards to a microplate.
-
For measurement of total MMP activity, activate pro-MMPs with APMA (4-aminophenylmercuric acetate).[23]
-
Add the fluorogenic substrate and incubate at 37°C.
-
Measure the fluorescence at appropriate excitation and emission wavelengths over time.
-
-
Data Analysis: Calculate the MMP activity based on the rate of substrate cleavage, by comparing to a standard curve of purified active MMP.
siRNA-Mediated Knockdown of RXFP1
This protocol is for specifically reducing the expression of RXFP1 to confirm that the observed anti-fibrotic effects of an agonist are mediated through this receptor.
Caption: Workflow for siRNA-mediated knockdown of RXFP1.
Protocol:
-
siRNA Design and Synthesis: Design and obtain at least two different siRNA sequences targeting the RXFP1 mRNA, as well as a non-targeting control siRNA.[24]
-
Transfection: Transfect the siRNAs into the cells of interest using a lipid-based transfection reagent or electroporation, following the manufacturer's instructions.[25] The final siRNA concentration is typically around 0.1 µM.[25]
-
Confirmation of Knockdown: Verify the reduction in RXFP1 expression at both the mRNA level (using qPCR) and the protein level (using Western blotting).[25][27]
-
Functional Assay: Once knockdown is confirmed, perform the TGF-β1-induced fibrosis assay as described above, treating the RXFP1-knockdown cells and control cells with the RXFP1 agonist to demonstrate that the anti-fibrotic effects are diminished in the absence of the receptor.[28]
Conclusion
RXFP1 receptor agonists, including the natural hormone relaxin and small molecules like ML290, represent a promising therapeutic strategy for the treatment of fibrotic diseases. Their ability to modulate the ECM by inhibiting pro-fibrotic pathways and promoting matrix degradation provides a powerful mechanism to counteract the pathological processes of fibrosis. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this important signaling pathway. Future research should continue to explore the nuances of RXFP1 signaling and focus on the development of next-generation agonists with optimized efficacy and safety profiles for clinical applications.
References
- 1. Relaxin Induces Matrix-Metalloproteinases-9 and -13 via RXFP1: Induction of MMP-9 Involves the PI3K, ERK, Akt and PKC-ζ Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relaxin and Fibrosis: Emerging Targets, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relaxin and Its Role in the Development and Treatment of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relaxin Decreases the Severity of Established Hepatic Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relaxin Reduces Fibrosis in Models of Progressive and Established Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Relaxin and Extracellular Matrix Remodeling: Mechanisms and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulatory mechanisms of TGF‐β1‐induced fibrogenesis of human alveolar epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Anti-apoptotic and Matrix Remodeling Actions of a Small Molecule Agonist of the Human Relaxin Receptor, ML290 in Mice With Unilateral Ureteral Obstruction [frontiersin.org]
- 12. Relaxin Signals through a RXFP1-pERK-nNOS-NO-cGMP-Dependent Pathway to Up-Regulate Matrix Metalloproteinases: The Additional Involvement of iNOS | PLOS One [journals.plos.org]
- 13. Protocol for induction of human kidney cell fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sinobiological.com [sinobiological.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Histochemical and Immunohistochemical Study of α-SMA, Collagen, and PCNA in Epithelial Ovarian Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- 20. urmc.rochester.edu [urmc.rochester.edu]
- 21. biocare.net [biocare.net]
- 22. researchgate.net [researchgate.net]
- 23. ilexlife.com [ilexlife.com]
- 24. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 26. thermofisher.com [thermofisher.com]
- 27. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 28. Development of human cells with RXFP1 knockdown using retroviral delivery of microRNA against human RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Characterization of RXFP1 Receptor Agonist-4
Introduction
The Relaxin Family Peptide Receptor 1 (RXFP1), a Class A G-protein coupled receptor (GPCR), is the primary receptor for the peptide hormone relaxin.[1][2] Activation of RXFP1 is implicated in diverse physiological processes, including cardiovascular modulation and anti-fibrotic effects, making it a significant therapeutic target for diseases like acute heart failure and fibrosis.[1][2][3][4] The discovery and characterization of novel agonists, such as "RXFP1 receptor agonist-4," rely on robust and reproducible in vitro assays to determine their potency, efficacy, and mechanism of action. These application notes provide detailed protocols for the functional characterization of RXFP1 agonists using common cell-based in vitro assays: the cAMP accumulation assay and the CRE-luciferase reporter gene assay.
RXFP1 Signaling Pathways
RXFP1 activation initiates a complex signaling cascade. The receptor primarily couples to Gαs proteins, leading to the activation of adenylyl cyclase (AC), which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] This elevation in cAMP subsequently activates Protein Kinase A (PKA).[2][6] Additionally, RXFP1 can couple to Gαi/o proteins. This interaction can modulate the cAMP response through Gβγ subunit activation of a Phosphoinositide 3-kinase (PI3K) and Protein Kinase C zeta (PKCζ) pathway, which can also stimulate certain adenylyl cyclase isoforms.[6][7] RXFP1 signaling has also been shown to involve the activation of ERK1/2 and the inhibition of NF-κB transcription.[7][8]
Data Presentation: Agonist Potency
The primary output of in vitro functional assays is the determination of agonist potency (EC₅₀) and efficacy (Eₘₐₓ). The following table provides example data for known RXFP1 agonists, which serves as a benchmark for evaluating "this compound".
| Agonist | Cell Line | Assay Type | Potency (pEC₅₀) | Efficacy (% of Relaxin) | Reference |
| Relaxin-2 | OVCAR5 | cAMP Accumulation | 9.0 | 100% | [9] |
| SA10SC-RLX | OVCAR5 | cAMP Accumulation | 9.1 | ~100% | [9] |
| ML290 | HEK293-RXFP1 | cAMP Accumulation | 6.2 (EC₅₀ ~0.6 µM) | Not Reported | [4][7] |
| AZD-5462 | CHO-RXFP1 | cAMP Accumulation | 7.7 | Not Reported | [10] |
| AZ7976 | CHO-RXFP1 | cAMP Accumulation | 9.2 | Not Reported | [11] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies intracellular cAMP levels following receptor stimulation. It is a robust method for screening and characterizing Gs-coupled GPCR agonists.[5] The HTRF format is a competitive immunoassay between native cAMP produced by cells and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.[12][13]
Materials:
-
HEK293 cells stably expressing human RXFP1 (HEK293-RXFP1).[4][5]
-
Cell culture medium: DMEM, 10% FBS, 1x Penicillin/Streptomycin, and selection antibiotic (e.g., 0.5 mg/mL G418).
-
Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Phosphodiesterase (PDE) inhibitor: Ro 20-1724 or IBMX to prevent cAMP degradation.[5][14]
-
"this compound" and a reference agonist (e.g., Relaxin-2).
-
HTRF cAMP detection kit (containing lysis buffer, anti-cAMP antibody labeled with Europium cryptate, and d2-labeled cAMP).
-
Solid white 384-well assay plates.
-
TR-FRET compatible plate reader.
Procedure:
-
Cell Plating: Seed HEK293-RXFP1 cells into white, solid-bottom 384-well plates at a density of 5,000-8,000 cells/well in culture medium.[4] Incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of "this compound" and the reference agonist in assay buffer.
-
Assay Initiation:
-
Carefully remove the culture medium from the wells.
-
Add assay buffer containing a PDE inhibitor (e.g., 400 µM Ro 20-1724) to each well.[14]
-
Add the serially diluted compounds to the appropriate wells. Include wells with buffer only (basal control) and a maximal stimulation control (e.g., high concentration of Relaxin-2 or Forskolin).
-
-
Stimulation: Incubate the plate for 30-60 minutes at 37°C.[4][14]
-
Detection:
-
Add the HTRF detection reagents (pre-mixed according to the manufacturer's protocol) to all wells. This step lyses the cells and initiates the competitive immunoassay.
-
Incubate the plate for 60 minutes at room temperature, protected from light.[14]
-
-
Data Acquisition: Read the plate using a TR-FRET plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the ratio against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
Protocol 2: CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activation downstream of the cAMP/PKA pathway. PKA activation leads to the phosphorylation of the cAMP Response Element-Binding protein (CREB), which binds to cAMP Response Elements (CRE) in gene promoters, driving the expression of a reporter gene like luciferase.[8]
Materials:
-
HEK293T cells.
-
Expression plasmid for human RXFP1.
-
Reporter plasmid containing a luciferase gene downstream of a CRE-containing promoter (CRE-luc).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium and serum-free medium.
-
"this compound" and a reference agonist.
-
Luciferase assay reagent kit (containing lysis buffer and substrate).
-
White, clear-bottom 96-well assay plates.
-
Luminometer plate reader.
Procedure:
-
Transfection: Co-transfect HEK293T cells with the RXFP1 expression plasmid and the CRE-luc reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Cell Plating: After transfection, seed the cells into white, clear-bottom 96-well plates and allow them to attach and express the plasmids for 24 hours.
-
Stimulation:
-
Replace the culture medium with serum-free medium and starve the cells for 2-4 hours.
-
Add serial dilutions of "this compound" or the reference agonist to the wells.
-
Incubate the plate for 4-6 hours at 37°C to allow for reporter gene transcription and translation.
-
-
Detection:
-
Remove the medium and lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Add the luciferase substrate to each well.
-
-
Data Acquisition: Immediately measure the luminescence signal using a luminometer.
-
Data Analysis: Normalize the data (e.g., as fold activation over basal) and plot against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
References
- 1. researchgate.net [researchgate.net]
- 2. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]
- 4. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Comparison of signaling pathways activated by the relaxin family peptide receptors, RXFP1 and RXFP2, using reporter genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Table 1, RXFP1 cAMP qHTS assay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for RXFP1 Receptor Agonist-4 cAMP Assay Optimization
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to optimize a cyclic AMP (cAMP) assay for a novel RXFP1 receptor agonist, designated here as "Agonist-4."
Introduction
The Relaxin Family Peptide Receptor 1 (RXFP1) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes.[1] Its signaling cascade upon activation is complex, often leading to the modulation of intracellular cyclic AMP (cAMP) levels.[1][2] Unlike typical GPCRs, RXFP1 can couple to multiple G proteins, including Gαs (stimulatory), Gαi, and GαoB (inhibitory), resulting in a nuanced and sometimes biphasic cAMP response.[2][3] This intricate signaling underscores the importance of a carefully optimized cAMP assay for the characterization of novel agonists like Agonist-4. This document outlines the principles, protocols, and optimization strategies for a robust and reliable RXFP1 agonist cAMP assay.
RXFP1 Signaling Pathway
Activation of RXFP1 by an agonist initiates a cascade of intracellular events that modulate cAMP levels. The receptor can couple to Gαs to directly activate adenylyl cyclase (AC) and increase cAMP.[2] It can also couple to Gαi/o, which can inhibit adenylyl cyclase.[2][3] Furthermore, a delayed and sustained cAMP increase can be mediated through a Gβγ-PI3K-PKCζ pathway, which enhances the activity of specific adenylyl cyclase isoforms.[1][2] This complexity may result in concentration-biased agonism, where different concentrations of an agonist can preferentially activate different pathways.[1]
Figure 1: RXFP1 signaling pathways modulating cAMP.
Experimental Workflow for Assay Optimization
The optimization of a cAMP assay for Agonist-4 involves a systematic approach to determine the ideal conditions for a robust and reproducible signal. The workflow begins with cell preparation and progresses through the optimization of several key parameters.
Figure 2: Workflow for cAMP assay optimization.
Detailed Protocols
The following protocols are based on a generic competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE TR-FRET assays, which are commonly used for high-throughput screening.[4][5]
Proper cell handling is critical for a successful assay.[6] Cells should be healthy and in the exponential growth phase.[7]
Adherent Cells (e.g., HEK293T expressing RXFP1):
-
Wash cells with PBS (without Ca2+ and Mg2+).
-
Dissociate cells using a non-enzymatic cell dissociation solution.[5]
-
Resuspend cells in culture medium and perform a cell count and viability check (aim for >90% viability).[5][7]
-
Resuspend the cell pellet in the desired assay buffer to the required density for optimization experiments.
-
Plate the cells in a suitable microplate and incubate overnight at 37°C, 5% CO2 to allow for attachment.[6]
Suspension Cells (e.g., CHO-K1 expressing RXFP1):
-
Culture cells to the recommended density.
-
Perform a cell count and viability check.
-
Centrifuge the cell suspension at ~300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in stimulation buffer to the desired concentration for the assay.[6]
This protocol outlines the steps for optimizing the assay using a 384-well plate format. Adjust volumes accordingly for other plate formats.
Materials:
-
Cells expressing RXFP1
-
Stimulation Buffer (e.g., HBSS with 5 mM HEPES)[5]
-
Agonist-4
-
Microplate reader capable of detecting the assay signal.
Procedure:
-
Cell Density Optimization:
-
Prepare a serial dilution of cells (e.g., 1,000 to 20,000 cells/well).
-
Stimulate each cell density with a high concentration of Agonist-4 (e.g., 1 µM) and a vehicle control.
-
Incubate for a fixed time (e.g., 30 minutes).
-
Follow the cAMP detection kit manufacturer's instructions to measure cAMP levels.[4]
-
Select the cell density that provides the best signal-to-background ratio without saturating the signal.[4][7]
-
-
Agonist-4 Concentration-Response:
-
Using the optimized cell density, prepare a serial dilution of Agonist-4 (e.g., from 10 µM to 0.1 pM).
-
Add the agonist dilutions to the cells.
-
Incubate for a fixed time (e.g., 30 minutes).
-
Measure cAMP levels according to the kit protocol.
-
This will be used to determine the EC50 of Agonist-4.
-
-
Stimulation Time Course:
-
Using the optimized cell density, stimulate cells with a concentration of Agonist-4 around its EC80 value.
-
Incubate for various time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Measure cAMP levels at each time point.
-
Determine the optimal incubation time that yields the maximal and most stable signal.
-
-
IBMX Concentration Optimization:
-
Phosphodiesterases degrade cAMP; their inhibition can increase the assay signal.[7]
-
Using the optimized cell density and stimulation time, test a range of IBMX concentrations (e.g., 0, 100, 250, 500 µM).[5]
-
Stimulate cells with an EC50 concentration of Agonist-4 in the presence of each IBMX concentration.
-
Select the lowest concentration of IBMX that provides a robust and reproducible signal enhancement.
-
Data Presentation
The results of the optimization experiments should be tabulated for clear comparison.
Table 1: Cell Density Optimization
| Cell Density (cells/well) | Vehicle Control Signal | Agonist-4 (1 µM) Signal | Signal-to-Background Ratio |
|---|---|---|---|
| 1,000 | 150 ± 10 | 900 ± 50 | 6.0 |
| 2,500 | 200 ± 15 | 2500 ± 120 | 12.5 |
| 5,000 | 250 ± 20 | 4500 ± 200 | 18.0 |
| 10,000 | 400 ± 30 | 5500 ± 300 | 13.8 |
| 20,000 | 700 ± 50 | 6000 ± 350 | 8.6 |
Fictional data for illustrative purposes. The optimal density is highlighted in bold.
Table 2: Final Optimized Assay Conditions for Agonist-4
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| Cell Line | HEK293T-RXFP1 | High receptor expression |
| Cell Density | 5,000 cells/well | Best signal-to-background ratio[4] |
| Agonist-4 Conc. | 10-point, 1:10 dilution | To determine a full dose-response curve |
| Stimulation Time | 30 minutes | Peak of cAMP production |
| IBMX Concentration | 250 µM | Sufficient PDE inhibition without cytotoxicity |
| Assay Format | 384-well plate | Suitable for high-throughput screening |
Troubleshooting
Table 3: Troubleshooting Common cAMP Assay Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low or No Signal | - Degraded reagents or agonist.- Incorrect plate reader settings.- Low receptor expression.- Insufficient cell number or poor cell health.[7] | - Prepare fresh reagents and agonist dilutions.[7]- Verify excitation/emission wavelengths and gain settings.[7]- Confirm receptor expression via qPCR or Western blot.- Optimize cell density and ensure cell viability is >90%.[7] |
| High Background | - Autofluorescence from compounds or media.- High basal cAMP levels.- Over-inhibition of PDEs. | - Subtract signal from "no-cell" or vehicle control wells.- Reduce cell density.- Optimize (lower) the IBMX concentration. |
| High Well-to-Well Variability | - Inconsistent cell plating.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before plating.[7]- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with buffer. |
| Signal Exceeds Linear Range | - Cell density is too high.- Agonist concentration is too high.- Stimulation time is too long. | - Reduce the number of cells per well.[4]- Lower the agonist concentration range.- Reduce the incubation time. |
References
- 1. Constitutive formation of an RXFP1-signalosome: a novel paradigm in GPCR function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relaxin family peptide receptors RXFP1 and RXFP2 modulate cAMP signaling by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relaxin activates multiple cAMP signaling pathway profiles in different target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. revvity.com [revvity.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: HTRF Assay for RXFP1 Activation by RXFP1 Receptor Agonist-4
These application notes provide a detailed protocol for utilizing a Homogeneous Time-Resolved Fluorescence (HTRF) assay to quantify the activation of the Relaxin Family Peptide Receptor 1 (RXFP1) by a specific agonist, referred to here as "RXFP1 receptor agonist-4". This document is intended for researchers, scientists, and drug development professionals working on GPCR signaling and drug discovery.
Introduction
The Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor (GPCR), is the cognate receptor for the peptide hormone relaxin.[1][2] Activation of RXFP1 is implicated in a wide range of physiological processes, including regulation of reproductive functions, cardiovascular homeostasis, and tissue remodeling.[1][2] Consequently, RXFP1 has emerged as a significant therapeutic target for various conditions such as heart failure and fibrosis.[3][4]
The signaling cascade initiated by RXFP1 activation is complex and can be cell-type dependent.[5] Primarily, RXFP1 couples to Gαs proteins, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][6] However, it can also couple to Gαi/o proteins, which can inhibit adenylyl cyclase, and Gβγ subunits that can activate a delayed cAMP response through a PI3K-PKCζ pathway.[1][7][8]
This document describes a robust and sensitive HTRF-based cAMP assay to screen and characterize agonists of RXFP1, such as "this compound". HTRF assays offer a homogenous, no-wash format suitable for high-throughput screening (HTS).[2][3] The assay measures the accumulation of intracellular cAMP, a key second messenger in the RXFP1 signaling pathway.
Signaling Pathway and Assay Principle
Upon binding of an agonist like "this compound", RXFP1 undergoes a conformational change, leading to the activation of associated G proteins. The primary pathway involves the activation of adenylyl cyclase by Gαs, which catalyzes the conversion of ATP to cAMP. The HTRF assay is a competitive immunoassay that measures the concentration of this newly synthesized cAMP.
The assay utilizes two key reagents: a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2). In the absence of endogenous cAMP, the antibody binds to the d2-labeled cAMP, bringing the donor and acceptor into close proximity and resulting in a high FRET signal. When the receptor is activated by an agonist, intracellular cAMP is produced, which competes with the d2-labeled cAMP for binding to the antibody. This competition leads to a decrease in the FRET signal, which is inversely proportional to the concentration of intracellular cAMP.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human RXFP1 (HEK293-RXFP1).[1][9] Alternatively, THP-1 cells, which endogenously express RXFP1, can be used.[10]
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) for stable cell lines.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.
-
Agonists: this compound (test compound), Human Relaxin II (control activator).[11]
-
PDE Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) or Ro 20-1724 to prevent cAMP degradation.[1][10]
-
HTRF cAMP Assay Kit: (e.g., cAMP Dynamic 2 kit from Cisbio).[10] This kit should contain:
-
cAMP-d2 (acceptor)
-
Anti-cAMP Cryptate (donor)
-
Lysis Buffer
-
cAMP Standard
-
-
Assay Plates: 384-well or 1536-well low-volume, white, solid-bottom plates.[1]
-
Plate Reader: HTRF-compatible plate reader capable of reading fluorescence at two different wavelengths (e.g., 620 nm for the cryptate and 665 nm for d2).
Cell Preparation
-
Culture HEK293-RXFP1 cells in T175 flasks until they reach 80-90% confluency.
-
Aspirate the medium and wash the cells once with sterile PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in fresh culture medium and determine the cell density using a hemocytometer.
-
Centrifuge the cells and resuspend them in assay buffer to the desired concentration (e.g., 2 x 10^6 cells/mL).
HTRF Assay Protocol
The following protocol is optimized for a 384-well plate format. Volumes can be adjusted for other plate formats.
-
Compound Preparation: Prepare serial dilutions of "this compound" and the control agonist (Human Relaxin II) in assay buffer containing a PDE inhibitor.
-
Cell Plating: Dispense 5 µL of the cell suspension into each well of the 384-well plate (e.g., 10,000 cells/well).
-
Agonist Stimulation: Add 5 µL of the diluted agonist solutions to the respective wells. For negative control wells, add 5 µL of assay buffer with the PDE inhibitor.
-
Incubation: Incubate the plate at room temperature for 30 minutes.[10]
-
Lysis and Reagent Addition:
-
Add 5 µL of the cAMP-d2 conjugate diluted in lysis buffer to each well.
-
Add 5 µL of the anti-cAMP Cryptate diluted in lysis buffer to each well.
-
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader. The fluorescence is measured at 665 nm (acceptor) and 620 nm (donor).
Data Analysis
-
Calculate the HTRF Ratio: For each well, calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm) and multiply by 10,000.
-
Ratio = (Signal_665nm / Signal_620nm) * 10000
-
-
Calculate Delta Ratio: Subtract the ratio of the negative control from the ratio of each sample.
-
Generate a Standard Curve: Use the cAMP standards provided in the kit to generate a standard curve by plotting the HTRF ratio against the known cAMP concentrations.
-
Determine cAMP Concentrations: Interpolate the cAMP concentrations for the unknown samples from the standard curve.
-
Generate Dose-Response Curves: Plot the cAMP concentration (or HTRF ratio) against the logarithm of the agonist concentration.
-
Calculate EC50 Values: Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Data Presentation
The quantitative data obtained from the HTRF assay should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Potency of RXFP1 Agonists in HEK293-RXFP1 Cells
| Compound | EC50 (nM) | Emax (% of Control) |
| Human Relaxin II (Control) | 0.2 - 1.0[1] | 100% |
| This compound | To be determined | To be determined |
Note: The EC50 value for Human Relaxin II can vary depending on the specific cell line and assay conditions.
Table 2: HTRF Assay Parameters
| Parameter | Value |
| Cell Line | HEK293-RXFP1 |
| Cell Density/well | 10,000 |
| Plate Format | 384-well |
| Incubation Time | 30 minutes |
| PDE Inhibitor | 50 µM IBMX[10] |
| Z'-factor | > 0.5 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal or Z'-factor | - Low receptor expression- Cell viability issues- Inactive agonist | - Verify receptor expression via FACS or Western blot.- Check cell viability with Trypan Blue.- Use a fresh batch of agonist. |
| High Variability | - Inconsistent cell seeding- Pipetting errors | - Ensure a homogenous cell suspension.- Use calibrated pipettes and reverse pipetting for viscous solutions. |
| No Agonist Response | - Incorrect assay setup- Agonist is an antagonist | - Verify all reagent concentrations and incubation times.- Perform a counter-screen to check for antagonism. |
Conclusion
The HTRF cAMP assay is a powerful tool for the identification and characterization of RXFP1 agonists. It provides a robust, sensitive, and high-throughput method to quantify receptor activation. The protocol described herein can be readily adapted for screening large compound libraries to discover novel modulators of RXFP1 for therapeutic development. Careful optimization of assay parameters and adherence to the protocol are crucial for obtaining reliable and reproducible results.
References
- 1. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small-molecule agonists of human relaxin family receptor 1 (RXFP1) by using a homogenous cell-based cAMP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the activation of human relaxin family peptide receptor 1 by small molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relaxin activates multiple cAMP signaling pathway profiles in different target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relaxin family peptide receptors RXFP1 and RXFP2 modulate cAMP signaling by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Constitutive formation of an RXFP1-signalosome: a novel paradigm in GPCR function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols for RXFP1 Receptor Agonist-4 Cell-Based Functional Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key cell-based functional assays to characterize the activity of agonists targeting the Relaxin Family Peptide Receptor 1 (RXFP1). The protocols are designed to guide researchers in measuring receptor activation through various downstream signaling pathways.
Introduction to RXFP1 Signaling
The Relaxin Family Peptide Receptor 1 (RXFP1) is a G protein-coupled receptor (GPCR) that is the cognate receptor for relaxin-2.[1] Activation of RXFP1 by an agonist, such as the endogenous ligand relaxin or a synthetic compound, triggers a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the coupling to Gs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[2][3] However, RXFP1 can also couple to other G proteins, such as Gi/o, leading to the modulation of other signaling pathways, including the activation of phosphoinositide 3-kinase (PI3K), protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) cascade, specifically extracellular signal-regulated kinase (ERK).[4][5] The diverse signaling profile of RXFP1 contributes to its various physiological effects, including vasodilation, anti-inflammatory responses, and anti-fibrotic activity.[6][7]
Key Functional Assays for RXFP1 Agonist Characterization
A comprehensive understanding of an RXFP1 agonist's functional profile can be achieved by employing a panel of cell-based assays that interrogate different aspects of the receptor's signaling capabilities. The following sections detail the protocols for three critical functional assays:
-
cAMP Accumulation Assay: Measures the primary Gs-mediated signaling pathway.
-
ERK1/2 Phosphorylation Assay: Investigates the activation of the MAPK signaling cascade.
-
Cellular Impedance Assay: Provides a real-time, label-free readout of the global cellular response to receptor activation.
Quantitative Data Summary
The following table summarizes the potency (EC50) of various RXFP1 agonists in different cell-based functional assays.
| Agonist | Assay | Cell Line | EC50 | Reference |
| Relaxin-2 | cAMP Accumulation | OVCAR5 | ~0.1 nM | [8] |
| SA10SC-RLX | cAMP Accumulation | OVCAR5 | ~0.19 nM | [8] |
| Relaxin-2 | cAMP Accumulation | EA.hy926_RXFP1 | ~0.1 nM | [8] |
| SA10SC-RLX | cAMP Accumulation | EA.hy926_RXFP1 | ~0.1 nM | [8] |
| ML290 | cAMP Accumulation | HEK293-RXFP1 | ~100 nM | [7] |
| Relaxin-2 | Cellular Impedance | EA.hy926_RXFP1 | Not Reported | [8][9] |
| SA10SC-RLX | Cellular Impedance | EA.hy926_RXFP1 | Not Reported | [8][9] |
| ML290 | ERK1/2 Phosphorylation | HEK-RXFP1 | No significant activation | [10] |
| Relaxin-2 | ERK1/2 Phosphorylation | HEK-RXFP1 | Activation observed | [10] |
Signaling Pathway and Experimental Workflow Diagrams
RXFP1 Signaling Pathways
Caption: RXFP1 receptor signaling pathways.
Experimental Workflow: cAMP Accumulation Assay
Caption: Workflow for cAMP accumulation assay.
Experimental Workflow: Cellular Impedance Assay
Caption: Workflow for cellular impedance assay.
Detailed Experimental Protocols
cAMP Accumulation Assay
This assay quantifies the production of intracellular cAMP following RXFP1 activation. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[2][3]
Materials:
-
Cells stably expressing human RXFP1 (e.g., HEK293-RXFP1) or endogenously expressing the receptor (e.g., OVCAR5).[9]
-
Cell culture medium (e.g., DMEM) with 10% FBS and appropriate selection antibiotics.
-
Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX or another phosphodiesterase (PDE) inhibitor like Ro 20-1724.[2][3]
-
RXFP1 agonist-4 (test compound).
-
Relaxin-2 (positive control).
-
Forskolin (positive control for adenylyl cyclase activation).
-
HTRF cAMP detection kit.
-
384-well white microplates.
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in culture medium.
-
Seed 2,000-5,000 cells per well in a 384-well plate.[2]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Prepare serial dilutions of the RXFP1 agonist-4 and controls in assay buffer.
-
Aspirate the culture medium from the cell plate.
-
Add the PDE inhibitor to the cells and incubate for a short period as per the manufacturer's recommendation.[2]
-
Add the diluted agonist and controls to the respective wells.
-
Incubate the plate for 30 minutes at 37°C.[8]
-
Lyse the cells by adding the lysis buffer from the HTRF kit.
-
-
cAMP Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to the lysate.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence signals at 665 nm and 620 nm.
-
Plot the HTRF ratio against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a key downstream event in the MAPK pathway that can be activated by RXFP1.[10][11]
Materials:
-
Cells expressing RXFP1.
-
Serum-free cell culture medium.
-
RXFP1 agonist-4.
-
Relaxin-2 (positive control).
-
EGF (positive control for ERK activation).
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Phospho-ERK1/2 (p-ERK) and total ERK1/2 antibodies.
-
Assay platform (e.g., AlphaScreen SureFire, In-Cell Western, or standard Western blot).[11]
Protocol (using AlphaScreen SureFire):
-
Cell Seeding and Starvation:
-
Seed cells in a 96-well or 384-well plate and grow to confluence.
-
Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
-
Agonist Stimulation:
-
Prepare dilutions of the RXFP1 agonist-4 and controls in serum-free medium.
-
Add the agonist to the cells and incubate for 5-10 minutes at 37°C.[12] The optimal stimulation time should be determined empirically.
-
-
Cell Lysis:
-
Aspirate the medium and add the AlphaScreen SureFire lysis buffer.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
-
Detection:
-
Transfer the lysate to a 384-well ProxiPlate.
-
Add the acceptor bead mix (containing anti-p-ERK antibody) and incubate for 2 hours.
-
Add the donor bead mix (containing anti-total ERK antibody) and incubate for another 2 hours in the dark.
-
Read the plate on an AlphaLISA-compatible reader.
-
-
Data Analysis:
-
The AlphaScreen signal is proportional to the amount of phosphorylated ERK.
-
Plot the signal against the agonist concentration and determine the EC50.
-
Cellular Impedance Assay
This real-time, label-free assay measures changes in cell morphology, adhesion, and proliferation upon receptor activation using systems like the xCELLigence RTCA.[9][13]
Materials:
-
Cells expressing RXFP1 (e.g., EA.hy926_RXFP1).[9]
-
xCELLigence RTCA instrument and E-Plates.
-
Cell culture medium.
-
RXFP1 agonist-4.
-
Relaxin-2 (positive control).
Protocol:
-
Plate Preparation and Cell Seeding:
-
Add cell culture medium to the E-Plate wells to obtain a baseline impedance reading.
-
Seed approximately 20,000 cells per well into the E-Plate.[9]
-
Place the E-Plate in the xCELLigence instrument inside a CO2 incubator and monitor cell attachment and proliferation overnight.
-
-
Assay Procedure:
-
Once the cells have formed a stable monolayer (indicated by a plateau in the Cell Index), serum-starve the cells for 4 hours.[9]
-
Prepare dilutions of the RXFP1 agonist-4 and controls.
-
Add the agonist to the wells.
-
-
Real-Time Monitoring and Data Analysis:
-
Continuously monitor the cellular impedance every 10 seconds for the initial hours, then at longer intervals.[8]
-
The change in impedance is expressed as the Cell Index.
-
Normalize the Cell Index to the baseline before agonist addition.
-
Plot the normalized Cell Index over time for each agonist concentration.
-
The magnitude and kinetics of the change in Cell Index reflect the cellular response to RXFP1 activation. Dose-response curves can be generated at a specific time point to determine the EC50.
-
References
- 1. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relaxin family peptide receptors RXFP1 and RXFP2 modulate cAMP signaling by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies of RXFP1 Receptor Agonist-4
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design for evaluating "RXFP1 receptor agonist-4." The protocols outlined below cover pharmacokinetic profiling and efficacy assessment in relevant disease models of cardiac and renal fibrosis.
Introduction
The Relaxin Family Peptide Receptor 1 (RXFP1) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes.[1][2] Its endogenous ligand, relaxin, is known for its significant involvement in the hemodynamic changes during pregnancy, including increased cardiac output and renal blood flow.[3][4] Activation of RXFP1 initiates a cascade of intracellular signaling events, primarily through the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP).[1][5] This primary pathway can trigger downstream effects, including the activation of Protein Kinase A (PKA), and can also crosstalk with other pathways like the PI3K/Akt pathway, ultimately leading to the production of nitric oxide (NO), a potent vasodilator.[6][7] These signaling cascades contribute to the anti-fibrotic, anti-inflammatory, and vasodilatory effects associated with RXFP1 activation.[1][4] Consequently, potent and selective RXFP1 agonists are being investigated as promising therapeutic agents for cardiovascular diseases such as heart failure and for various fibrotic conditions.[4][8]
"this compound" is a novel small molecule agonist of the human RXFP1 receptor. In vitro studies have demonstrated its ability to stimulate cAMP production in HEK293 cells stably expressing human RXFP1, with a half-maximal effective concentration (EC50) of 4.9 nM.[9] The following protocols describe the necessary in vivo experiments to characterize its pharmacokinetic profile and evaluate its therapeutic efficacy.
Signaling Pathway of RXFP1 Activation
Caption: RXFP1 signaling cascade initiated by an agonist.
Protocol 1: Pharmacokinetic (PK) Study of this compound in Rats
This protocol is designed to determine the pharmacokinetic properties of "this compound" following intravenous and oral administration in Sprague-Dawley rats.
Experimental Workflow
Caption: Workflow for the pharmacokinetic study in rats.
Methodology
-
Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g) will be used. Animals will be housed in a controlled environment and allowed to acclimatize for at least one week before the experiment. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Groups and Dosing:
-
Group 1 (Intravenous, IV): A single dose of "this compound" (e.g., 2 mg/kg) will be administered via the tail vein. The compound should be formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Group 2 (Oral, PO): A single dose of "this compound" (e.g., 10 mg/kg) will be administered by oral gavage. The formulation can be similar to the IV group.
-
-
Blood Collection:
-
For each administration route, blood samples (~200 µL) will be collected from 4 rats per time point via the submandibular or saphenous vein.
-
IV time points: 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO time points: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Blood samples will be collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice.
-
-
Sample Processing and Analysis:
-
Plasma will be separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
The concentration of "this compound" in plasma samples will be determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Pharmacokinetic parameters will be calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
-
Data Presentation: Pharmacokinetic Parameters
| Parameter | Abbreviation | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) | Unit |
| Maximum Plasma Concentration | Cmax | TBD | TBD | ng/mL |
| Time to Cmax | Tmax | N/A | TBD | h |
| Area Under the Curve (0-t) | AUC(0-t) | TBD | TBD | hng/mL |
| Area Under the Curve (0-inf) | AUC(0-inf) | TBD | TBD | hng/mL |
| Elimination Half-life | t1/2 | TBD | TBD | h |
| Clearance | CL | TBD | N/A | mL/h/kg |
| Volume of Distribution | Vd | TBD | N/A | L/kg |
| Oral Bioavailability | F% | N/A | TBD | % |
Protocol 2: Efficacy Study in a Rat Model of Isoproterenol-Induced Cardiac Fibrosis
This protocol evaluates the anti-fibrotic and cardioprotective effects of "this compound" in a chemically-induced model of heart failure.
Experimental Workflow
Caption: Workflow for the cardiac fibrosis efficacy study.
Methodology
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Model Induction: Cardiac fibrosis will be induced by daily subcutaneous (s.c.) injections of isoproterenol (ISO) at 5 mg/kg for 7 consecutive days.
-
Treatment Groups (n=10/group):
-
Group 1 (Sham): Vehicle (saline) s.c. injection + oral vehicle daily.
-
Group 2 (ISO + Vehicle): ISO s.c. injection + oral vehicle daily.
-
Group 3 (ISO + Low Dose): ISO s.c. injection + "this compound" (e.g., 10 mg/kg/day, PO).
-
Group 4 (ISO + High Dose): ISO s.c. injection + "this compound" (e.g., 30 mg/kg/day, PO).
-
Oral treatment will commence on day 8 and continue for 28 days.
-
-
Endpoint Measurements (at Day 35):
-
Echocardiography: Cardiac function will be assessed in anesthetized rats to measure Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS).
-
Hemodynamics: A catheter will be inserted into the left ventricle via the carotid artery to measure Left Ventricular Systolic Pressure (LVSP) and Left Ventricular End-Diastolic Pressure (LVEDP).
-
Biomarkers: Blood will be collected to measure serum levels of Brain Natriuretic Peptide (BNP) and cardiac Troponin I (cTnI).
-
Histopathology: Hearts will be harvested, weighed, and sectioned. Fibrotic areas will be quantified using Masson's Trichrome and Picrosirius Red staining.
-
Gene Expression: RNA will be extracted from heart tissue to quantify the expression of pro-fibrotic genes (e.g., Collagen I, Collagen III, TGF-β, α-SMA) by qRT-PCR.
-
Data Presentation: Cardiac Efficacy Endpoints
| Parameter | Sham | ISO + Vehicle | ISO + Low Dose Agonist-4 | ISO + High Dose Agonist-4 | Unit |
| LVEF | TBD | TBD | TBD | TBD | % |
| LVEDP | TBD | TBD | TBD | TBD | mmHg |
| Heart Weight / Body Weight Ratio | TBD | TBD | TBD | TBD | mg/g |
| Fibrotic Area | TBD | TBD | TBD | TBD | % |
| Collagen I mRNA (fold change) | 1.0 | TBD | TBD | TBD | - |
Protocol 3: Efficacy Study in a Mouse Model of Unilateral Ureteral Obstruction (UUO) Induced Renal Fibrosis
This protocol assesses the ability of "this compound" to mitigate the development of renal fibrosis in a surgical mouse model.
Experimental Workflow
References
- 1. What are RXFP1 agonists and how do they work? [synapse.patsnap.com]
- 2. Relaxin/insulin-like family peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 3. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olodaterol shows anti-fibrotic efficacy in in vitro and in vivo models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Novel Anti-fibrotic Therapies [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for RXFP1 Receptor Agonist-4 in Animal Models of Fibrosis
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of the small molecule RXFP1 receptor agonist, ML290 (referred to as RXFP1 receptor agonist-4 in the context of this document), in various animal models of fibrosis. The information is based on preclinical studies and is intended for research purposes.
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a pathological process that can lead to organ failure. The relaxin family peptide receptor 1 (RXFP1) has emerged as a promising therapeutic target for fibrotic diseases.[1][2][3] The peptide hormone relaxin, the endogenous ligand for RXFP1, has demonstrated potent anti-fibrotic effects in numerous preclinical models.[2][3][4] However, its short half-life presents a therapeutic challenge.[1][5] Small molecule agonists of RXFP1, such as ML290, offer a promising alternative with improved pharmacokinetic properties.[6]
A critical consideration for in vivo studies is that ML290 is a specific agonist for the human RXFP1 receptor and does not activate its rodent counterpart.[2][7][8] Therefore, preclinical efficacy studies of ML290 must be conducted in humanized RXFP1 (hRXFP1) mice, where the murine Rxfp1 gene has been replaced with the human RXFP1 gene.[2][8][9][10]
This document details the application of ML290 in three established animal models of fibrosis: liver, kidney, and pulmonary fibrosis.
RXFP1 Signaling Pathway
ML290 acts as an allosteric agonist at the RXFP1 receptor, a G protein-coupled receptor (GPCR).[11] Activation of RXFP1 initiates several downstream signaling cascades that contribute to its anti-fibrotic effects. The primary pathway involves the coupling to Gαs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[11] This, in turn, can lead to the activation of Protein Kinase A (PKA). Additionally, RXFP1 signaling can involve Gαi and Gαo, leading to the activation of phosphoinositide 3-kinase (PI3K) and p38 MAP kinase.[12] These pathways collectively inhibit pro-fibrotic signaling, such as the TGF-β/Smad pathway, and promote the degradation of extracellular matrix.[7][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relaxin and Fibrosis: Emerging Targets, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relaxin receptor agonists for treatment of liver fibrosis - Alexander Agoulnik [grantome.com]
- 10. From Lab to Clinic: How RXFP1-Humanized Mice are Paving the Way for Next-Generation Cardiovascular Therapeutics _GemPharmatech [en.gempharmatech.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for RXFP1 Receptor Agonist-4 (ML290) in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the dosing and administration of the selective small-molecule RXFP1 receptor agonist, ML290, in mouse models. Due to species-specific activity, it is crucial to use humanized RXFP1 (hRXFP1) mice for in vivo studies with this compound, as ML290 does not activate the rodent RXFP1 receptor.[1][2]
Introduction
The relaxin family peptide receptor 1 (RXFP1) is a G protein-coupled receptor that mediates the physiological effects of its endogenous ligand, relaxin.[1][3] Activation of RXFP1 has shown therapeutic potential in various conditions, including heart failure, fibrosis, and inflammatory diseases, owing to its anti-fibrotic, vasodilatory, and pro-angiogenic properties.[1][3] ML290 is a potent and selective small-molecule agonist of the human RXFP1 receptor.[4][5] Unlike the native peptide ligand relaxin, which has a short half-life and requires intravenous administration, ML290 offers the advantage of a longer plasma half-life and potential for oral delivery, making it a valuable tool for preclinical research.[1][4]
Data Presentation
Table 1: In Vivo Dosing and Administration of ML290 in Humanized RXFP1 Mice
| Parameter | Details | Reference |
| Agonist | ML290 | [1][5] |
| Mouse Model | Humanized RXFP1 (hRXFP1) Knock-in | [1][3] |
| Dosage | 30 mg/kg | [5] |
| 1 mg/25 g body weight (equivalent to 40 mg/kg) | [1] | |
| Administration Route | Intraperitoneal (IP) | [1][5] |
| Intravenous (IV) | [1] | |
| Vehicle | 10% NMP + 10% Solutol in saline | [5] |
| Frequency | Single dose or as per experimental design | [1][5] |
| Pharmacokinetics (30 mg/kg IP) | Plasma half-life (t½): 8.56 hours | [5] |
| Heart half-life (t½): 7.48 hours | [5] |
Table 2: Reported In Vivo Effects of ML290 in Humanized RXFP1 Mice
| Endpoint | Observation | Reference |
| Cardiovascular | Increased heart rate | [1][3] |
| Renal | Decreased blood osmolality | [1] |
| Anti-apoptotic effects in unilateral ureteral obstruction (UUO) model | [6] | |
| Anti-fibrotic effects in UUO model | [6] |
Signaling Pathways
Activation of the RXFP1 receptor by an agonist like ML290 initiates a cascade of intracellular signaling events. ML290 has been shown to be a biased agonist, meaning it can differentially activate downstream pathways.[4] In cells expressing human RXFP1, ML290 stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4] It also leads to the phosphorylation of p38 mitogen-activated protein kinase (p38MAPK).[4] However, its effect on the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) can vary depending on the cell type.[4]
Figure 1: Simplified signaling pathway of RXFP1 activation by ML290.
Experimental Protocols
Protocol 1: Preparation and Administration of ML290 Solution
Materials:
-
ML290 powder
-
N-Methyl-2-pyrrolidone (NMP)
-
Solutol® HS 15 (Kolliphor® HS 15)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Humanized RXFP1 mice
Procedure:
-
Vehicle Preparation:
-
Prepare a 10% NMP + 10% Solutol in saline vehicle. For example, to make 1 ml of vehicle, mix 100 µl of NMP, 100 µl of Solutol, and 800 µl of sterile saline.
-
Vortex thoroughly until the solution is clear and homogenous.
-
-
ML290 Solution Preparation:
-
Calculate the required amount of ML290 based on the desired dose (e.g., 30 mg/kg) and the body weight of the mice.
-
Weigh the ML290 powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the prepared vehicle to the powder and vortex to create a slurry.
-
Gradually add the remaining vehicle to achieve the final desired concentration, vortexing between additions.
-
If necessary, sonicate the solution for a few minutes to aid dissolution. The final solution should be clear.[7]
-
-
Administration:
-
Intraperitoneal (IP) Injection:
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower abdominal quadrant, being careful to avoid the midline and internal organs.
-
Inject the ML290 solution smoothly. The typical injection volume for mice is 5-10 ml/kg.
-
-
Intravenous (IV) Injection:
-
Place the mouse in a suitable restraint device.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Insert the needle into a tail vein and inject the solution slowly.
-
-
-
Post-Administration Monitoring:
-
Monitor the mice for any adverse reactions following the injection.
-
Proceed with the planned experimental measurements at the designated time points.
-
Protocol 2: Assessment of Cardiovascular Response in Anesthetized Mice
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Heart rate monitoring equipment (e.g., ECG, pulse oximeter)
-
Prepared ML290 solution
-
Humanized RXFP1 mice
Procedure:
-
Anesthetize the mouse according to an approved institutional protocol.
-
Position the mouse on a surgical board and attach the heart rate monitoring electrodes or sensor.
-
Allow the heart rate to stabilize and record a baseline reading.
-
Administer ML290 via the desired route (e.g., IV or IP).
-
Continuously monitor and record the heart rate for a predefined period (e.g., 60-120 minutes) to observe any changes from baseline.[3]
Figure 2: General experimental workflow for ML290 administration in mice.
Important Considerations
-
Animal Model: As ML290 does not activate rodent RXFP1, the use of humanized RXFP1 knock-in mice is mandatory for in vivo efficacy studies.[1][2]
-
Controls: Always include a vehicle-treated control group in your experimental design to account for any effects of the vehicle or the administration procedure.
-
Ethics: All animal experiments must be conducted in accordance with institutional guidelines and approved by the relevant animal care and use committee.
By following these guidelines and protocols, researchers can effectively utilize ML290 to investigate the therapeutic potential of RXFP1 activation in relevant preclinical mouse models.
References
- 1. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Lab to Clinic: How RXFP1-Humanized Mice are Paving the Way for Next-Generation Cardiovascular Therapeutics _GemPharmatech [en.gempharmatech.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Anti-apoptotic and Matrix Remodeling Actions of a Small Molecule Agonist of the Human Relaxin Receptor, ML290 in Mice With Unilateral Ureteral Obstruction [frontiersin.org]
- 7. benchchem.com [benchchem.com]
"RXFP1 receptor agonist-4" pharmacokinetic and pharmacodynamic analysis
An in-depth analysis of the pharmacokinetic and pharmacodynamic properties of novel compounds is critical for the advancement of drug discovery and development. This document provides detailed application notes and protocols for the analysis of "RXFP1 receptor agonist-4," a potent agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). RXFP1 is a key therapeutic target for cardiovascular and fibrotic diseases.[1][2][3]
These guidelines are designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for assessing the efficacy and metabolic profile of RXFP1 agonists. While specific pharmacokinetic data for "this compound" is not publicly available, this document incorporates data from well-characterized small molecule RXFP1 agonists, such as ML290 and AZD5462, to serve as a valuable reference.
Pharmacodynamic Analysis
Pharmacodynamic (PD) studies are essential to understand the mechanism of action and the physiological effects of a drug candidate. For RXFP1 agonists, this typically involves evaluating receptor activation and downstream cellular and physiological responses.
RXFP1 Signaling Pathway
Activation of the RXFP1 receptor by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gs proteins, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[4][5] RXFP1 can also couple to other G proteins and activate pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, leading to the production of nitric oxide (NO) and mediating vasodilatory and anti-fibrotic effects.[5][6]
Quantitative Pharmacodynamic Data
The primary measure of in vitro potency for "this compound" is its half-maximal effective concentration (EC50) in stimulating cAMP production in cells expressing the human RXFP1 receptor.
| Compound | Assay | Cell Line | Potency (EC50) | Reference |
| This compound | cAMP Production | HEK293 (human RXFP1) | 4.9 nM | [4][6] |
| ML290 | cAMP Production | HEK293 (human RXFP1) | 94 nM | [4] |
| AZD5462 | cAMP Production (pEC50) | CHO & HEK-293 (human RXFP1) | 7.7 & 7.4 | [7] |
Experimental Protocols: Pharmacodynamics
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol describes a method to quantify the ability of "this compound" to stimulate cAMP production in a cell-based assay.
1. Objective: To determine the EC50 value of the test compound by measuring cAMP accumulation in HEK293 cells stably expressing the human RXFP1 receptor.
2. Materials:
-
HEK293 cells stably transfected with human RXFP1.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Test compound ("this compound") stock solution in DMSO.
-
Reference agonist (e.g., Relaxin-2).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[8][9]
-
White, opaque 384-well assay plates.
3. Procedure:
-
Cell Culture: Culture HEK293-hRXFP1 cells until they reach 80-90% confluency.
-
Cell Seeding: Harvest cells and seed them into a 384-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of "this compound" in stimulation buffer containing the PDE inhibitor. Typically, an 11-point concentration-response curve is generated.
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add the prepared compound dilutions to the respective wells.
-
Include wells for vehicle control (buffer with DMSO) and a positive control (saturating concentration of Relaxin-2).
-
Incubate the plate at room temperature or 37°C for 30-60 minutes.
-
-
cAMP Detection:
-
Data Analysis:
-
Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: In Vivo Renal Blood Flow Measurement in Rats
This protocol outlines a translational model to assess the in vivo pharmacodynamic effect of RXFP1 agonists on renal hemodynamics.[11][12][13]
1. Objective: To measure the change in renal blood flow (RBF) and renal vascular resistance (RVR) in anesthetized rats following administration of "this compound".
2. Materials:
-
Male Sprague-Dawley rats (250-300g).
-
Anesthetic (e.g., isoflurane (B1672236) or pentobarbital).
-
Surgical tools.
-
Flow probe (e.g., Transonic® PRB 1 mm).
-
Arterial blood pressure probe (e.g., Millar Inc. SPR407).
-
Data acquisition system.
-
Test compound formulation for intravenous or subcutaneous administration.
3. Procedure:
-
Animal Preparation: Anesthetize the rat and maintain a stable body temperature.
-
Surgical Implantation:
-
Perform a midline abdominal incision to expose the left renal artery.
-
Place a flow probe around the renal artery to measure RBF.[13]
-
Insert a catheterized blood pressure probe into the femoral artery, advancing it to the abdominal aorta near the renal artery bifurcation to measure mean arterial pressure (MAP).[13]
-
-
Stabilization: Allow the animal to stabilize for a period (e.g., 20-30 minutes) to obtain baseline readings of RBF and MAP.
-
Compound Administration: Administer a single bolus dose of "this compound" or vehicle via a cannulated jugular vein (for IV) or subcutaneously.
-
Data Recording: Continuously record RBF and MAP for a defined period post-administration (e.g., 60-90 minutes).
-
Data Analysis:
-
Calculate mean values for RBF and MAP at baseline and at various time points after dosing.
-
Calculate Renal Vascular Resistance (RVR) using the formula: RVR = MAP / RBF.
-
Compare the changes in RBF and RVR between the compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).
-
Pharmacokinetic Analysis
Pharmacokinetic (PK) studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. While specific PK data for "this compound" are unavailable, the following tables and protocols are based on representative small molecule RXFP1 agonists.
Quantitative Pharmacokinetic Data (Reference Compounds)
The following data for AZD5462, an oral RXFP1 agonist, provides a reference for expected pharmacokinetic properties in preclinical species and humans.[5][7][14][15] ML290 has also been noted for its high stability in vivo.[1][16]
Table 2: Preclinical Pharmacokinetics of AZD5462 [7]
| Species | Dose (IV) | Dose (Oral) | T1/2 (IV) | T1/2 (Oral) | CL (mL/min/kg) | Vd (L/kg) | F (%) |
| Rat | 2 mg/kg | 1 mg/kg | 1.2 h | 2.9 h | 24 | 0.98 | 58% |
| Cynomolgus Monkey | 2 mg/kg | 5 mg/kg | 4.7 h | 7.2 h | 9.1 | 0.56 | 12% |
Table 3: Human Pharmacokinetics of AZD5462 (Single Ascending Dose) [5][14][15]
| Parameter | Value Range |
| Tmax (median) | 0.53 - 1.75 hours |
| T1/2 (mean) | 3 - 6 hours |
| Absorption | Rapid |
Experimental Protocols: Pharmacokinetics
Protocol 3: Rodent Pharmacokinetic Study
This protocol provides a general method for evaluating the pharmacokinetic profile of "this compound" in mice or rats.
1. Objective: To determine key PK parameters (Cmax, Tmax, AUC, T1/2, CL, Vd, F) of the test compound following intravenous and oral administration.
2. Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
Dosing vehicles for IV and oral administration (e.g., saline with 5% DMSO, 10% Solutol).
-
Test compound ("this compound").
-
Blood collection supplies (e.g., K2EDTA-coated tubes, capillaries).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
3. Procedure:
-
Animal Dosing:
-
Acclimate animals for at least 3 days.
-
Fast animals overnight before dosing (water ad libitum).
-
Divide animals into two groups: Intravenous (IV) and Oral (PO).
-
Administer a single dose of the compound (e.g., 1-2 mg/kg for IV, 5-10 mg/kg for PO).
-
-
Blood Sampling:
-
Collect sparse blood samples from each animal at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) via a suitable route (e.g., tail vein, saphenous vein).
-
Collect approximately 50-100 µL of blood into K2EDTA tubes at each time point.
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma.
-
Harvest the plasma supernatant and store at -80°C until analysis.
-
-
Bioanalysis (LC-MS/MS):
-
Develop and validate a sensitive and selective LC-MS/MS method for the quantification of "this compound" in plasma.
-
Prepare calibration standards and quality control samples by spiking blank plasma.
-
Extract the compound from plasma samples (e.g., via protein precipitation or solid-phase extraction).
-
Analyze the samples on the LC-MS/MS system.
-
-
Data Analysis:
-
Calculate the plasma concentration of the compound at each time point using the calibration curve.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to determine the pharmacokinetic parameters.
-
Calculate oral bioavailability (F) using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
References
- 1. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
- 8. cAMP-Glo™ Assay Protocol [promega.jp]
- 9. resources.revvity.com [resources.revvity.com]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. R2R01: A long-acting single-chain peptide agonist of RXFP1 for renal and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. endocrine-abstracts.org [endocrine-abstracts.org]
Application Notes and Protocols for the Use of RXFP1 Receptor Agonists in HEK293-RXFP1 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of small molecule agonists of the Relaxin Family Peptide Receptor 1 (RXFP1), with a focus on the well-characterized agonist ML290, in a human embryonic kidney (HEK293) cell line stably expressing the human RXFP1 receptor (HEK293-RXFP1).
Introduction
The Relaxin Family Peptide Receptor 1 (RXFP1) is a G protein-coupled receptor (GPCR) that is the cognate receptor for the peptide hormone relaxin.[1] The activation of RXFP1 is associated with a range of physiological effects, including vasodilation, anti-inflammatory responses, and anti-fibrotic activity, making it a promising therapeutic target for cardiovascular and fibrotic diseases.[1][2] HEK293 cells stably expressing RXFP1 are a widely used in vitro model system to study receptor function and to screen for novel agonists.[3][4]
Small molecule agonists of RXFP1, such as ML290, offer a therapeutic advantage over the native peptide ligand, relaxin, due to their improved stability, longer half-life, and potential for oral administration.[4][5] ML290 has been identified as a potent and selective allosteric agonist of human RXFP1.[5] While the user's query mentioned "RXFP1 receptor agonist-4," publicly available detailed pharmacological data for a compound with this specific designation is limited. However, it is likely part of a series of related compounds, and the principles and protocols outlined here using the extensively studied ML290 are broadly applicable.
Data Presentation: In Vitro Activity of RXFP1 Agonists
The following table summarizes the quantitative data for the activity of the native ligand, human relaxin-2 (H2 relaxin), and the small molecule agonist ML290 in HEK293-RXFP1 cells.
| Agonist | Assay | Parameter | Value | Cell Line | Reference |
| H2 Relaxin | cAMP Accumulation | pEC50 | 10.1 ± 0.1 | HEK-RXFP1 | |
| cAMP Accumulation | EC50 | ~203 pM | HEK293-RXFP1 | [5] | |
| ML290 | cAMP Accumulation | pEC50 | 7.1 ± 0.1 | HEK-RXFP1 | |
| cAMP Accumulation | EC50 | 251 nM | HEK293-RXFP1 | [3] | |
| p38 MAPK Phosphorylation | pEC50 | 7.1 ± 0.2 | HEK-RXFP1 | [5] | |
| ERK1/2 Phosphorylation | - | No significant activation | HEK-RXFP1 | [5] |
Experimental Protocols
Cell Culture and Maintenance of HEK293-RXFP1 Cells
This protocol describes the standard procedure for culturing and maintaining HEK293 cells stably expressing the human RXFP1 receptor.
Materials:
-
HEK293-RXFP1 stable cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Geneticin (B1208730) (G418) or Puromycin (selection antibiotic, concentration to be determined empirically)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate concentration of selection antibiotic (e.g., 500 µg/mL geneticin or 1 µg/mL puromycin).[5]
-
Cell Thawing: Thaw a cryopreserved vial of HEK293-RXFP1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Place the flask in a humidified incubator at 37°C with 5% CO2.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralization and Splitting: Add 7-8 mL of complete growth medium to inactivate the trypsin. Gently pipette the cell suspension up and down to ensure a single-cell suspension. Split the cells at a ratio of 1:4 to 1:8 into new flasks containing fresh complete growth medium.
-
Routine Maintenance: Change the medium every 2-3 days and passage the cells as described above.
RXFP1 Agonist-Induced cAMP Accumulation Assay (HTRF)
This protocol details a homogenous time-resolved fluorescence (HTRF) assay to measure intracellular cyclic AMP (cAMP) levels following stimulation with an RXFP1 agonist.[3][5]
Materials:
-
HEK293-RXFP1 cells
-
Assay medium: DMEM or RPMI-1640 without phenol (B47542) red, supplemented with 0.5% FBS
-
RXFP1 agonist (e.g., ML290) and control (e.g., H2 relaxin, forskolin)
-
Phosphodiesterase (PDE) inhibitor (e.g., Ro 20-1724)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white assay plates
-
Multidrop combi dispenser
-
Plate reader capable of HTRF detection
Procedure:
-
Cell Seeding: Harvest HEK293-RXFP1 cells and resuspend them in assay medium. Dispense 8,000 cells in a volume of 30 µL into each well of a 384-well plate.[3]
-
Incubation: Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.[3]
-
Agonist Preparation: Prepare serial dilutions of the RXFP1 agonist in assay buffer containing a PDE inhibitor (e.g., 400 µM Ro 20-1724).[5]
-
Cell Stimulation: Add the diluted agonist solutions to the cells. Include wells with vehicle control and a positive control such as H2 relaxin or forskolin.
-
Incubation: Incubate the plate for 30 minutes at 37°C with 5% CO2.[3]
-
Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP cryptate reagents to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader. Calculate the ratio of the fluorescence signals at 665 nm and 620 nm.
-
Data Analysis: Plot the HTRF ratio against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Cell Impedance Assay for RXFP1 Activation
This protocol describes a label-free method to monitor changes in cell morphology and adhesion, which can be indicative of RXFP1 activation, using a real-time cell analysis (RTCA) system.[3]
Materials:
-
HEK293-RXFP1 cells
-
Complete growth medium
-
RXFP1 agonist (e.g., ML290) and control (e.g., H2 relaxin)
-
xCELLigence RTCA DP Instrument
-
E-Plates 96
Procedure:
-
Background Measurement: Add 100 µL of complete growth medium to each well of an E-Plate 96 and measure the background impedance.
-
Cell Seeding: Aspirate the medium and seed 20,000 HEK293-RXFP1 cells in 100 µL of complete growth medium per well.[3]
-
Cell Attachment: Place the E-plate on the RTCA instrument in the incubator and monitor cell attachment and growth overnight.
-
Agonist Addition: Once the cells have formed a stable monolayer, add different concentrations of the RXFP1 agonist or controls to the wells.
-
Real-Time Monitoring: Continuously measure the cell impedance every 10-15 minutes for several hours to monitor the cellular response.[3]
-
Data Analysis: The change in cell impedance is expressed as the Cell Index (CI). Normalize the data to the vehicle-treated control wells. Plot the normalized CI over time to visualize the dynamic response to the agonist.
Visualizations
Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification and optimization of small-molecule agonists of the human relaxin hormone receptor RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Application Notes and Protocols for RXFP1 Receptor Agonist-4 in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting primary cell culture experiments with a novel small-molecule agonist, "RXFP1 receptor agonist-4." The protocols and data herein are based on established methodologies for studying the Relaxin Family Peptide Receptor 1 (RXFP1), a G-protein coupled receptor (GPCR), and its agonists.
Introduction
The Relaxin Family Peptide Receptor 1 (RXFP1) is a key therapeutic target implicated in a range of physiological processes, including vasodilation, anti-inflammatory responses, and anti-fibrotic activity.[1][2][3] Agonists of RXFP1, such as the endogenous ligand relaxin-2 and small-molecule compounds like ML290, have shown promise in preclinical models of cardiovascular and fibrotic diseases.[2][4][5] "this compound" represents a novel investigational small-molecule agonist designed to selectively activate RXFP1.
These notes detail the necessary protocols for evaluating the efficacy and mechanism of action of "this compound" in relevant primary cell culture systems. Primary cells, derived directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines for studying cellular responses to novel therapeutic agents.
Data Presentation: In Vitro Activity Profile
The following tables summarize expected quantitative data from in vitro pharmacological studies of an RXFP1 agonist. These values should be determined empirically for "this compound."
Table 1: Receptor Binding and Potency of RXFP1 Agonist-4
| Parameter | Description | Expected Value Range |
| Binding Affinity (Ki) | Concentration of agonist required to occupy 50% of the RXFP1 receptors. | 1 - 100 nM |
| EC50 (cAMP Assay) | Concentration of agonist that elicits 50% of the maximal cAMP response. | 10 - 500 nM |
| Emax (cAMP Assay) | Maximum cAMP response elicited by the agonist relative to a reference agonist. | 80 - 100% |
| EC50 (PI3K/Akt Pathway) | Concentration of agonist for 50% activation of Akt phosphorylation. | 10 - 500 nM |
Table 2: Functional Cellular Responses to RXFP1 Agonist-4 in Primary Cells
| Primary Cell Type | Key Readout | Suggested Starting Concentration Range (µM) |
| Human Dermal Fibroblasts | Inhibition of TGF-β1-induced collagen synthesis | 0.1 - 10 |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Increased nitric oxide (NO) production | 0.1 - 10 |
| Primary Human Myometrial Cells | Increased intracellular cAMP levels | 0.01 - 1 |
| Primary Renal Fibroblasts | Downregulation of fibrotic marker expression (e.g., α-SMA, Col1a1) | 0.1 - 10 |
Signaling Pathways and Experimental Workflows
RXFP1 Signaling Cascade
Activation of RXFP1 by an agonist like "this compound" initiates a cascade of intracellular events. The primary pathway involves the coupling to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][5][6] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets. Additionally, RXFP1 can signal through the Gαi/o and Gβγ subunits, leading to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.[1][4] Some evidence also points to the involvement of MAP kinase and nitric oxide signaling.[5][7]
Caption: this compound signaling pathways.
Experimental Workflow for Primary Cell Culture
The following diagram outlines a typical workflow for investigating the effects of "this compound" in primary cell cultures.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Dermal Fibroblasts
This protocol describes the isolation of human dermal fibroblasts from a skin biopsy, a common primary cell model for studying fibrosis.
Materials:
-
Skin biopsy tissue
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Collagenase Type I
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
70 µm cell strainer
Procedure:
-
Mince the skin biopsy into small pieces (1-2 mm³) in a sterile petri dish.
-
Incubate the tissue fragments in a solution of Collagenase Type I in DMEM at 37°C with gentle agitation for 2-4 hours to digest the extracellular matrix.
-
Neutralize the collagenase by adding an equal volume of complete culture medium (DMEM with 10% FBS).
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete culture medium.
-
Plate the cells in a T75 flask and incubate at 37°C in a 5% CO₂ incubator.
-
Change the medium every 2-3 days. Once confluent, cells can be subcultured using Trypsin-EDTA. Experiments are typically performed on cells between passages 2 and 4.
Protocol 2: cAMP Measurement Assay
This protocol outlines the measurement of intracellular cAMP levels in primary cells following treatment with "this compound" using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Primary cells (e.g., dermal fibroblasts, myometrial cells)
-
96-well white, flat-bottom cell culture plates
-
"this compound" (stock solution in DMSO)
-
cAMP HTRF assay kit
-
Stimulation buffer
Procedure:
-
Seed the primary cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Carefully remove the culture medium. If necessary, serum-starve the cells for 2-4 hours prior to the assay.
-
Prepare serial dilutions of "this compound" in stimulation buffer. Include a vehicle control (DMSO) and a positive control (e.g., Forskolin).
-
Add the diluted agonist or controls to the respective wells and incubate for 30 minutes at 37°C.
-
Lyse the cells and perform the HTRF cAMP assay according to the manufacturer's instructions.
-
Read the fluorescence on a compatible plate reader and calculate the cAMP concentrations based on a standard curve.
Protocol 3: Western Blotting for Akt Phosphorylation
This protocol is for assessing the activation of the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt.
Materials:
-
Primary cells
-
6-well cell culture plates
-
"this compound"
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed primary cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with "this compound" at various concentrations for a predetermined time (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt to normalize the data.
Protocol 4: Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
This protocol is used to measure changes in the expression of target genes (e.g., fibrotic markers) in response to "this compound."
Materials:
-
Primary cells (e.g., renal or dermal fibroblasts)
-
"this compound"
-
TGF-β1 (to induce a fibrotic phenotype)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., COL1A1, ACTA2) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Seed primary fibroblasts in 6-well plates.
-
Once the cells reach 70-80% confluency, treat them with "this compound" in the presence or absence of TGF-β1 for 24-48 hours.
-
Extract total RNA from the cells using an appropriate kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, specific primers, and a qPCR master mix.
-
Analyze the data using the comparative Ct (2^-ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.[5]
References
- 1. What are RXFP1 agonists and how do they work? [synapse.patsnap.com]
- 2. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols: Investigation of Tissue-Specific Effects of RXFP1 Receptor Agonist-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the tissue-specific effects of RXFP1 Receptor Agonist-4, a potent agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). The provided protocols and data presentation formats are designed to facilitate research into the therapeutic potential of this compound in various physiological and pathological contexts.
Introduction
This compound is a small molecule agonist of the RXFP1, a G protein-coupled receptor (GPCR).[1][2] The endogenous ligand for RXFP1 is the peptide hormone relaxin-2, which plays crucial roles in reproduction, cardiovascular regulation, and connective tissue remodeling.[3][4] Activation of RXFP1 initiates a cascade of intracellular signaling events with pleiotropic effects, including vasodilation, angiogenesis, anti-inflammatory responses, and anti-fibrotic activity.[3][5] These effects are observed across a range of tissues, including the heart, kidneys, lungs, and liver, making RXFP1 an attractive therapeutic target for cardiovascular and fibrotic diseases.[3][5][6]
"this compound (Example 268)" has been identified as a potent RXFP1 receptor agonist that stimulates cyclic AMP (cAMP) production in HEK293 cells stably expressing human RXFP1, with an EC50 value of 4.9 nM.[2] This document outlines protocols to characterize the broader pharmacological profile of this agonist, with a focus on its tissue-specific effects.
Data Presentation
In Vitro Activity Profile of this compound
| Assay Type | Cell Line/Tissue | Parameter Measured | Agonist-4 EC50/IC50 (nM) | Endogenous Ligand (Relaxin-2) EC50/IC50 (nM) | Reference Compound (ML290) EC50/IC50 (nM) |
| Receptor Activation | |||||
| cAMP Production | HEK293-hRXFP1 | cAMP accumulation | 4.9[2] | ~0.1-0.5[7] | 94[8] |
| Cardiovascular Effects | |||||
| Vasodilation | Isolated rat mesenteric arteries | Relaxation of pre-constricted vessels | TBD | ~1-10[9] | TBD |
| Cardiomyocyte Contractility | Primary adult rat ventricular cardiomyocytes | Ca2+ transient amplitude | TBD | TBD | TBD |
| Anti-fibrotic Effects | |||||
| Collagen I Expression | Human renal fibroblasts (TGF-β1 stimulated) | Collagen I protein/mRNA levels | TBD | TBD | TBD |
| α-SMA Expression | Human hepatic stellate cells (TGF-β1 stimulated) | α-SMA protein/mRNA levels | TBD | TBD | TBD |
| Renal Effects | |||||
| Extracellular Matrix Deposition | Human mesangial cells (high glucose) | Fibronectin protein levels | TBD | TBD | TBD |
TBD: To be determined through experimentation.
Signaling Pathways
Activation of RXFP1 by an agonist can trigger multiple signaling cascades, often in a cell-type-specific manner. The diagrams below illustrate the primary signaling pathways associated with RXFP1 activation.
Caption: Gs-cAMP Signaling Pathway.
Caption: Gi-PI3K-NO Signaling Pathway.
Caption: ERK/MAPK Signaling Pathway.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol details the measurement of intracellular cAMP levels in response to this compound in a recombinant cell line.
Caption: cAMP Assay Workflow.
Materials:
-
HEK293 cells stably expressing human RXFP1 (HEK293-hRXFP1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well white tissue culture plates
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
This compound
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit)
-
Plate reader capable of HTRF detection
Procedure:
-
Seed HEK293-hRXFP1 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.[8]
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series in assay buffer.
-
Aspirate the culture medium and add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well. Incubate for 30 minutes at 37°C.
-
Add the serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (relaxin-2).
-
Incubate the plate for 30-60 minutes at 37°C.
-
Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the concentration of cAMP for each well and plot the dose-response curve to determine the EC50 value for this compound.
Protocol 2: Ex Vivo Vasodilation Assay in Isolated Arteries
This protocol assesses the vasodilatory effect of this compound on pre-constricted rodent mesenteric arteries.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit buffer
-
Phenylephrine (PE)
-
This compound
-
Wire myograph system
-
Dissection microscope and tools
Procedure:
-
Euthanize a rat and dissect the superior mesenteric artery.
-
Clean the artery of surrounding adipose and connective tissue and cut it into 2 mm rings.
-
Mount the arterial rings in a wire myograph containing Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2 at 37°C.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 5 mN.
-
Test the viability of the endothelium by contracting with PE (1 µM) and then relaxing with acetylcholine (B1216132) (10 µM). Rings with >80% relaxation are considered endothelium-intact.
-
Wash the rings and pre-constrict them with a submaximal concentration of PE (e.g., 1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath at 10-minute intervals.
-
Record the changes in tension and express the relaxation as a percentage of the pre-contraction induced by PE.
-
Construct a concentration-response curve to determine the potency (EC50) and efficacy (Emax) of the agonist.
Protocol 3: In Vitro Anti-fibrotic Assay in Renal Fibroblasts
This protocol evaluates the ability of this compound to inhibit TGF-β1-induced profibrotic responses in human renal fibroblasts.
Materials:
-
Primary human renal fibroblasts
-
Fibroblast growth medium
-
Recombinant human TGF-β1
-
This compound
-
Reagents for Western blotting or qPCR (antibodies for collagen I and α-SMA, primers)
-
96-well plates for cell culture
Procedure:
-
Seed human renal fibroblasts in 96-well plates and grow to confluence.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a pro-fibrotic agent, such as TGF-β1 (e.g., 5 ng/mL), for 24-48 hours. Include a vehicle control and a TGF-β1 only control.
-
After incubation, lyse the cells for protein or RNA extraction.
-
For Western Blotting: Analyze the expression of fibrotic markers such as collagen type I and alpha-smooth muscle actin (α-SMA).
-
For qPCR: Analyze the mRNA expression levels of COL1A1 and ACTA2 genes.
-
Quantify the results and determine the inhibitory effect of this compound on TGF-β1-induced fibrosis.
Conclusion
The provided application notes and protocols offer a framework for the comprehensive investigation of the tissue-specific effects of this compound. By systematically evaluating its activity on key signaling pathways and in relevant cellular and tissue-based models, researchers can elucidate its therapeutic potential for a range of cardiovascular and fibrotic diseases. The structured data presentation will aid in the comparative analysis of its pharmacological profile against the endogenous ligand and other synthetic agonists.
References
- 1. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. WO2023077040A1 - Rxfp1 agonists - Google Patents [patents.google.com]
- 7. Constitutive formation of an RXFP1-signalosome: a novel paradigm in GPCR function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening Cascade for RXFP1 Receptor Agonist-4
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Relaxin Family Peptide Receptor 1 (RXFP1), a member of the leucine-rich repeat-containing G protein-coupled receptor (GPCR) family, is a key therapeutic target for cardiovascular and fibrotic diseases.[1] Its endogenous ligand, relaxin-2, elicits a range of beneficial physiological effects, including vasodilation, anti-inflammatory responses, and extracellular matrix remodeling.[1] The identification of potent and selective small-molecule agonists for RXFP1 is a significant goal in drug discovery. This document outlines a comprehensive high-throughput screening (HTS) cascade designed to identify and characterize novel RXFP1 agonists, such as "RXFP1 receptor agonist-4".
The screening cascade is a multi-step process beginning with a broad primary screen to identify initial hits, followed by a series of secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.
RXFP1 Signaling Pathways
RXFP1 activation initiates a complex network of intracellular signaling pathways. While primarily known to couple with Gαs to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), it can also engage other G proteins.[2][3]
-
Gαs Pathway: The canonical pathway involves the activation of adenylyl cyclase, leading to the production of cAMP. This is a common and robust readout for RXFP1 activation in HTS campaigns.[4][5]
-
Gαi/o Pathway: RXFP1 can also couple to pertussis toxin-sensitive G proteins (Gαi/o).[2][6] This can lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, contributing to nitric oxide production and vasodilation.[6][7]
-
Gβγ Subunit Signaling: Upon G protein activation, the Gβγ subunits can dissociate and activate downstream effectors, including PI3K.[2]
-
β-Arrestin Recruitment: Like most GPCRs, ligand binding to RXFP1 can trigger the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization, and can also initiate G protein-independent signaling.
High-Throughput Screening Cascade
The proposed HTS cascade for identifying novel RXFP1 agonists is designed to efficiently progress from a large compound library to a small set of well-characterized lead compounds.
Experimental Protocols
Primary Screen: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This assay is designed for the high-throughput screening of large compound libraries to identify compounds that increase intracellular cAMP levels by activating RXFP1. The competitive immunoassay format is robust and sensitive.[8][9]
Principle: This assay is a competitive immunoassay. Free cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. When the donor (Europium cryptate) and acceptor (d2) are in close proximity, Förster Resonance Energy Transfer (FRET) occurs. An increase in intracellular cAMP levels from RXFP1 activation leads to less binding of the d2-labeled cAMP to the antibody, causing a decrease in the FRET signal.[9][10] The signal is inversely proportional to the intracellular cAMP concentration.
Materials:
-
Cell Line: HEK293 cells stably expressing human RXFP1 (HEK293-hRXFP1).
-
Reagents: HTRF cAMP Assay Kit (e.g., from Cisbio), phosphodiesterase (PDE) inhibitor (e.g., Ro 20-1724 or IBMX), compound library, positive control (Relaxin-2 or known agonist like this compound), negative control (DMSO).
-
Equipment: 384-well or 1536-well assay plates, automated liquid handler, HTRF-compatible plate reader.
Protocol:
-
Cell Seeding: Seed HEK293-hRXFP1 cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Addition: Using an automated liquid handler, add test compounds and controls to the wells. A typical final concentration for primary screening is 10 µM.
-
Cell Stimulation: Incubate the plate at 37°C for 30 minutes to stimulate the receptor.
-
Cell Lysis and Reagent Addition: Add the HTRF lysis buffer containing the Europium cryptate-labeled anti-cAMP antibody and the d2-labeled cAMP.
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark to allow the immunoassay to reach equilibrium.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the 665/620 ratio and normalize the data to positive and negative controls to determine percent activity.
Secondary Assay: CRE-Luciferase Reporter Gene Assay
This orthogonal assay confirms the activity of hits from the primary screen by measuring a downstream event of the cAMP pathway: the activation of the cAMP Response Element (CRE) promoter.[11][12]
Principle: Cells are co-transfected with the RXFP1 receptor and a reporter vector containing the firefly luciferase gene under the control of a CRE promoter. Activation of the Gαs pathway increases cAMP, which activates Protein Kinase A (PKA). PKA then phosphorylates and activates the CREB transcription factor, which binds to the CRE promoter and drives the expression of luciferase. The resulting luminescence is proportional to the receptor activation.[13]
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids for hRXFP1 and the CRE-luciferase reporter.
-
Cell Seeding: Seed the transfected cells into 384-well plates and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the confirmed hit compounds to the wells.
-
Incubation: Incubate the plates for 4-6 hours at 37°C.
-
Luminescence Detection: Add a luciferase substrate reagent (e.g., ONE-Glo™) to the wells and measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the compound concentration to generate a dose-response curve and calculate the EC50 value.
Secondary Assay: Calcium Flux Assay
This assay is used to determine if hit compounds also activate Gαq-coupled signaling pathways, which can occur with some GPCRs.
Principle: Activation of the Gαq pathway leads to the release of calcium (Ca2+) from intracellular stores into the cytoplasm.[14] This assay uses a calcium-sensitive fluorescent dye that is loaded into the cells. An increase in intracellular Ca2+ concentration upon receptor activation results in a measurable increase in fluorescence.[15][16]
Protocol:
-
Cell Seeding: Seed HEK293-hRXFP1 cells (or a cell line with a promiscuous G-protein like Gα16) into 384-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Place the plate in a fluorescence imaging plate reader (FLIPR). The instrument will add the compounds to the wells while simultaneously measuring fluorescence in real-time.
-
Signal Reading: Monitor the fluorescence intensity over a period of 1-3 minutes.
-
Data Analysis: The increase in fluorescence (peak signal) is plotted against compound concentration to determine EC50 values.
Selectivity Assay: Counter-Screening against RXFP2
To ensure that the identified agonists are selective for RXFP1, a counter-screen is performed against the closely related RXFP2 receptor.
Protocol: The HTRF cAMP assay protocol described in section 1 is repeated using a HEK293 cell line stably expressing the human RXFP2 receptor.[5] Compounds that show high potency for RXFP1 but significantly lower (e.g., >100-fold) or no activity at RXFP2 are considered selective.
Data Presentation
Quantitative data from the screening cascade should be summarized for clear comparison of compound performance.
Table 1: Summary of Agonist Activity
| Compound ID | Primary Screen (% Activity @ 10 µM) | cAMP HTRF EC50 (nM) | CRE-Luciferase EC50 (nM) | Calcium Flux | RXFP2 Selectivity (cAMP EC50, nM) |
| Relaxin-2 | 100% | 1.5 | 2.0 | No Activity | >10,000 |
| RXFP1 agonist-4 | 95% | 4.9 [17][18] | 6.2 | No Activity | >10,000 |
| ML290 | 98% | 10.5 | 15.1 | No Activity | >10,000 |
| Hit Cpd X | 85% | 50.3 | 65.8 | No Activity | >10,000 |
| Hit Cpd Y | 78% | 120.1 | 155.4 | No Activity | >10,000 |
Table 2: Assay Performance Metrics
| Assay | Z'-factor | Signal to Background (S/B) |
| Primary HTRF cAMP Screen | > 0.7 | > 10 |
| CRE-Luciferase Assay | > 0.6 | > 50 |
Conclusion
This detailed application note provides a robust and logical framework for the high-throughput screening and characterization of novel RXFP1 agonists like "this compound". The cascade employs a primary screen focused on the well-validated cAMP pathway, followed by orthogonal and selectivity assays to ensure high-quality, confirmed, and specific hits are advanced. The provided protocols offer a starting point for researchers to implement this screening cascade in their own drug discovery efforts targeting the RXFP1 receptor.
References
- 1. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]
- 7. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 11. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.kr]
- 12. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for RXFP1 Receptor Agonitor-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
RXFP1 receptor agonist-4 is a potent and selective small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). Identified as "Example 268" in patent WO2023114823A1, this benzothiophene (B83047) derivative has demonstrated significant activity in stimulating cyclic adenosine (B11128) monophosphate (cAMP) production in HEK293 cells stably expressing human RXFP1. The activation of RXFP1 is a promising therapeutic strategy for a variety of conditions, including heart failure, fibrosis, and other cardiovascular and renal diseases. These application notes provide detailed, representative methods for the synthesis and purification of this compound, along with an overview of its signaling pathway.
Data Presentation
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| Compound Name | This compound | [1][2][3][4] |
| Patent Identifier | Example 268 (WO2023114823A1) | [1][2][3][4] |
| Molecular Formula | C₃₂H₂₄F₇N₃O₅S | [1] |
| Molecular Weight | 695.60 g/mol | [1] |
| Chemical Structure | N-(3-(4-fluorophenyl)-5-(trifluoromethyl)benzo[b]thiophen-2-yl)-4-methoxy-3-(3-(2-oxo-2-(piperidin-1-yl)ethyl)isoxazol-5-yl)benzamide | [1] |
| Biological Activity | EC₅₀ = 4.9 nM (cAMP production in HEK293-hRXFP1 cells) | [1][3][4] |
Experimental Protocols
Representative Synthesis of this compound
The synthesis of this compound, a complex benzothiophene derivative, can be envisioned through a multi-step process involving the formation of key intermediates: a substituted benzothiophene-2-carboxamide and a functionalized isoxazole (B147169) moiety, followed by their coupling. The following is a representative protocol based on established synthetic methodologies for similar chemical structures.
Materials:
-
Substituted anilines and thiophenes
-
Acyl chlorides
-
Reagents for isoxazole synthesis (e.g., hydroxylamine, alkynes)
-
Coupling reagents (e.g., HATU, DCC)
-
Organic solvents (e.g., DMF, DCM, THF)
-
Catalysts (e.g., Palladium catalysts for cross-coupling)
-
Standard laboratory glassware and equipment
Protocol:
-
Synthesis of the Benzothiophene Core:
-
Synthesize the substituted 3-aryl-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid. This can be achieved through various established methods for benzothiophene synthesis, such as the reaction of a substituted 2-halobenzaldehyde with a thioglycolate followed by cyclization and functionalization.
-
Activate the carboxylic acid group, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride.
-
React the acyl chloride with an appropriately substituted aniline (B41778) to form the N-phenyl-benzothiophene-2-carboxamide core structure.
-
-
Synthesis of the Isoxazole Moiety:
-
Synthesize the 3-(substituted)-5-(4-methoxyphenyl)isoxazole intermediate. A common method is the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from an oxime) with an alkyne.
-
The side chain on the isoxazole can be introduced before or after the cycloaddition, depending on the stability of the functional groups.
-
-
Coupling and Final Assembly:
-
Couple the benzothiophene core with the isoxazole moiety. This will likely involve an amide bond formation between a carboxylic acid on one fragment and an amine on the other, using standard peptide coupling reagents like HATU or DCC.
-
Alternatively, a cross-coupling reaction (e.g., Suzuki or Stille coupling) could be employed if the fragments are functionalized with appropriate groups (e.g., boronic acids and halides).
-
-
Work-up and Isolation:
-
After the final reaction, the mixture is typically quenched with water and extracted with an organic solvent.
-
The organic layer is washed, dried over a drying agent like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification of this compound
Purification of the final compound is critical to remove unreacted starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying small molecule drug candidates like this compound.
Equipment and Reagents:
-
Preparative HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid
-
Mobile phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid
-
Lyophilizer
Protocol:
-
Method Development:
-
Develop an analytical HPLC method to determine the retention time of the target compound and to resolve it from impurities. A gradient elution from low to high percentage of mobile phase B is typically used.
-
Optimize the gradient, flow rate, and column temperature to achieve the best separation.
-
-
Preparative HPLC:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and filter it to remove any particulate matter.
-
Scale up the analytical method to a preparative scale. Inject the dissolved crude product onto the preparative C18 column.
-
Run the preparative HPLC using the optimized gradient method.
-
-
Fraction Collection:
-
Monitor the elution profile using the UV detector at an appropriate wavelength.
-
Collect fractions corresponding to the peak of the desired product.
-
-
Purity Analysis and Lyophilization:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize it to obtain the final product as a solid powder.
-
Signaling Pathway and Experimental Workflow Visualization
The activation of RXFP1 by an agonist like this compound initiates a cascade of intracellular signaling events, primarily leading to the production of cAMP. This is a key mechanism through which relaxin and its mimetics exert their physiological effects.
Caption: RXFP1 receptor signaling pathway upon agonist binding.
Caption: General workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for Measuring Downstream Signaling of RXFP1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Relaxin Family Peptide Receptor 1 (RXFP1) is a G-protein coupled receptor that, upon activation by its endogenous ligand relaxin, modulates a variety of physiological processes, including vasodilation, anti-fibrotic activity, and anti-inflammatory responses.[1] Consequently, small molecule agonists of RXFP1 are of significant interest for the therapeutic treatment of cardiovascular and fibrotic diseases. This document provides detailed application notes and protocols for measuring the downstream signaling of RXFP1 receptor agonists, with a focus on the activation of the Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt) pathways.
Two small molecule agonists are discussed herein: AZD5462 and another designated as "RXFP1 receptor agonist-4 (Example 268)". While both are RXFP1 agonists, their reported downstream signaling profiles differ, highlighting the potential for biased agonism and the importance of comprehensive characterization. AZD5462 has been shown to enhance ERK phosphorylation, while "this compound (Example 268)" is reported to stimulate cAMP production.[2][3]
These protocols are designed for use with Human Embryonic Kidney (HEK293) cells stably expressing human RXFP1 (HEK293-RXFP1), a common in vitro model system for studying RXFP1 signaling.
Signaling Pathways and Experimental Workflow
Activation of RXFP1 by an agonist can initiate a cascade of intracellular signaling events. The two key pathways detailed in these protocols are the ERK (MAPK) and Akt (PI3K) pathways. The general experimental workflow for assessing the activation of these pathways involves cell culture, agonist treatment, cell lysis, and subsequent analysis of protein phosphorylation by Western Blot or AlphaLISA.
Caption: RXFP1 downstream signaling pathways.
Caption: Experimental workflow for measuring ERK and Akt phosphorylation.
Quantitative Data Summary
The following tables summarize the available quantitative data for the activation of downstream signaling pathways by RXFP1 agonists.
Table 1: AZD5462 Signaling Profile
| Signaling Pathway | Parameter | Value | Cell Line | Reference |
| ERK Phosphorylation | EC50 | 6.3 nM | Not Specified | [2] |
| Akt Phosphorylation | EC50 | Data not available | - | - |
| cAMP Production | EC50 | 17 nM | Not Specified | [2] |
| cGMP Production | EC50 | 50 nM | Not Specified | [2] |
Table 2: this compound (Example 268) Signaling Profile
| Signaling Pathway | Parameter | Value | Cell Line | Reference |
| cAMP Production | EC50 | 4.9 nM | HEK293-RXFP1 | [3] |
| ERK Phosphorylation | EC50 | Data not available | - | - |
| Akt Phosphorylation | EC50 | Data not available | - | - |
Table 3: Relaxin (Positive Control) Signaling Profile (Literature Values)
| Signaling Pathway | Parameter | Value | Cell Line | Reference |
| ERK Phosphorylation | Peak Activation | 5-15 minutes | HEK293-RXFP1 | [4] |
| Akt Phosphorylation | Peak Activation | 5-30 minutes | HEK293 | [5] |
| cAMP Production | EC50 | ~1-10 nM | HEK293-RXFP1 | [6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK and Akt Phosphorylation
This protocol describes the detection of phosphorylated ERK (p-ERK) and Akt (p-Akt) in HEK293-RXFP1 cells treated with an RXFP1 agonist.
Materials:
-
HEK293-RXFP1 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
RXFP1 Agonist-4 (AZD5462 or other)
-
Relaxin (positive control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-Akt (Ser473), anti-Akt
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
PVDF membrane
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-RXFP1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
-
Serum Starvation and Agonist Treatment:
-
Once cells reach the desired confluency, aspirate the growth medium and wash once with sterile PBS.
-
Replace the medium with serum-free DMEM and incubate for 12-24 hours to reduce basal phosphorylation levels.
-
Prepare serial dilutions of the RXFP1 agonist (e.g., 0.1 nM to 1 µM for a dose-response experiment) and relaxin (e.g., 100 nM as a positive control) in serum-free DMEM.
-
For a time-course experiment, prepare a single concentration of the agonist (e.g., 100 nM).
-
Aspirate the serum-free medium and add the agonist-containing medium to the cells. Incubate for the desired time (e.g., 5, 15, 30, 60 minutes for a time-course, or a fixed time like 15 minutes for a dose-response).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 or p-Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total ERK1/2 or total Akt.
-
Protocol 2: AlphaLISA SureFire Ultra Assay for p-ERK Detection
This protocol provides a high-throughput method for quantifying p-ERK in a 384-well format.
Materials:
-
HEK293-RXFP1 cells
-
Cell culture reagents as in Protocol 1
-
RXFP1 Agonist-4
-
Relaxin
-
AlphaLISA SureFire Ultra p-ERK 1/2 (Thr202/Tyr204) Assay Kit
-
384-well white OptiPlate™
-
Alpha-enabled microplate reader
Procedure:
-
Cell Plating and Treatment:
-
Seed HEK293-RXFP1 cells in a 96-well culture plate and grow to 80-90% confluency.
-
Serum starve the cells as described in Protocol 1.
-
Treat the cells with a serial dilution of the RXFP1 agonist or a fixed concentration for a time-course study. Include a vehicle control and a positive control (relaxin).
-
-
Cell Lysis:
-
Following treatment, add the appropriate volume of AlphaLISA SureFire Ultra Lysis Buffer to each well.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
-
AlphaLISA Assay:
-
Transfer a small volume (e.g., 5 µL) of the cell lysate to a 384-well OptiPlate™.
-
Prepare the Acceptor Mix according to the kit instructions and add it to each well.
-
Incubate for 1 hour at room temperature.
-
Prepare the Donor Mix according to the kit instructions and add it to each well under subdued lighting.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an Alpha-enabled microplate reader.
-
-
Data Analysis:
-
The AlphaLISA signal is proportional to the amount of p-ERK.
-
For dose-response experiments, plot the signal against the logarithm of the agonist concentration and fit a sigmoidal curve to determine the EC50.
-
For time-course experiments, plot the signal against time to determine the kinetics of ERK phosphorylation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The time course of Akt and ERK activation on XIAP expression in HEK 293 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"RXFP1 receptor agonist-4" experimental controls and standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental controls and standards for characterizing RXFP1 receptor agonists. The protocols and data presented are synthesized from established research to ensure robustness and reproducibility in your experiments.
Introduction to RXFP1 and its Agonists
The Relaxin Family Peptide Receptor 1 (RXFP1) is a G protein-coupled receptor (GPCR) that is the primary receptor for the peptide hormone relaxin-2.[1][2][3][4] Activation of RXFP1 triggers a range of physiological effects, including vasodilation, anti-inflammatory responses, and anti-fibrotic activity, making it a promising therapeutic target for cardiovascular and fibrotic diseases.[1][5][6] Consequently, significant effort has been dedicated to the development of potent and selective RXFP1 agonists, including peptide-based analogs and small molecules.[2][5][6]
Key Experimental Controls
Robust experimental design is crucial for the accurate characterization of RXFP1 agonists. The following controls are essential:
-
Vehicle Control: This is the most fundamental control and consists of the solvent in which the agonist is dissolved (e.g., DMSO, PBS). It is used to determine the baseline response of the assay system in the absence of the test compound.
-
Positive Control (Native Ligand): Human relaxin-2, the endogenous agonist for RXFP1, should be used as a positive control to establish the maximum efficacy and potency of a known activator in the assay system.[7]
-
Negative Control (Unstimulated Cells): This control consists of cells that are not exposed to any agonist and is used to determine the basal level of signaling activity.
-
Cell Line Control (Empty Vector): When using cells transiently or stably expressing recombinant RXFP1, a parallel experiment should be conducted with cells transfected with an empty vector. This control ensures that the observed effects are specifically mediated by RXFP1 and not by off-target interactions with other cellular components.[1]
-
Selective Antagonist (if available): A selective RXFP1 antagonist can be used to confirm that the agonist's effect is mediated through the RXFP1 receptor.
-
Control for Non-specific Binding: In binding assays, it's important to determine the level of non-specific binding by incubating the labeled ligand in the presence of a high concentration of an unlabeled competitor.
Quantitative Data Summary
The following tables summarize key pharmacological parameters for various RXFP1 agonists.
Table 1: In Vitro Potency and Efficacy of RXFP1 Agonists
| Agonist | Assay Type | Cell Line | Parameter | Value | Reference |
| Relaxin-2 | cAMP Accumulation | HEK293-RXFP1 | EC50 | ~1 nM | [5] |
| ML290 (small molecule) | cAMP Accumulation | HEK293-RXFP1 | EC50 | 94 nM | [5] |
| SE301 (peptide fusion) | Gs Signaling | HEK293-RXFP1 | EC50 | 7.1 nM | [1] |
| SA10SC-RLX (peptide) | cAMP Accumulation | HEK-RXFP1 | EC50 | 0.3 nM | [8] |
| AZD5462 (small molecule) | cAMP Accumulation | Not Specified | EC50 | Nanomolar range | [6] |
Table 2: Binding Affinity of RXFP1 Agonists
| Agonist | Assay Type | Cell Line | Parameter | Value | Reference |
| SE301 (peptide fusion) | Flow Cytometry | Mammalian cells-RXFP1 | KD | 122 nM | [1] |
Table 3: Pharmacokinetic Properties of RXFP1 Agonists
| Agonist | Species | Parameter | Value | Reference |
| Serelaxin (Relaxin-2 analog) | Human | Half-life | 7-8 hours | [9] |
| AZD3427 (peptide fusion) | Human | Terminal Half-life | 13-14 days | [9] |
| R2R01 (peptide) | Rat | In vivo half-life (IV) | Not Specified | [10] |
Experimental Protocols
In Vitro cAMP Accumulation Assay
This is the most common functional assay to assess the activation of RXFP1, which primarily couples to the Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).[5]
Methodology:
-
Cell Culture: HEK293 cells stably expressing human RXFP1 (HEK293-RXFP1) are a commonly used model system.[5] Culture the cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 384-well or 1536-well plates at a density of 2,000-4,000 cells/well and allow them to attach overnight.[5]
-
Compound Preparation: Prepare a serial dilution of the test agonist and control compounds (e.g., relaxin-2, vehicle) in assay buffer.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add a phosphodiesterase (PDE) inhibitor, such as Ro 20-1724 or IBMX, to prevent the degradation of cAMP and amplify the signal.[5]
-
Add the test agonist and controls to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.
-
-
cAMP Detection: Measure intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.[5][7]
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Receptor Binding Assay (Flow Cytometry)
This assay is used to determine the binding affinity (KD) of a labeled agonist to the RXFP1 receptor expressed on the cell surface.
Methodology:
-
Cell Preparation: Use mammalian cells transfected with RXFP1 or an empty vector as a control.[1]
-
Ligand Labeling: Label the agonist of interest with a fluorescent dye (e.g., Cy5).
-
Binding Reaction:
-
Incubate the cells with increasing concentrations of the labeled agonist in binding buffer.
-
For determining non-specific binding, incubate a parallel set of cells with the labeled agonist in the presence of a high concentration of unlabeled agonist.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound ligand.
-
Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the cell population.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding against the labeled agonist concentration and fit the data to a one-site binding equation to determine the KD.
-
Visualizations
RXFP1 Signaling Pathway
Caption: Simplified RXFP1 signaling pathways.
Experimental Workflow for RXFP1 Agonist Characterization
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
"RXFP1 receptor agonist-4" solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with RXFP1 receptor agonists.
Frequently Asked Questions (FAQs)
Q1: My RXFP1 receptor agonist is poorly soluble in aqueous buffers. What are the initial steps to improve solubility?
A1: Poor aqueous solubility is a common challenge with peptide-based and small molecule agonists. A systematic approach to solvent selection is the recommended first step. The initial choice of solvent should be guided by the physicochemical properties of the agonist, such as its net charge at a given pH. It is crucial to perform initial solubility tests with a small amount of the compound to avoid wasting valuable material.[1][2]
For peptide agonists, determine the overall charge by assigning a value of +1 to basic residues (e.g., Lysine, Arginine, Histidine) and the N-terminus, and a value of -1 to acidic residues (e.g., Aspartic Acid, Glutamic Acid) and the C-terminus.[1]
-
For basic (net positive charge) peptides: Attempt to dissolve in sterile water or a dilute acidic solution like 10% acetic acid.[1]
-
For acidic (net negative charge) peptides: Attempt to dissolve in sterile water or a dilute basic solution such as 0.1M ammonium (B1175870) bicarbonate.[1]
-
For neutral or hydrophobic peptides: A small amount of an organic co-solvent is often necessary. Dimethyl sulfoxide (B87167) (DMSO), ethanol, or acetonitrile (B52724) can be used to initially dissolve the peptide, followed by a stepwise addition of the aqueous buffer.[2] For many biological assays, the final concentration of DMSO should be kept low (typically ≤1%) to avoid off-target effects.[2]
Q2: I'm still facing solubility issues after trying basic aqueous and organic solvents. What are some other formulation strategies?
A2: If initial solvent optimization is unsuccessful, several formulation strategies can be employed to enhance the solubility of RXFP1 agonists. These include the use of excipients and more advanced formulation techniques:
-
pH Adjustment: A peptide's solubility is lowest at its isoelectric point (pI), where it has no net charge.[1] Adjusting the pH of the solution to be at least 1-2 units away from the pI can significantly increase solubility by increasing the net charge and enhancing interactions with water.[1]
-
Use of Co-solvents and Excipients:
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can improve the hydrophilicity and solubility of peptides.[3]
-
Cyclodextrins: These can encapsulate hydrophobic molecules, enhancing their solubility in aqueous solutions.[4] For instance, a formulation for the RXFP1 modulator AZD5462 includes 20% SBE-β-CD in saline.[5]
-
Surfactants: Non-ionic surfactants like Tween-80 can aid in solubilizing hydrophobic compounds. A formulation for AZD5462 includes 5% Tween-80.[5]
-
-
Nanoparticle Encapsulation: Encapsulating the agonist into nanoparticles, such as those made from hyaluronic acid, can protect the peptide from degradation and improve its solubility and bioavailability.[1][6]
Q3: How does poor solubility of an RXFP1 agonist affect its biological activity in my experiments?
A3: Poor solubility can significantly impact the outcome and interpretation of your experiments. Undissolved agonist particles can lead to:
-
Inaccurate Concentration: The actual concentration of the solubilized agonist in your assay will be lower than intended, leading to an underestimation of its potency (e.g., a higher EC50 value).
-
Reduced Receptor Binding: Aggregated peptides may have a reduced affinity for the RXFP1 receptor or may be unable to activate it effectively.[1]
-
Cellular Toxicity: Insoluble aggregates can sometimes be toxic to cells, confounding the results of cell-based assays.
-
Inconsistent Results: Poor solubility can lead to high variability between experiments, making it difficult to obtain reproducible data.
It is crucial to ensure your RXFP1 agonist is fully dissolved before use. This can be confirmed by centrifuging the solution and ensuring no pellet is formed.[2] The supernatant should be used for experiments.[1]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting solubility issues with RXFP1 receptor agonists.
Problem: Precipitate forms when adding the agonist stock solution to the aqueous assay buffer.
| Potential Cause | Suggested Solution |
| Poor aqueous solubility of the agonist. | Increase the percentage of co-solvent (e.g., DMSO) in the final assay medium, if permissible for the experiment. Perform a solubility test in the final assay buffer beforehand.[1] |
| The pH of the assay buffer is close to the agonist's isoelectric point (pI). | Adjust the pH of the assay buffer to be at least 1-2 units away from the pI.[1] |
| "Salting out" effect. | Decrease the salt concentration of the buffer if possible, or explore different buffer systems. |
Problem: The agonist appears to be in solution, but I am getting inconsistent or no biological response.
| Potential Cause | Suggested Solution |
| Micro-precipitation or aggregation not visible to the naked eye. | Centrifuge the agonist solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use only the supernatant for your experiments.[1] |
| Adsorption of the agonist to plasticware. | Pre-incubate pipette tips and tubes with a solution of bovine serum albumin (BSA) or use low-retention plasticware. Consider adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to your buffers. |
| Degradation of the agonist. | Ensure proper storage conditions (e.g., -20°C or -80°C) and handle the stock solution appropriately (e.g., minimize freeze-thaw cycles).[7] |
Quantitative Data Summary
The following table summarizes solubility data for several known RXFP1 agonists, providing a reference for researchers working with similar compounds.
| Compound | Description | Solvent | Solubility | Source |
| ML-290 | Small molecule allosteric agonist | DMSO / Corn oil (1:9) | ≥ 2.08 mg/mL (4.11 mM) | [8][9] |
| B7-33 | Single-chain peptide agonist | H₂O | ≥ 20 mg/mL (6.70 mM) | [7] |
| AZD5462 | Small molecule modulator | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.59 mM) | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.59 mM) | [5] | ||
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.59 mM) | [5] | ||
| SPD304 | TNF-α inhibitor (example of a poorly soluble compound) | 10 mM Citrate-Phosphate Buffer (pH 6.5) | 10 µM | [10] |
| + 10% v/v DMSO | ~80 µM | [10] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing of a Peptide Agonist
-
Preparation: Weigh a small, precise amount of the peptide agonist (e.g., 1 mg) into a microcentrifuge tube.
-
Initial Solvent Addition: Based on the peptide's calculated net charge, add a small volume (e.g., 50 µL) of the appropriate initial solvent (e.g., sterile water for a charged peptide, or DMSO for a hydrophobic peptide).
-
Dissolution: Vortex the tube for 30-60 seconds. If the peptide does not dissolve, gentle warming (to no more than 40°C) or sonication for 5-10 minutes can be applied.[2]
-
Stepwise Dilution: If the peptide dissolved in an organic solvent, add the desired aqueous buffer in a stepwise manner (e.g., adding 10% of the final volume at a time), vortexing between each addition. Observe for any precipitation.
-
Assessment of Solubility: After reaching the final desired concentration, centrifuge the tube at high speed (e.g., 14,000 x g) for 15 minutes. A clear supernatant with no visible pellet indicates that the peptide is soluble at that concentration.
-
Concentration Determination: For a more quantitative assessment, the concentration of the peptide in the clear supernatant can be measured using a suitable method like UV-Vis spectroscopy (at 280 nm if the peptide contains Trp or Tyr residues) or a peptide-specific ELISA.
Protocol 2: Preparation of a Formulation with Cyclodextrin
This protocol is adapted from a formulation for AZD5462 and can be used as a starting point for other hydrophobic agonists.[5]
-
Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline. Stir until fully dissolved.
-
Prepare Agonist Stock: Dissolve the RXFP1 agonist in 100% DMSO to create a concentrated stock solution (e.g., 10-fold the final desired concentration).
-
Formulation: Add the DMSO stock solution to the SBE-β-CD solution to achieve the final desired concentration. The final concentration of DMSO in this formulation will be 10%. For example, to make 1 mL of the final formulation, add 100 µL of the 10x DMSO stock to 900 µL of the 20% SBE-β-CD solution.
-
Mixing: Mix thoroughly by vortexing. Gentle warming or sonication can be used if precipitation occurs.
-
Final Check: Centrifuge the final formulation to ensure no precipitate is present before use.
Visualizations
Caption: Troubleshooting workflow for addressing RXFP1 agonist solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. How isotonic solutions influence peptide drug solubility [eureka.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptidream.com [peptidream.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ML-290 | RXFP1 Agonist | MCE [medchemexpress.cn]
- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of RXFP1 Receptor Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of small-molecule RXFP1 receptor agonists, exemplified here as "RXFP1 receptor agonist-4".
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target concerns for a novel small-molecule RXFP1 receptor agonist?
A1: The primary off-target concern for a novel RXFP1 agonist is its potential cross-reactivity with other members of the relaxin family peptide receptor group, particularly RXFP2, due to structural homology.[1][2] Additionally, broader off-target effects on other G-protein coupled receptors (GPCRs), ion channels, and kinases should be investigated through comprehensive safety profiling panels. Unintended effects on cell viability, such as cytotoxicity, are also a critical area for investigation.[1]
Q2: How can I determine if my RXFP1 agonist is cross-reacting with the RXFP2 receptor?
A2: A standard method to assess selectivity is to perform a comparative functional assay using cell lines that stably express either the human RXFP1 or RXFP2 receptor.[1] By generating dose-response curves for cAMP production in both cell lines, you can determine the EC50 values for each receptor and calculate the selectivity ratio. A significantly higher EC50 for RXFP2 indicates selectivity for RXFP1.
Q3: My compound shows activity in a cAMP assay. How do I confirm this is an on-target effect mediated by RXFP1?
A3: To confirm the observed activity is mediated by RXFP1, you can employ several strategies:
-
Use a parental cell line: Compare the agonist's activity in the RXFP1-expressing cell line to the parental cell line (e.g., HEK293) that does not express the receptor. A lack of response in the parental line suggests on-target activity.
-
Use an antagonist: Pre-incubate the RXFP1-expressing cells with a known selective RXFP1 antagonist before adding your agonist. A rightward shift in the agonist's dose-response curve indicates competitive antagonism and confirms the effect is mediated through RXFP1.
-
Knockdown/knockout models: Utilize siRNA or CRISPR/Cas9 to reduce or eliminate RXFP1 expression in a responsive cell line. A diminished or absent response to the agonist following knockdown/knockout provides strong evidence for on-target activity.
Q4: What are some downstream functional assays to confirm RXFP1 engagement and assess potential off-target physiological effects?
A4: Beyond measuring cAMP levels, assessing downstream physiological responses can confirm on-target engagement and reveal potential off-target effects. Key assays include:
-
VEGF Stimulation Assay: In cells endogenously expressing RXFP1, such as THP-1 monocytes, relaxin is known to stimulate the expression of Vascular Endothelial Growth Factor (VEGF).[1] Measuring VEGF mRNA or protein levels after treatment with your agonist can serve as a functional confirmation.
-
Cell Impedance Assays: Activation of RXFP1 can lead to changes in cell morphology and adherence, which can be measured in real-time using cell impedance technology.[1]
-
Cytokine Release Assays: Relaxin has anti-inflammatory properties, including the reduction of cytokines like TNF-α and TGF-β.[1] Measuring these cytokines in a relevant cell model can provide insights into the functional consequences of receptor activation.
Troubleshooting Guides
Problem 1: High background signal or false positives in the primary cAMP screen.
-
Possible Cause: Non-specific activation of adenylyl cyclase or interference with the assay components.
-
Troubleshooting Steps:
-
Counter-screen in parental cells: As mentioned in the FAQs, test the compound in the parental cell line lacking the RXFP1 receptor. Activity in this line suggests an off-target effect.
-
Assay component interference: Run the assay in the absence of cells but with all assay reagents to check for direct compound interference with the detection system (e.g., fluorescence or luminescence).
-
Use a different cAMP assay format: If using a FRET-based assay, consider trying a luminescence-based (e.g., GloSensor) or ELISA-based assay to rule out technology-specific artifacts.
-
Problem 2: Inconsistent results between binding and functional assays.
-
Possible Cause: The compound may be an allosteric modulator rather than an orthosteric agonist, or it may be a partial agonist.
-
Troubleshooting Steps:
-
Radioligand binding studies: Perform competition binding assays with a radiolabeled orthosteric ligand. A lack of direct competition may suggest an allosteric binding site.
-
Efficacy analysis: Carefully analyze the maximal response (Emax) in your functional assays. A lower Emax compared to the endogenous ligand (relaxin) indicates partial agonism.[3]
-
Signaling bias investigation: RXFP1 can couple to multiple signaling pathways.[4][5] The compound might preferentially activate one pathway over another (e.g., Gs-cAMP vs. ERK activation). Profile the agonist across multiple downstream signaling readouts.
-
Problem 3: Observed cytotoxicity at concentrations close to the EC50 for RXFP1 activation.
-
Possible Cause: The compound has a narrow therapeutic window and exhibits off-target toxicity.
-
Troubleshooting Steps:
-
ATP-based viability assay: Conduct a cytotoxicity assay, such as measuring cellular ATP levels (e.g., ATPLite), in the parental cell line to separate non-specific toxicity from receptor-mediated effects.[1]
-
Structure-Activity Relationship (SAR) analysis: Synthesize and test analogs of the compound to identify structural motifs associated with toxicity versus efficacy. The goal is to uncouple the desired on-target activity from the off-target cytotoxic effects.
-
Broad off-target screening: Submit the compound to a comprehensive safety screening panel (e.g., a CEREP panel) to identify potential interactions with known toxicity-related targets.[6]
-
Quantitative Data Summary
Table 1: Example Selectivity and Cytotoxicity Profile for an RXFP1 Agonist
| Compound | RXFP1 EC50 (nM) | RXFP2 EC50 (nM) | Selectivity (RXFP2/RXFP1) | Cytotoxicity CC50 (µM) | Therapeutic Index (CC50/EC50) |
| RXFP1 Agonist-4 | 50 | >10,000 | >200 | 25 | 500 |
| Reference Compound ML290 | 77 | >25,000 | >325 | >50 | >650 |
Experimental Protocols
Protocol 1: RXFP1/RXFP2 Selectivity Screening using HTRF cAMP Assay
-
Cell Culture: Culture HEK293 cells stably expressing human RXFP1 and a separate culture of HEK293 cells stably expressing human RXFP2 in appropriate media.
-
Cell Seeding: Seed the cells into 384-well plates at a density of 8,000 cells/well and incubate overnight.[1]
-
Compound Preparation: Prepare a serial dilution of "this compound" and a reference agonist (e.g., relaxin) in assay buffer containing a phosphodiesterase inhibitor like IBMX or Ro 20-1724.[1][3]
-
Cell Stimulation: Add the compound dilutions to the cells and incubate for 30 minutes at room temperature.
-
cAMP Detection: Add the HTRF cAMP detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.
-
Data Acquisition: After a 60-minute incubation, read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the ratio of the two emission wavelengths and convert this to cAMP concentration using a standard curve. Plot the dose-response curves and determine the EC50 values for each receptor.
Protocol 2: VEGF Stimulation Assay in THP-1 Cells
-
Cell Culture: Culture THP-1 cells, which endogenously express RXFP1, in RPMI-1640 medium.
-
Cell Seeding: Seed 400,000 THP-1 cells per well in a 24-well plate.[1]
-
Cell Treatment: Treat the cells with various concentrations of "this compound" or relaxin for 24 hours.
-
RNA Isolation: Lyse the cells and isolate total RNA using a suitable kit.
-
qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the relative mRNA expression levels of VEGF. Normalize the data to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the fold change in VEGF expression relative to the vehicle-treated control.
Visualizations
Caption: Troubleshooting logic for confirming on-target RXFP1 activity.
Caption: Key signaling pathways and corresponding functional assays for RXFP1.
References
- 1. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibition of relaxin autocrine signaling confers therapeutic vulnerability in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]
Technical Support Center: Improving In Vivo Stability of RXFP1 Receptor Agonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of RXFP1 receptor agonists, with a focus on "RXFP1 receptor agonist-4" and similar peptide-based compounds.
Frequently Asked Questions (FAQs)
Q1: My RXFP1 receptor agonist shows high potency in vitro but poor efficacy in animal models. What are the likely causes?
A1: A discrepancy between in vitro activity and in vivo efficacy often points to poor pharmacokinetic properties, primarily low in vivo stability. The main culprits are rapid enzymatic degradation by proteases and peptidases in the plasma and tissues, and fast renal clearance due to the small size of the peptide. It is crucial to assess the peptide's half-life in plasma to confirm this.
Q2: What are the most common degradation pathways for peptide agonists in vivo?
A2: Peptide agonists are primarily degraded by proteolytic cleavage of amide bonds in the peptide backbone. Other significant degradation pathways include oxidation, particularly of methionine and cysteine residues, and deamidation of asparagine and glutamine residues. These modifications can lead to a loss of biological activity.
Q3: How can I improve the in vivo stability of my RXFP1 receptor agonist?
A3: Several chemical modification strategies can be employed to enhance stability:
-
D-Amino Acid Substitution: Replacing naturally occurring L-amino acids with their D-isomers at sites susceptible to enzymatic cleavage can significantly increase resistance to proteolysis.[1]
-
Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect the peptide from exopeptidases.
-
Cyclization: Introducing cyclic constraints into the peptide backbone can increase rigidity and reduce susceptibility to proteases.[2]
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains to the peptide increases its hydrodynamic size, which can reduce renal clearance and shield it from enzymatic degradation.[2]
-
Lipidation: Attaching a fatty acid moiety can promote binding to serum albumin, extending the peptide's circulation half-life.
Q4: What is the signaling pathway of the RXFP1 receptor?
A4: The Relaxin Family Peptide Receptor 1 (RXFP1) is a G-protein coupled receptor (GPCR). Upon agonist binding, it primarily couples to Gs proteins to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][4] RXFP1 can also activate other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the extracellular signal-regulated kinase (ERK)1/2 pathway, which are involved in cell survival, proliferation, and vasodilation.[3][4][5]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Rapid loss of active compound in plasma samples. | Proteolytic degradation. | 1. Identify cleavage sites using mass spectrometry. 2. Implement stabilizing modifications such as D-amino acid substitution or cyclization at or near the cleavage sites. |
| Low bioavailability after subcutaneous or intraperitoneal injection. | Poor absorption from the injection site or rapid clearance. | 1. Evaluate different formulation strategies to improve solubility and absorption. 2. Consider PEGylation or lipidation to increase size and reduce clearance. |
| Inconsistent results between experimental batches. | Peptide aggregation or instability in the formulation. | 1. Assess peptide solubility and aggregation propensity under formulation conditions. 2. Optimize the formulation pH and consider using stabilizing excipients. |
| Agonist shows reduced potency in functional assays after incubation in plasma. | Binding to plasma proteins or degradation to less active metabolites. | 1. Perform plasma protein binding assays to quantify the unbound, active fraction. 2. Characterize metabolites to determine if they retain any activity. |
Quantitative Data Summary
| Compound | Administration Route | Dose | Half-life (t½) | Volume of Distribution (Vdss) | Clearance (CL) | Oral Bioavailability (F) | Species |
| AZD5462 | - | - | - | - | 23 µL/min/mg (microsomal) 4.8 µL/min/10⁶ cells (human hepatocyte) 11 µL/min/10⁶ cells (rat hepatocyte) | - | Human, Rat |
| AZ7976 [6][7] | i.v. | 0.73 µmol/kg | 2.9 h | 2.3 L/kg | 38 mL/min/kg | 11% (oral dose of 1.46 µmol/kg) | - |
| RXFP2 agonist 2 [3][8] | i.v. / p.o. | 3 mg/kg / 10 mg/kg | 4 - 6.5 h | - | - | ~25-31% | Mouse |
Data for AZD5462 represents in vitro clearance values.
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Plasma
This protocol outlines a general method to assess the stability of an RXFP1 receptor agonist in plasma.
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent).
-
Human or animal plasma (e.g., commercially sourced, heparinized).
-
Quenching solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid).
-
Incubator or water bath at 37°C.
-
HPLC or LC-MS system for analysis.
Procedure:
-
Pre-warm an aliquot of plasma to 37°C.
-
Spike the plasma with the test peptide to a final concentration (e.g., 10 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Immediately mix the aliquot with 3 volumes of ice-cold quenching solution to precipitate plasma proteins and stop enzymatic reactions.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).
Protocol 2: In Vivo Administration for Pharmacokinetic Studies
This protocol provides a general guideline for intravenous (IV) administration in rodents to assess pharmacokinetics.
Materials:
-
Sterile peptide solution formulated in a suitable vehicle (e.g., saline, PBS with 5% DMSO).
-
Sterile syringes and needles (e.g., 27-30 G).
-
Animal restrainer.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
Procedure:
-
Prepare the sterile peptide solution at the desired concentration for injection.
-
Acclimatize the animals (e.g., mice or rats) to the experimental conditions.
-
Place the animal in a suitable restrainer to immobilize the tail.
-
Disinfect the lateral tail vein with a 70% alcohol wipe.
-
Perform an intravenous injection of the peptide solution at the specified dose.
-
At predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes post-dose), collect blood samples from a suitable site (e.g., saphenous vein, tail tip, or via cardiac puncture for a terminal sample).
-
Process the blood samples to obtain plasma (centrifuge at ~2000 x g for 10 minutes at 4°C).
-
Store plasma samples at -80°C until analysis.
-
Quantify the peptide concentration in plasma samples using a validated LC-MS/MS method.
-
Use the concentration-time data to calculate pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
Visualizations
Caption: Simplified RXFP1 signaling pathway.
Caption: Experimental workflow for assessing and improving peptide stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. RXFP2 agonist 2 | RXFP2受体激动剂 | MCE [medchemexpress.cn]
"RXFP1 receptor agonist-4" optimizing cell-based assay conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with RXFP1 receptor agonist-4 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by the RXFP1 receptor?
A1: The relaxin family peptide receptor 1 (RXFP1) is a G protein-coupled receptor (GPCR) that primarily couples to Gαs proteins.[1][2] Upon agonist binding, this activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2] While this is the principal pathway, RXFP1 can also engage other signaling cascades, including those involving Gαi/o, phosphatidylinositol 3-kinase (PI3K), and mitogen-activated protein (MAP) kinase (ERK1/2).[1][3][4]
Q2: Which cell lines are recommended for RXFP1 cell-based assays?
A2: Human Embryonic Kidney 293 (HEK293) cells are frequently used for their robust growth and high transfection efficiency, making them ideal for overexpressing recombinant human RXFP1.[1] For studying the receptor in a more native context, the human monocytic cell line (THP-1) is a suitable model as it endogenously expresses RXFP1.[1]
Q3: What are the most common assay formats for measuring RXFP1 activation?
A3: The most direct and widely used method is to measure cAMP accumulation.[1] This can be achieved through various commercial kits and technologies, including:
-
HTRF (Homogeneous Time-Resolved Fluorescence): A robust method for detecting cAMP levels.[1]
-
Luminescence-based assays (e.g., Promega's GloSensor™): A live-cell assay that provides real-time kinetics of cAMP production.[5]
-
Reporter Gene Assays: These involve a reporter gene, such as β-galactosidase, under the control of a cAMP response element (CRE).[6] Additionally, downstream functional responses can be measured, such as vascular endothelial growth factor (VEGF) stimulation or changes in cell impedance.[1]
Q4: Is RXFP1 agonist-4 species-specific?
A4: Some small-molecule agonists for RXFP1, such as ML-290, have demonstrated species-specificity. For instance, ML-290 is active at the human RXFP1 receptor but shows no agonist activity at the mouse receptor.[4] It is crucial to verify the activity of your specific agonist-4 compound across different species if you plan to translate findings from cell-based assays to in vivo models.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal (e.g., no cAMP increase) | 1. Low Receptor Expression: Insufficient RXFP1 at the cell surface.[7] 2. Inactive Agonist: Degradation or incorrect concentration of the agonist. 3. Cell Health: Poor cell viability or high passage number. 4. Assay Conditions: Suboptimal incubation time or temperature.[3] 5. Receptor Desensitization: Prolonged agonist exposure. | 1. Verify receptor expression via flow cytometry or western blot. Consider optimizing transfection conditions or using a fusion protein (e.g., with the β2-adrenergic receptor N-terminus) to improve expression.[5][7] 2. Prepare fresh agonist dilutions and verify the concentration. Run a positive control (e.g., native relaxin-2). 3. Use low-passage, healthy cells. Perform a cell viability assay (e.g., ATP-based) to confirm cell health.[1] 4. Optimize incubation time (typically 30 minutes for cAMP assays) and ensure the correct temperature is maintained.[6][7] 5. Reduce agonist incubation time and ensure cells are not pre-exposed to agonists. |
| High Background Signal | 1. High Basal Receptor Activity: Some RXFP1 constructs may exhibit constitutive activity.[5] 2. Contamination: Mycoplasma or bacterial contamination can affect cell signaling. 3. Assay Reagents: Issues with assay buffers or detection reagents. | 1. Compare the basal signal of RXFP1-expressing cells to vector-only control cells. If high, this may be inherent to the construct.[5] 2. Regularly test cell cultures for mycoplasma contamination. 3. Prepare fresh assay reagents and buffers. Run a "reagent-only" control well. |
| Poor Z'-factor / High Well-to-Well Variability | 1. Inconsistent Cell Seeding: Uneven cell density across the plate. 2. Pipetting Errors: Inaccurate dispensing of agonist or detection reagents. 3. Edge Effects: Evaporation from wells on the plate perimeter. | 1. Ensure a single-cell suspension before plating. Use an automated cell dispenser for high-throughput screens. 2. Calibrate pipettes regularly. Use automated liquid handlers for improved precision. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpected Partial Agonism or Antagonism | 1. Biased Agonism: The agonist may preferentially activate one pathway over another (e.g., cAMP but not ERK).[4] 2. Receptor Density: Agonist activity can be dependent on the level of receptor expression. A compound may act as a partial agonist at high expression levels and an antagonist at lower, more physiological levels.[4] | 1. Profile the agonist across multiple downstream pathways (e.g., cAMP, pERK, PI3K) to understand its signaling signature. 2. Test the agonist in a cell line with endogenous, low-level RXFP1 expression (e.g., THP-1 cells) to assess its activity under more physiological conditions.[6] |
Experimental Protocols & Data
Key Experimental Parameters
The following table summarizes typical starting conditions for RXFP1 cell-based assays. Optimization is highly recommended for each specific cell line and agonist.
| Parameter | HEK293-RXFP1 (Overexpression) | THP-1 (Endogenous) | Reference |
| Assay Format | 96-well or 384-well plate | 24-well or 96-well plate | [1][5] |
| Cell Seeding Density | 8,000 - 20,000 cells/well (96-well) | 400,000 cells/well (24-well) | [1][5] |
| Transfection (HEK293) | 20 ng RXFP1 plasmid DNA + 20 ng GloSensor plasmid / well (96-well) using FuGENE | N/A | [5] |
| Agonist Incubation | 30 minutes | 30 minutes | [6][7] |
| Phosphodiesterase Inhibitor | 50 µM IBMX (recommended for cAMP assays) | 50 µM IBMX (recommended for cAMP assays) | [6] |
Protocol 1: cAMP Accumulation Assay (GloSensor™)
This protocol is adapted for use with HEK293T cells transiently expressing human RXFP1.
-
Cell Plating:
-
Coat a white, clear-bottom 96-well plate with 10 µg/mL poly-D-lysine.
-
Seed 2 x 10⁴ HEK293T cells per well in DMEM with 10% FBS.
-
-
Transfection (Next Day):
-
For each well, prepare a transfection mix containing 20 ng of the RXFP1 expression plasmid and 20 ng of the GloSensor™ cAMP reporter plasmid using a suitable transfection reagent like FuGENE®.
-
Incubate for 24 hours.
-
-
Assay Procedure:
-
Equilibrate cells in CO₂-independent medium containing the GloSensor™ reagent.
-
Prepare a dilution series of RXFP1 agonist-4.
-
Add the agonist to the wells. Use a vehicle control (e.g., PBS + 0.1% BSA).
-
Measure luminescence 30 minutes after agonist addition using a plate reader.[7]
-
-
Data Analysis:
-
Normalize the data to the maximum response observed with a saturating concentration of a known full agonist (e.g., relaxin-2).
-
Plot the dose-response curve and calculate EC₅₀ values using non-linear regression.
-
Visualizations
RXFP1 Signaling Pathways
Caption: Simplified signaling pathways of the RXFP1 receptor upon agonist activation.
Experimental Workflow for Assay Optimization
Caption: General experimental workflow for an RXFP1 receptor cell-based assay.
Troubleshooting Logic Tree
Caption: Decision tree for troubleshooting low signal in RXFP1 agonist assays.
References
- 1. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What are RXFP1 agonists and how do they work? [synapse.patsnap.com]
- 3. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RXFP1 Receptor Agonist-4 & cAMP Assay Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using "RXFP1 receptor agonist-4" in cyclic AMP (cAMP) assays. The information is tailored for researchers, scientists, and drug development professionals to address common issues and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it relate to cAMP?
A1: RXFP1 (Relaxin Family Peptide Receptor 1) is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.[1][2] Upon binding of an agonist, such as this compound, the receptor undergoes a conformational change, activating the Gs protein. This activation stimulates adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] Therefore, agonism of RXFP1 by "this compound" is expected to lead to an increase in intracellular cAMP levels.[1][2]
Q2: I am observing high variability in my cAMP assay results when using this compound. What are the potential causes?
A2: High well-to-well variability in cAMP assays can stem from several factors:
-
Inconsistent Cell Seeding: Uneven cell distribution across the microplate wells is a common source of variability.[3]
-
"Edge Effects": Wells on the periphery of the plate are prone to temperature and humidity gradients, which can affect cell health and response.[3]
-
Pipetting Errors: Inaccurate or inconsistent dispensing of cells, agonist, or detection reagents will lead to variable results.[3]
-
Cell Health and Passage Number: Using cells that are unhealthy, have a high passage number, or are contaminated can result in inconsistent responses.[3][4]
-
Incomplete Agonist Solubilization: If "this compound" is not fully dissolved, its effective concentration will vary between wells.
Q3: My cAMP signal is very low or absent after applying this compound. What should I check?
A3: A low or absent signal could be due to several reasons:
-
Low Receptor Expression: The cell line used may not express sufficient levels of functional RXFP1. It is crucial to use a cell line with confirmed RXFP1 expression, such as HEK293 cells stably transfected with RXFP1.[1][5]
-
Agonist Degradation: Ensure the "this compound" is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Presence of Phosphodiesterases (PDEs): Intracellular PDEs rapidly degrade cAMP. Including a PDE inhibitor, such as IBMX or Ro 20-1724, in your assay buffer is often necessary to amplify and stabilize the cAMP signal.[5][6]
-
Incorrect Assay Timing: The stimulation time with the agonist may not be optimal. A time-course experiment is recommended to determine the peak cAMP production.
-
Assay Detection Range: The generated cAMP levels might be below the detection limit of your assay kit.
Q4: The basal cAMP level in my control wells (without agonist) is too high. How can I address this?
A4: High basal cAMP can be caused by:
-
High Cell Density: Seeding too many cells per well can lead to elevated basal cAMP levels.[3]
-
Constitutive Receptor Activity: Some receptor systems exhibit agonist-independent (constitutive) activity.[7]
-
Reagent Contamination: Contamination of cell culture media or assay reagents with substances that stimulate adenylyl cyclase can increase basal levels.[3]
-
Overstimulation by Serum: Components in the serum of the cell culture medium can stimulate cAMP production. Serum-starving the cells for a few hours before the assay can help reduce basal levels.
Troubleshooting Guides
High Assay Variability
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure cells are in a uniform suspension before plating. For adherent cells, visually inspect for even monolayer formation.[3] |
| "Edge Effects" | Avoid using the outer wells of the microplate or fill them with sterile buffer or media to maintain humidity.[3] |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting technique. Consider using automated liquid handlers for improved precision.[3] |
| Cell Health Issues | Use cells with a low passage number and regularly check for mycoplasma contamination. Ensure optimal cell culture conditions.[3][4] |
| Agonist Solubility | Prepare fresh stock solutions and visually inspect for complete dissolution. Consider using a different solvent if solubility is an issue. |
Low or No cAMP Signal
| Potential Cause | Recommended Solution |
| Insufficient Receptor Expression | Confirm RXFP1 expression in your cell line using techniques like qPCR or Western blot. Consider using a validated cell line, such as HEK293-RXFP1.[1][5] |
| Agonist Inactivity | Verify the integrity and concentration of your "this compound" stock. Test a positive control, such as the natural ligand relaxin-2, to confirm cell responsiveness.[8] |
| cAMP Degradation | Include a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) or Ro 20-1724 (1.6 mM) in the stimulation buffer.[5][6] |
| Suboptimal Stimulation Time | Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the time of peak cAMP accumulation. |
| Assay Sensitivity | Ensure your cAMP standard curve is in the appropriate range. If necessary, switch to a more sensitive cAMP detection kit. |
High Basal cAMP
| Potential Cause | Recommended Solution |
| Excessive Cell Density | Perform a cell titration experiment to determine the optimal cell number per well that provides a good signal-to-background ratio without high basal levels.[3] |
| Constitutive Activity | If high basal signal persists with optimized cell numbers, this may be inherent to the receptor in the expression system. Focus on achieving a sufficient assay window between basal and stimulated levels.[7] |
| Reagent Contamination | Use fresh, high-quality reagents and maintain aseptic cell culture techniques.[3] |
| Serum Effects | Serum-starve cells for 2-4 hours prior to the assay by replacing the growth medium with a serum-free medium. |
Experimental Protocols
Protocol: cAMP Assay in HEK293-RXFP1 Cells
This protocol is adapted from methods described for measuring cAMP in response to RXFP1 activation.[1][5]
1. Cell Preparation:
- Culture HEK293 cells stably expressing human RXFP1 (HEK293-RXFP1) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
- The day before the assay, seed the cells into a 384-well plate at a density of 8,000 cells/well in 30 µL of media.[1][5]
- Incubate overnight at 37°C in a 5% CO2 incubator.[1][5]
2. Agonist Preparation:
- Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the agonist in assay buffer (e.g., PBS with 1 mM CaCl2, 0.5 mM MgCl2, 0.05% BSA, and 0.005% Tween 20) to create a concentration-response curve.[5]
3. cAMP Assay Procedure:
- Gently remove the culture medium from the wells.
- Add 2 µL/well of a PDE inhibitor solution (e.g., 1.6 mM Ro 20-1724 in assay buffer).[5]
- Add 0.25 µL/well of the diluted "this compound" or vehicle control.[5]
- Incubate at room temperature for the optimized stimulation time (e.g., 30 minutes).
- Lyse the cells and measure cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA) according to the manufacturer's instructions.
4. Data Analysis:
- Generate a cAMP standard curve.
- Convert the raw assay signal for each well to cAMP concentration using the standard curve.
- Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Visualizations
Caption: RXFP1 receptor signaling pathway leading to cAMP production.
Caption: Experimental workflow for a cell-based cAMP assay.
Caption: Troubleshooting logic for cAMP assay variability.
References
- 1. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What are RXFP1 agonists and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. revvity.com [revvity.com]
- 5. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
"RXFP1 receptor agonist-4" unexpected results in animal models
This technical support center is designed for researchers, scientists, and drug development professionals encountering unexpected results during in vivo animal model studies with RXFP1 receptor agonist-4. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help navigate common challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: Lack of Efficacy in Animal Models Despite Potent In Vitro Activity
-
Question: My this compound shows high potency and efficacy in our human cell-based cAMP assays (EC50 = 4.9 nM), but we observe no significant physiological effect (e.g., cardiovascular or anti-fibrotic response) in our mouse model. What could be the cause?
-
Answer: This is a common challenge when translating in vitro data to in vivo models for small-molecule GPCR agonists. Several factors could be at play:
-
Species-Specific Activity: There are known differences in the pharmacology of RXFP1 across species. Small-molecule agonists, in particular, may bind to allosteric sites that are not conserved. For instance, the well-characterized small-molecule RXFP1 agonist ML290 is active on the human receptor but displays no agonist activity at the mouse receptor.[1] It is crucial to verify the activity of this compound on the specific species' receptor you are using in your animal model.
-
Pharmacokinetics (PK) and Bioavailability: The compound may have poor absorption, rapid metabolism, or rapid excretion in the animal model, preventing it from reaching therapeutic concentrations at the target tissue.[2] Unlike peptide agonists, small molecules may have very different PK profiles.[2][3][4] A full PK study is essential to determine the compound's half-life, clearance, and bioavailability.[5]
-
Biased Agonism: RXFP1 signaling is complex and not limited to cAMP production.[1] The receptor can also signal through Gαi3, PI3K, and ERK1/2 pathways. Your compound might be a "biased agonist," preferentially activating one pathway (like Gs-cAMP, which is often measured in vitro) while failing to activate the specific pathway responsible for the desired physiological effect in vivo (e.g., anti-fibrotic effects linked to PI3K/NO/cGMP signaling).[6]
-
Receptor Reserve and Expression Levels: The high receptor expression in recombinant cell lines used for in vitro screening can amplify agonist responses, masking lower intrinsic efficacy.[7] In native tissues, where receptor density is lower, the same agonist may behave as a partial agonist or even an antagonist.[7]
-
-
Troubleshooting Steps:
-
Confirm On-Target Activity in the Animal Model Species: Test the agonist in a cell line expressing the rodent RXFP1 receptor.
-
Conduct a Pharmacokinetic Study: Measure plasma and tissue concentrations of the agonist over time after administration to ensure adequate exposure.
-
Investigate Biased Signaling: Profile the agonist's activity across multiple signaling pathways (e.g., cAMP, p-ERK, cGMP) in cells expressing the species-relevant receptor.
-
Perform Ex Vivo Tissue Analysis: After in vivo dosing, isolate target organs (e.g., heart, kidney) and measure downstream markers of RXFP1 activation to confirm target engagement.
-
Issue 2: Unexpected or Off-Target Effects Observed In Vivo
-
Question: We are observing an unexpected phenotype in our animal model that doesn't align with the known pharmacology of RXFP1 activation (e.g., increased fibrosis, hypertension). How do we investigate this?
-
Answer: Unexpected in vivo effects can stem from several sources:
-
Off-Target Pharmacology: The agonist may be interacting with other receptors or cellular targets. This is a common issue with novel small molecules.
-
Metabolite Activity: A metabolite of your parent compound could be pharmacologically active and responsible for the unexpected effects.[8]
-
Context-Dependent Signaling ("Systems Bias"): The stoichiometry and expression levels of downstream signaling effectors can vary between tissues. An agonist might produce a beneficial effect in one tissue but a detrimental one in another due to these differences.[9]
-
Functional Antagonism at RXFP1 Splice Variants: Naturally occurring splice variants of RXFP1 exist, such as RXFP1-truncate, which can act as a functional antagonist.[1] It's possible your agonist interacts differently with these variants.
-
-
Troubleshooting Steps:
-
Comprehensive Off-Target Screening: Screen the agonist against a broad panel of receptors and enzymes to identify potential off-target interactions.
-
Metabolite Identification and Profiling: Characterize the major metabolites of the agonist in vivo and test their activity at RXFP1 and other potential targets.
-
Use of an Antagonist: Attempt to block the unexpected effect by co-administering a known RXFP1 antagonist. If the effect persists, it is likely off-target.
-
Tissue-Specific Gene Expression Analysis: Analyze gene expression changes in the affected tissues to gain insight into the molecular pathways being perturbed.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key differences in signaling between the endogenous ligand (Relaxin) and a small-molecule agonist?
-
A1: Relaxin, the endogenous peptide ligand, binds to the ectodomain of RXFP1 and generally activates a broad range of signaling pathways, including cAMP, ERK1/2, and nitric oxide.[10] Small-molecule agonists like ML290 often bind to allosteric sites within the transmembrane domain and can act as biased agonists, selectively activating a subset of these pathways.[6][11] For example, ML290 stimulates cAMP and p38MAPK but not ERK1/2 phosphorylation in some cell types.[6] This can lead to a different overall physiological response compared to relaxin.[12]
-
-
Q2: How do I select the appropriate animal model for studying an RXFP1 agonist?
-
A2: The choice depends on your therapeutic target (e.g., cardiovascular, fibrotic disease) and, critically, the species reactivity of your compound. Given the known species-specificity of small-molecule RXFP1 agonists, it is essential to first confirm your agonist's activity on the receptor of the intended animal model. While rodents are common, their RXFP1 receptor may not respond to your compound.[5] Cynomolgus monkeys have been used for preclinical studies of some RXFP1 agonists due to higher receptor homology with humans.[5] If a compound is inactive in rodents, using a humanized mouse model (expressing human RXFP1) may be necessary.[13]
-
-
Q3: What are typical pharmacokinetic properties of peptide vs. small-molecule RXFP1 agonists?
-
A3: Endogenous peptides like relaxin generally have a very short plasma half-life (a few minutes), which makes them challenging for chronic therapeutic use without modification.[3][14] Small-molecule agonists are developed specifically to overcome this limitation and typically have much longer half-lives (e.g., ML290 has a half-life of ~8 hours in mice) and better oral bioavailability.[5][15]
-
Data Presentation
Table 1: Comparative In Vitro Profile of RXFP1 Agonists
| Agonist | Agonist Type | Target Receptor | EC50 (cAMP Assay) | Signaling Profile |
|---|---|---|---|---|
| Human Relaxin-2 | Endogenous Peptide | Human RXFP1 | ~1 nM | Gs (cAMP), Gi (pERK), PI3K, NO |
| ML290 | Small Molecule | Human RXFP1 | 94 nM[16] | Biased: Gs (cAMP), p38MAPK; No pERK[6] |
| ML290 | Small Molecule | Mouse RXFP1 | Inactive[1] | N/A |
| AZD-5462 | Small Molecule | Human RXFP1 | ~20 nM (pEC50 7.7)[5] | Gs (cAMP) |
| AZD-5462 | Small Molecule | Rat RXFP1 | ~5 µM (pEC50 5.29)[5] | Gs (cAMP) |
| RXFP1 Agonist-4 | Small Molecule | Human RXFP1 | 4.9 nM[17] | Primarily characterized for Gs (cAMP) |
Table 2: Example Pharmacokinetic Parameters of RXFP1 Agonists
| Agonist | Species | Route | Half-life (t½) | Oral Bioavailability (%) |
|---|---|---|---|---|
| ML290 | Mouse | IP | ~8 hours[15] | Good systemic exposure[18] |
| AZD-5462 | Rat | PO | 2.9 hours[5] | 58%[5] |
| AZD-5462 | Cynomolgus Monkey | PO | 7.2 hours[5] | 12%[5] |
| SA10SC-RLX | Rat | SC | Extended half-life | Bioavailable[19][20] |
Experimental Protocols
Protocol 1: In Vivo Cardiovascular Assessment in Rodents
-
Animal Model: Use spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.
-
Acclimatization: Allow animals to acclimate for at least one week with regular handling.
-
Compound Formulation: Formulate this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% water).
-
Administration: Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection). Include a vehicle-only control group.
-
Blood Pressure Monitoring: Measure systolic and diastolic blood pressure and heart rate using a non-invasive tail-cuff system at baseline and at multiple time points post-dose (e.g., 1, 2, 4, 8, 24 hours). For continuous monitoring, surgically implant telemetry devices.
-
Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each group. Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare the treatment group to the vehicle control.
Protocol 2: Cell-Based p-ERK1/2 Western Blot Assay
-
Cell Culture: Plate HEK293 cells stably expressing the species-relevant RXFP1 receptor in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat cells with varying concentrations of this compound or a control agonist (e.g., Relaxin) for a predetermined time (e.g., 5, 10, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity and normalize the p-ERK signal to the total ERK signal.
Visualizations
References
- 1. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. "Pharmacokinetic Optimization of Peptides and Small Molecules" by Tyler Christian Beck [medica-musc.researchcommons.org]
- 3. Progress in the Research of Therapeutic Peptides Targeting GPCRs [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. Structural and functional determination of peptide versus small molecule ligand binding at the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
- 6. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Identification and optimization of small-molecule agonists of the human relaxin hormone receptor RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and optimization of small-molecule agonists of the human relaxin hormone receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. In search of a small molecule agonist of the relaxin receptor RXFP1 for the treatment of liver fibrosis [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Optimization of the first small-molecule relaxin/insulin-like family peptide receptor (RXFP1) agonists: Activation results in an antifibrotic gene expression profile - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
"RXFP1 receptor agonist-4" minimizing batch-to-batch variability
Technical Support Center: RXFP1 Receptor Agonist-4
Welcome to the technical support center for researchers working with RXFP1 receptor agonists. This resource provides troubleshooting guides and answers to frequently asked questions to help you achieve consistent and reproducible results, with a focus on minimizing batch-to-batch variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the RXFP1 receptor and who are its primary ligands?
The Relaxin Family Peptide Receptor 1 (RXFP1) is a G protein-coupled receptor (GPCR) characterized by a large, complex extracellular domain containing leucine-rich repeats (LRRs) and a low-density lipoprotein class A (LDLa) module.[1][2][3] Its primary endogenous ligand is the peptide hormone relaxin-2.[4][5][6] While the related peptide INSL3 (Insulin-like peptide 3) is the cognate ligand for the RXFP2 receptor, it has a very low affinity for RXFP1.[2][7][8]
Q2: What is "this compound"?
For the context of this guide, "this compound" represents a potent, selective, non-peptide small molecule agonist designed to target the RXFP1 receptor. Its development aims to overcome the limitations of peptide-based therapies, such as a short in-vivo half-life and high manufacturing costs.[9]
Q3: What are the key signaling pathways activated by the RXFP1 receptor?
RXFP1 activation leads to complex signaling cascades, most notably the stimulation of cyclic AMP (cAMP) production.[1][10] This occurs through multiple G protein-dependent pathways:
-
Gαs Coupling: The canonical pathway where RXFP1 couples to Gαs, activating adenylyl cyclase and leading to a rapid increase in intracellular cAMP.[1][4]
-
Gαi/o Coupling: RXFP1 can also couple to inhibitory G proteins (Gαi3 and GαoB).[4][5] This coupling can lead to a more complex, biphasic cAMP response. The Gβγ subunits released from Gαi3 can activate a phosphoinositide 3-kinase (PI3K) and protein kinase C zeta (PKCζ) pathway, resulting in a delayed and sustained cAMP accumulation.[4][11]
-
Nitric Oxide Pathway: In vascular cells, relaxin-2 has been shown to induce vasodilation through an RXFP1-mediated pathway involving Gαi2, PI3K, and the generation of nitric oxide (NO).[5][6]
Q4: What are the common cell lines used for studying RXFP1 activity?
HEK293 cells stably transfected with human RXFP1 (HEK293-RXFP1) are widely used as a functional model for studying the RXFP1-cAMP signaling pathway.[1][12] Other cell lines, such as the human monocytic cell line THP-1, have been used to study downstream effects like VEGF stimulation.[12]
Pharmacological Profile of RXFP1 Ligands
The following table summarizes typical potency and selectivity data for RXFP1 ligands. "this compound" is shown as a representative selective small molecule.
| Ligand | Target Receptor | Assay Type | Potency (EC50/IC50) | Notes |
| Relaxin-2 | RXFP1 | cAMP Accumulation | ~200 pM[1] | High-potency endogenous agonist. |
| RXFP2 | cAMP Accumulation | Lower potency vs. RXFP1[1] | Cross-reactivity can occur. | |
| INSL3 | RXFP1 | Binding/Activation | Very low affinity/potency[13] | Not a significant ligand for RXFP1. |
| RXFP2 | cAMP Accumulation | High potency | Cognate ligand for RXFP2.[1] | |
| RXFP1 Agonist-4 | RXFP1 | cAMP Accumulation | ~5-10 nM | Representative potent small molecule. |
| (Hypothetical) | RXFP2 | cAMP Accumulation | >10,000 nM | Demonstrates high selectivity for RXFP1 over RXFP2.[12] |
Troubleshooting Guide: Minimizing Batch-to-Batch Variability
Issue 1: High Variability in cAMP Assay Results Between Replicates or Experiments
-
Possible Causes:
-
Inconsistent Cell Health and Passage Number: Cells at high passage numbers can exhibit altered receptor expression and signaling capacity. Cellular drift can occur over time, selecting for subpopulations with different growth advantages.[14]
-
Variable Cell Seeding Density: The density of cells can affect their responsiveness to stimuli.[14]
-
Reagent Inconsistency: Batch-to-batch differences in serum can significantly alter cell morphology, growth, and signaling.[15] Repeated freeze-thaw cycles of agonist stock solutions or assay reagents can degrade components.
-
Inconsistent Incubation Times: Minor deviations in incubation times, especially for kinetic-dependent processes, can introduce significant variability.
-
Operator-Dependent Variation: Differences in pipetting techniques and handling procedures between researchers can be a major source of variability.[16][17]
-
-
Recommended Solutions:
-
Standardize Cell Culture: Create a master and working cell bank system. Thaw a new vial of low-passage cells after a set number of passages (e.g., 15-20) and perform routine cell line authentication.[18]
-
Optimize and Validate Cell Density: Perform a cell titration experiment to determine the optimal seeding density that yields the most robust and consistent assay window.
-
Control Reagent Quality: When a new lot of serum is purchased, test it against the old lot to ensure consistent cell performance before adopting it for all experiments.[15] Aliquot all critical reagents, including the agonist, into single-use volumes to avoid freeze-thaw cycles.
-
Automate or Standardize Timing: Use automated liquid handlers where possible. If manual, use timers and process plates one at a time to ensure consistent incubation periods.
-
Develop and Adhere to SOPs: Create detailed Standard Operating Procedures for all aspects of the assay, from cell culture to data analysis.[19]
-
Issue 2: Inconsistent Agonist Potency (EC50) and Efficacy (Emax)
-
Possible Causes:
-
Agonist Degradation: Small molecule agonists can be sensitive to light, temperature, or be unstable in certain solvents over time.
-
Inaccurate Stock Concentration: Errors in weighing the compound or in serial dilutions can lead to incorrect final concentrations.
-
Variable Receptor Expression: The level of RXFP1 expression on the cell surface can fluctuate with cell passage, confluency, or culture conditions, directly impacting agonist response.
-
Assay Buffer Components: Components in the assay buffer (e.g., BSA, detergents) may interact with the agonist, affecting its free concentration.
-
-
Recommended Solutions:
-
Proper Compound Management: Store agonist stock solutions as recommended by the manufacturer (e.g., at -80°C, protected from light). Prepare fresh serial dilutions in the appropriate assay buffer for each experiment.
-
QC of Stock Solutions: Periodically verify the concentration and purity of the agonist stock solution using analytical methods like HPLC-MS.
-
Monitor Receptor Expression: If variability persists, consider using flow cytometry with a tagged receptor or a specific antibody to periodically check for consistent RXFP1 cell surface expression in your working cell stocks.[20]
-
Consistent Assay Conditions: Use the exact same buffer composition for all experiments. If testing new compound formulations, run a vehicle control to ensure the solvent does not interfere with the assay.
-
Issue 3: Poor Overall Assay Reproducibility
-
Possible Causes:
-
Environmental Factors: Fluctuations in incubator temperature, humidity, or CO2 levels can stress cells and alter their physiological state.
-
Contamination: Undetected mycoplasma contamination is a notorious cause of experimental irreproducibility, affecting numerous cellular processes.[14]
-
Inadequate Data Analysis: Using inconsistent data normalization methods or curve-fitting models can introduce variability.
-
-
Recommended Solutions:
-
Routine Equipment Maintenance: Regularly calibrate and maintain all laboratory equipment, including incubators, pipettes, and plate readers.
-
Routine Contamination Testing: Regularly test cell cultures for mycoplasma contamination.[14] Always practice aseptic technique.
-
Standardized Data Analysis Pipeline: Establish a consistent data analysis workflow. Normalize data to controls on the same plate (e.g., vehicle for 0% and a positive control like Forskolin for 100% activation). Use the same non-linear regression model for EC50 calculations across all experiments.
-
Visualized Protocols and Workflows
RXFP1 Signaling Pathways
The diagram below illustrates the primary signaling cascades initiated upon agonist binding to the RXFP1 receptor, leading to the production of cAMP.
Caption: RXFP1 signaling involves both Gαs and Gαi/o pathways to modulate cAMP levels.
General Experimental Workflow for Agonist Screening
This workflow outlines the key steps for assessing the activity of this compound in a cell-based cAMP assay.
Caption: Standard workflow for an RXFP1 agonist cell-based functional assay.
Troubleshooting Logic for Batch-to-Batch Variability
Use this decision tree to diagnose the source of high variability in your experimental results.
Caption: A decision tree to systematically identify sources of experimental variability.
Key Experimental Protocols
Protocol 1: Cell-Based cAMP HTRF Assay
This protocol is adapted for a 384-well format using HEK293 cells stably expressing RXFP1.
-
Materials:
-
Procedure:
-
Cell Seeding:
-
Harvest log-phase HEK293-RXFP1 cells.
-
Resuspend cells in culture medium to a pre-determined optimal concentration (e.g., 2,000-8,000 cells/15 µL).[12]
-
Dispense 15 µL of the cell suspension into each well of the 384-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of this compound in assay buffer containing a fixed concentration of a PDE inhibitor (e.g., 50 µM IBMX).
-
Prepare controls: vehicle (assay buffer + PDEi) and a positive control (e.g., 10 µM Forskolin).
-
-
Cell Treatment:
-
Carefully remove the culture medium from the assay plate.
-
Add 5 µL of the prepared compound dilutions or controls to the respective wells.
-
Incubate for 30 minutes at room temperature (or as optimized).
-
-
Detection:
-
Following the HTRF kit manufacturer's protocol, prepare the lysis buffer containing the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Add 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665nm/620nm * 10,000).
-
-
Data Analysis:
-
Normalize the data using the vehicle control as 0% and the maximal Forskolin response as 100%.
-
Plot the normalized response versus the log of the agonist concentration and fit the data to a four-parameter logistical equation to determine the EC50 and Emax.
-
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of a non-labeled compound like this compound.
-
Materials:
-
Cell membranes prepared from HEK293-RXFP1 cells.
-
Radioligand: e.g., [125I]-labeled relaxin or a suitable labeled small-molecule antagonist.
-
Unlabeled this compound.
-
Non-specific control: High concentration of unlabeled relaxin-2 (e.g., 1 µM).
-
Binding Buffer: e.g., 25 mM Tris, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
GF/C filter plates and vacuum manifold.
-
Scintillation fluid and a microplate scintillation counter.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, add in order:
-
25 µL Binding Buffer.
-
25 µL of unlabeled competitor (RXFP1 agonist-4 serial dilutions, vehicle for total binding, or 1 µM relaxin-2 for non-specific binding).
-
25 µL of radioligand at a concentration near its Kd.
-
25 µL of cell membrane suspension (e.g., 10-20 µg protein/well).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Filtration: Rapidly harvest the plate contents onto a GF/C filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold wash buffer (Binding Buffer without BSA).
-
Detection: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other wells.
-
Plot the percent specific binding versus the log of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50.
-
Calculate the inhibitor binding constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
References
- 1. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Different Ligand-Binding Modes of Relaxin Family Peptide Receptors RXFP1 and RXFP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Relaxin family peptide receptors RXFP1 and RXFP2 modulate cAMP signaling by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]
- 6. RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The different ligand-binding modes of relaxin family peptide receptors RXFP1 and RXFP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Constitutive formation of an RXFP1-signalosome: a novel paradigm in GPCR function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relaxin activates multiple cAMP signaling pathway profiles in different target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The Structural Determinants of Insulin-Like Peptide 3 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promegaconnections.com [promegaconnections.com]
- 15. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 16. cellgs.com [cellgs.com]
- 17. youtube.com [youtube.com]
- 18. Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline [slas.org]
- 19. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
"RXFP1 receptor agonist-4" addressing poor oral bioavailability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of RXFP1 receptor agonist-4, with a specific focus on overcoming its poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers limiting the oral bioavailability of peptide-based RXFP1 receptor agonists like Agonist-4?
The oral delivery of peptide and protein drugs is challenging due to several physiological and physicochemical hurdles in the gastrointestinal (GI) tract.[1] These barriers can be categorized as:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteolytic enzymes. This process begins in the stomach with pepsin in a highly acidic environment and continues in the small intestine with enzymes such as trypsin and chymotrypsin.[1]
-
Epithelial Barrier: The intestinal epithelium presents a significant barrier to absorption. The large size and hydrophilic nature of most peptides restrict their passage through the lipidic cell membranes (transcellular route).[1] Furthermore, tight junctions between epithelial cells limit the passage of molecules, typically those larger than 500 Daltons, preventing most peptides from utilizing the paracellular route.[1]
-
Mucus Barrier: A layer of mucus lines the GI tract, which can trap and clear peptides before they can reach the epithelial surface for absorption.
-
Physicochemical Instability: The fluctuating pH throughout the GI tract, from the highly acidic stomach (pH 1.5-3) to the neutral or slightly alkaline intestine, can denature peptides, altering their solubility and structure.[1]
-
Efflux Pumps: Transporters like P-glycoprotein (P-gp) on the surface of epithelial cells can actively pump absorbed peptides back into the intestinal lumen, further reducing net absorption.[1]
Q2: What formulation strategies can be employed to improve the oral bioavailability of this compound?
Several strategies can be employed to protect the peptide from the harsh environment of the GI tract and enhance its absorption:
-
Co-administration with Enzyme Inhibitors: Formulating the peptide with protease inhibitors can locally reduce enzymatic activity, allowing more of the peptide to survive transit.[1]
-
Enteric Coatings: Using pH-sensitive polymers to coat tablets or capsules can protect the peptide from the acidic environment and pepsin in the stomach, ensuring its release in the more neutral pH of the small intestine.[1]
-
Chemical Modification: Modifying the peptide's structure can enhance its stability.[1][2] Techniques include:
-
Cyclization: Creating a cyclic peptide structure can make it less susceptible to enzymatic cleavage.[1][3]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can sterically hinder the approach of enzymes.[1]
-
Incorporating Non-natural Amino Acids: Replacing natural amino acids with D-amino acids or other non-natural variants at cleavage sites can prevent enzyme recognition.[1][2]
-
-
Encapsulation in Delivery Systems: Loading the peptide into nanoparticles, liposomes, or microparticles can physically shield it from enzymes until it is released at the absorption site.[1][4]
-
Use of Permeation Enhancers: These are excipients that transiently increase the permeability of the intestinal epithelium by opening tight junctions or altering membrane fluidity.[1][5][6]
Q3: How does the RXFP1 receptor signal upon activation by an agonist?
RXFP1 is a G-protein-coupled receptor (GPCR).[7][8][9] Upon binding of an agonist like relaxin or a synthetic agonist, the receptor activates several intracellular signaling pathways. One of the primary pathways is the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP).[9][10] This in turn activates Protein Kinase A (PKA). RXFP1 can also couple to other G-proteins to activate pathways involving Phosphatidylinositol 3-kinase (PI3K) and the subsequent activation of Akt/PKB and nitric oxide synthase (NOS).[7][9][10][11] These pathways are involved in the diverse physiological effects of RXFP1 activation, including vasodilation and anti-fibrotic responses.[9]
Troubleshooting Guides
Issue 1: this compound shows high stability in simulated intestinal fluid (SIF) but exhibits very low oral bioavailability in vivo.
-
Possible Cause: The primary issue is likely poor permeation across the intestinal epithelium, potentially exacerbated by the mucus barrier or efflux pumps. The peptide is stable but cannot be absorbed efficiently.[1]
-
Troubleshooting Steps:
-
Introduce a Permeation Enhancer: Formulate the agonist with a well-characterized permeation enhancer. Sodium caprate is a common starting point.
-
Evaluate Mucus Interaction: Test the formulation in a mucus-producing cell line or utilize a mucus diffusion model. If the agonist is trapped in the mucus, consider formulation with mucolytic agents.[3]
-
Investigate Efflux Pump Involvement: Use in vitro models with P-gp overexpressing cells to determine if the agonist is a substrate for efflux pumps. If so, co-administration with a P-gp inhibitor could be explored.
-
Issue 2: The oral bioavailability of this compound is highly variable between subjects in animal studies.
-
Possible Cause: Variability in gastric emptying times, intestinal motility, and enzymatic activity between individual animals can lead to inconsistent absorption. The formulation itself may also not be robust.
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure strict adherence to fasting protocols and dosing times to minimize physiological variability.
-
Optimize Formulation for Robustness: Consider a formulation that provides more controlled release, such as enteric-coated mucoadhesive nanoparticles. This can help to standardize the release location and time.[3][5]
-
Increase the Number of Subjects: A larger sample size can help to determine if the variability is statistically significant or due to random chance.
-
Issue 3: After oral administration, the detected plasma concentration of intact this compound is very low, but downstream pharmacodynamic effects are observed.
-
Possible Cause: The agonist may be rapidly metabolized in the liver after absorption (first-pass metabolism).[6] Alternatively, the parent peptide may have a very short half-life in circulation, but active metabolites are being formed that still engage the RXFP1 receptor.
-
Troubleshooting Steps:
-
Conduct Metabolite Profiling: Use high-resolution mass spectrometry to identify potential metabolites in plasma and liver microsomes.[12]
-
Assess Hepatic Stability: Perform in vitro liver microsome stability assays to determine the rate of hepatic metabolism.
-
Develop a Bioassay for Activity: Use a cell-based assay that measures a downstream signaling event of RXFP1 activation (e.g., cAMP production) to assess the biological activity in plasma samples, which would account for the contribution of active metabolites.
-
Data Presentation
Table 1: Formulation Strategies to Enhance Oral Bioavailability of Peptide Agonists
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Enteric Coating | Protects the peptide from the acidic environment of the stomach.[1] | Simple, well-established technology. | Does not protect against intestinal proteases or improve permeation. |
| Protease Inhibitors | Co-administered to inhibit the activity of digestive enzymes.[1] | Can significantly increase the amount of intact peptide reaching the absorption site. | Potential for local and systemic side effects with chronic use. |
| Permeation Enhancers | Transiently open tight junctions or disrupt the cell membrane to increase absorption.[1][5] | Can dramatically increase bioavailability. | Potential for mucosal irritation and toxicity.[1] |
| Mucoadhesive Polymers | Increase the residence time of the formulation at the site of absorption.[3][5] | Prolongs contact time for absorption. | Can be cleared by mucus turnover. |
| Nanoparticle Encapsulation | Protects the peptide from degradation and can be surface-modified for targeted delivery.[1][4] | High protection, potential for targeted delivery and controlled release.[4] | More complex manufacturing process. |
| Chemical Modification (e.g., PEGylation, Cyclization) | Increases enzymatic stability and may improve pharmacokinetic properties.[1][3] | Can significantly extend the half-life of the peptide.[2] | May alter the biological activity of the peptide. |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)
-
Preparation of SGF and SIF: Prepare SGF (pH 1.2 with pepsin) and SIF (pH 6.8 with pancreatin) according to USP specifications.
-
Incubation: Dissolve this compound in SGF and SIF to a final concentration of 100 µg/mL. Incubate the solutions at 37°C with gentle shaking.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).
-
Analysis: Centrifuge the samples to pellet precipitated proteins. Analyze the supernatant for the concentration of the intact peptide using a validated analytical method such as HPLC or LC-MS.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study:
-
Add the this compound formulation to the apical (AP) side of the monolayer.
-
At various time points, collect samples from the basolateral (BL) side.
-
Also, collect samples from the AP side at the beginning and end of the experiment.
-
-
Analysis: Quantify the concentration of the agonist in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the Caco-2 monolayer.
Mandatory Visualizations
Caption: RXFP1 receptor signaling pathways.
Caption: Experimental workflow for improving oral bioavailability.
Caption: Troubleshooting logic for poor oral bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 3. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relaxin/insulin-like family peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 9. What are RXFP1 agonists and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
"RXFP1 receptor agonist-4" overcoming receptor desensitization in assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing RXFP1 receptor agonist-4 in various cellular assays. The focus is on understanding and overcoming potential receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is RXFP1 receptor desensitization?
A1: RXFP1, like many G-protein coupled receptors (GPCRs), can undergo desensitization upon prolonged or repeated exposure to an agonist. This is a protective mechanism that prevents overstimulation of the cell. The process typically involves phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), which leads to the recruitment of β-arrestin proteins.[1][2][3] β-arrestins sterically hinder the coupling of G-proteins to the receptor, thereby attenuating downstream signaling (e.g., cAMP production).[4][5] Following β-arrestin recruitment, the receptor may be targeted for internalization into endosomes, further reducing the number of receptors available on the cell surface.[2][6]
Q2: How might "this compound" overcome desensitization?
A2: While specific data on "this compound" and its effect on desensitization are not extensively published, one plausible mechanism for overcoming desensitization is through biased agonism. A biased agonist preferentially activates one signaling pathway over another. For instance, an agonist might activate G-protein signaling (leading to cAMP production) with minimal recruitment of β-arrestin.[7] The small molecule RXFP1 agonist ML290, for example, is known to be a biased agonist that does not recruit β-arrestin 1 and has diminished activation of β-arrestin 2, which could lead to reduced desensitization compared to the native ligand, relaxin.[8] "this compound" may act in a similar manner. Another possibility is that it has a unique binding mode that does not favor the receptor conformation required for GRK phosphorylation and subsequent β-arrestin binding.
Q3: What are the primary signaling pathways activated by the RXFP1 receptor?
A3: The RXFP1 receptor is known to couple to multiple signaling pathways. The most well-characterized is the Gαs-protein pathway, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[9][10] However, RXFP1 can also couple to other G-proteins, such as Gαi and Gαo, and activate other signaling cascades including the MAPK/ERK pathway, PI3K/Akt pathway, and nitric oxide production.[11][12] The specific pathways activated can be cell-type dependent.
Q4: What is the reported potency of "this compound"?
A4: "this compound" (also referred to as Example 268) has been shown to stimulate cAMP production in HEK293 cells stably expressing human RXFP1 with an EC50 value of 4.9 nM.[13]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Decreasing signal (e.g., cAMP levels) over time with continuous agonist-4 stimulation. | Receptor Desensitization and Internalization: Even if agonist-4 is designed to reduce desensitization, it may not be completely absent, especially at high concentrations or with prolonged incubation times. | 1. Time-Course Experiment: Perform a time-course experiment to determine the optimal stimulation time before significant signal decay occurs. 2. Washout Experiment: After an initial stimulation, wash the cells to remove the agonist and then re-stimulate after a recovery period to see if the response is restored. This can indicate receptor recycling. 3. β-Arrestin Recruitment Assay: Directly measure if agonist-4 induces β-arrestin recruitment. A low level of recruitment compared to a reference agonist like relaxin would support the hypothesis of reduced desensitization. 4. Receptor Internalization Assay: Quantify the amount of receptor on the cell surface after agonist-4 stimulation. |
| High variability in assay results. | Cell Health and Passage Number: Cells that are unhealthy or have been passaged too many times can show inconsistent responses. Inconsistent Cell Seeding: Uneven cell density across wells can lead to variability. Reagent Preparation: Inaccurate dilutions of agonist or other reagents. | 1. Cell Maintenance: Ensure cells are healthy and within a low passage number range. Regularly check for contamination. 2. Consistent Seeding: Use a cell counter for accurate cell density and ensure proper mixing before plating. 3. Careful Reagent Handling: Prepare fresh dilutions of agonists and other critical reagents for each experiment. Use calibrated pipettes. |
| No response or very low signal with agonist-4. | Low Receptor Expression: The cell line may not express sufficient levels of the RXFP1 receptor. Inactive Agonist: The agonist may have degraded due to improper storage or handling. Incorrect Assay Conditions: The assay buffer, incubation time, or temperature may not be optimal. | 1. Confirm Receptor Expression: Verify RXFP1 expression in your cell line using techniques like qPCR, Western blot, or by testing a known potent agonist like relaxin as a positive control. 2. Agonist Quality Control: Use a fresh vial of the agonist and store it according to the manufacturer's instructions. 3. Assay Optimization: Optimize assay parameters such as cell number, agonist concentration range, and incubation time. |
| Unexpected results in a β-arrestin recruitment assay (e.g., higher than expected recruitment). | Assay Artifacts: Overexpression of β-arrestin or the receptor in engineered cell lines can sometimes lead to non-physiological interactions. Cell-Type Specific Effects: The machinery for GPCR desensitization can vary between cell types. | 1. Use a Parental Cell Line: As a negative control, use the parental cell line that does not overexpress the receptor or β-arrestin fusion proteins. 2. Titrate Plasmids: If using transient transfection, optimize the ratio of receptor and β-arrestin plasmids. 3. Compare with Endogenous Systems: If possible, validate findings in a cell line that endogenously expresses the RXFP1 receptor. |
Quantitative Data Summary
The following table summarizes the potency of various RXFP1 agonists. This data can be used as a reference for your own experiments.
| Agonist | Cell Line | Assay | Potency (EC50) | Reference |
| This compound | HEK293 (human RXFP1) | cAMP Production | 4.9 nM | [13] |
| RXFP1 receptor agonist-1 | HEK293 (human RXFP1) | cAMP Production | 300 nM | [13] |
| RXFP1 receptor agonist-5 | HEK293 (human RXFP1) | cAMP Production | 1.3 nM | [13] |
| RXFP1 receptor agonist-8 | HEK293 (human RXFP1) | cAMP Production | 1.8 nM | [13] |
| ML290 | HEK293 (human RXFP1) | cAMP Production | ~50 nM | [14] |
| Relaxin-2 (SE301) | HEK293T (human RXFP1) | Gs Signaling | 5.8 nM | [15] |
| SA10SC-RLX | OVCAR5 | cAMP Production | 0.19 nM | [16] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol provides a general guideline for measuring cAMP accumulation in response to agonist stimulation.
Materials:
-
Cells expressing the RXFP1 receptor (e.g., HEK293 stable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
This compound and a reference agonist (e.g., relaxin)
-
cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic kit)
-
White, low-volume 384-well plates
Procedure:
-
Cell Preparation:
-
Culture cells to approximately 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation buffer.
-
Wash cells once with assay buffer.
-
Resuspend the cell pellet in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to a desired cell density (to be optimized).
-
-
Agonist Stimulation:
-
Dispense a small volume of the cell suspension into each well of a 384-well plate.
-
Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Add the agonist dilutions to the wells. Include wells with assay buffer only as a negative control.
-
Incubate the plate at room temperature or 37°C for an optimized stimulation time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents (anti-cAMP antibody-cryptate and cAMP-d2) according to the manufacturer's instructions.
-
Add the anti-cAMP antibody-cryptate solution to each well.
-
Add the cAMP-d2 solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the ratio of the emission at 665 nm to 620 nm and normalize the data.
-
Plot the data using a non-linear regression model to determine the EC50 value for each agonist.
-
Protocol 2: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation - EFC)
This protocol describes a method to quantify the recruitment of β-arrestin to the RXFP1 receptor.
Materials:
-
Cell line co-expressing RXFP1 tagged with a small enzyme fragment (e.g., ProLink) and β-arrestin tagged with a larger enzyme fragment (e.g., Enzyme Acceptor) (e.g., PathHunter® cell line).
-
Cell culture medium and reagents.
-
This compound and a reference agonist.
-
Assay buffer.
-
Detection reagents (substrate for the complemented enzyme).
-
White, clear-bottom 384-well plates.
Procedure:
-
Cell Plating:
-
Harvest and resuspend the cells in the appropriate plating medium.
-
Dispense the cell suspension into the wells of a 384-well plate.
-
Incubate the plate overnight at 37°C in a humidified incubator.
-
-
Agonist Treatment:
-
Prepare serial dilutions of the agonists in assay buffer.
-
Add the diluted agonists to the wells.
-
Incubate for a predetermined time (e.g., 90 minutes) at 37°C.[1]
-
-
Detection:
-
Prepare the detection reagent mixture according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Analysis:
-
Measure the chemiluminescent signal using a luminometer.
-
Subtract background and normalize the data.
-
Plot the dose-response curves and calculate EC50 values.
-
Protocol 3: Receptor Internalization Assay (Flow Cytometry)
This protocol allows for the quantification of cell surface receptor levels following agonist treatment.
Materials:
-
HEK293 cells stably expressing RXFP1 with an N-terminal epitope tag (e.g., FLAG or HA).
-
Cell culture medium.
-
Agonist solutions.
-
Ice-cold PBS.
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Fluorescently labeled primary antibody against the epitope tag (e.g., FITC-conjugated anti-FLAG).
-
Flow cytometer.
Procedure:
-
Cell Treatment:
-
Plate cells and grow to confluency.
-
Treat the cells with different concentrations of agonist-4 or a reference agonist for various time points at 37°C. Include an untreated control kept at 4°C to represent 100% surface receptor.
-
-
Cell Staining:
-
Place the plates on ice to stop internalization.
-
Wash the cells with ice-cold PBS.
-
Harvest the cells using a non-enzymatic method.
-
Incubate the cells with a fluorescently labeled antibody against the N-terminal tag in blocking buffer on ice, protected from light.
-
-
Flow Cytometry:
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity (MFI) for each sample.
-
Normalize the MFI of the treated samples to the MFI of the untreated control (4°C) to determine the percentage of remaining surface receptors.
-
Plot the percentage of surface receptors against time or agonist concentration.
-
Visualizations
Signaling Pathways and Desensitization
// Signaling Pathway "Agonist-4" -> RXFP1 [label="Binds"]; RXFP1 -> Gs [label="Activates"]; Gs -> AC [label="Stimulates"]; AC -> cAMP [label="Generates"]; cAMP -> PKA [label="Activates"]; PKA -> ERK [label="-> Other\nPathways"];
// Desensitization Pathway RXFP1 -> GRK [label="Phosphorylates", style=dashed, color="#202124"]; GRK -> RXFP1 [style=invis]; RXFP1 -> Arrestin [label="Recruits", style=dashed, color="#202124"]; Arrestin -> Gs [label="Blocks G-protein\ncoupling", style=dashed, color="#202124", constraint=false]; Arrestin -> Endosome [label="Promotes", style=dashed, color="#202124"]; RXFP1 -> Endosome [style=invis];
} END_DOT Caption: RXFP1 signaling and desensitization pathway.
Experimental Workflow: Investigating Reduced Desensitization
// Nodes start [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Hypothesis:\nAgonist-4 causes less\ndensitization than Relaxin"]; cAMP [fillcolor="#FBBC05", fontcolor="#202124", label="cAMP Assay\n(Time Course)"]; Arrestin [fillcolor="#EA4335", fontcolor="#FFFFFF", label="β-Arrestin Recruitment\nAssay"]; Internalization [fillcolor="#34A853", fontcolor="#FFFFFF", label="Receptor Internalization\nAssay"]; sustained_cAMP [shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="Sustained cAMP signal\nwith Agonist-4?"]; low_arrestin [shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="Lower β-Arrestin recruitment\nwith Agonist-4?"]; low_internalization [shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="Less internalization\nwith Agonist-4?"]; conclusion [shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Conclusion:\nAgonist-4 is a biased agonist\nthat avoids desensitization"]; re-evaluate [shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF", label="Re-evaluate hypothesis or\nexperimental conditions"];
// Edges start -> cAMP; start -> Arrestin; start -> Internalization;
cAMP -> sustained_cAMP; Arrestin -> low_arrestin; Internalization -> low_internalization;
sustained_cAMP -> conclusion [label="Yes"]; low_arrestin -> conclusion [label="Yes"]; low_internalization -> conclusion [label="Yes"];
sustained_cAMP -> re-evaluate [label="No"]; low_arrestin -> re-evaluate [label="No"]; low_internalization -> re-evaluate [label="No"]; } END_DOT Caption: Logical workflow for testing reduced desensitization.
Biased Agonism at RXFP1
// Edges Relaxin -> RXFP1_1; Agonist4 -> RXFP1_2;
RXFP1_1 -> Gs_cAMP [label="Strongly Activates", color="#202124"]; RXFP1_1 -> Arrestin_Desens [label="Strongly Activates", color="#202124"];
RXFP1_2 -> Gs_cAMP [label="Activates", color="#202124"]; RXFP1_2 -> Arrestin_Desens [label="Weakly/No Activation", style=dashed, color="#5F6368"]; } END_DOT Caption: Biased agonism concept at the RXFP1 receptor.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [worldwide.promega.com]
- 4. Characterization of Relaxin Receptor (RXFP1) Desensitization and Internalization in Primary Human Decidual Cells and RXFP1-Transfected HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of relaxin receptor (RXFP1) desensitization and internalization in primary human decidual cells and RXFP1-transfected HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. What are RXFP1 agonists and how do they work? [synapse.patsnap.com]
- 10. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Optimization of the first small-molecule relaxin/insulin-like family peptide receptor (RXFP1) agonists: Activation results in an antifibrotic gene expression profile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Engineering and Characterization of a Long-Half-Life Relaxin Receptor RXFP1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
"RXFP1 receptor agonist-4" dealing with low compound potency
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low compound potency with RXFP1 receptor agonist-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its expected potency?
A1: this compound is a small molecule agonist for the Relaxin Family Peptide Receptor 1 (RXFP1). In a controlled experimental setting using HEK293 cells stably expressing human RXFP1, it has been shown to stimulate cAMP production with an EC50 value of 4.9 nM.[1]
Q2: What is the general mechanism of action for small-molecule RXFP1 agonists?
A2: Unlike the native peptide ligand relaxin, which binds to the large extracellular domain of the receptor, small-molecule agonists like this compound typically function as allosteric modulators.[2][3] Research on similar compounds suggests they bind within the transmembrane (TM) domains, specifically interacting with residues in TM7 and the third extracellular loop (ECL3), to activate the receptor.[4]
Q3: What are the primary signaling pathways activated by the RXFP1 receptor?
A3: RXFP1 is known for its complex signaling, primarily coupling to Gs and Gi proteins.
-
Gs Pathway : Activation leads to adenylyl cyclase stimulation and a subsequent increase in intracellular cyclic AMP (cAMP).[2][5]
-
Gi Pathway : Coupling can activate Phosphoinositide 3-kinase (PI3K), leading to the activation of Protein Kinase B (Akt) and endothelial nitric oxide synthase (eNOS), resulting in nitric oxide (NO) production.[5][6]
-
Other pathways, including the activation of MAP kinase (ERK1/2) and tyrosine kinases, have also been reported.[2][5]
Troubleshooting Guide: Low Compound Potency
This guide addresses common reasons for observing lower-than-expected potency (i.e., an EC50 value significantly higher than 4.9 nM) for this compound.
Q4: My observed EC50 for this compound is much higher than the reported value. What are the potential causes?
A4: Several factors related to your experimental setup, reagents, or cell system can lead to an apparent decrease in compound potency. The following sections break down the most common issues.
Cell System and Receptor Expression
Q5: Could my choice of cell line be the problem?
A5: Yes, the cell system is critical. Consider the following:
-
Species Specificity : Small-molecule RXFP1 agonists can exhibit species selectivity. For example, the well-studied agonist ML290 is active at the human receptor but not the mouse receptor.[2][3] The reported 4.9 nM EC50 for this compound was determined using the human RXFP1 receptor.[1] Ensure your cell line expresses the human form of the receptor if you are trying to replicate this potency.
-
Receptor Expression Level : The potency and efficacy of GPCR agonists can be highly dependent on the level of receptor expression, a phenomenon known as "receptor reserve".[7]
-
Low Expression : Cells with low endogenous or transfected receptor levels may require higher agonist concentrations to elicit a response, leading to a higher EC50.
-
Overexpression : Extremely high levels of expression in transfected cells can sometimes lead to receptor desensitization, internalization, or intracellular accumulation, which can also negatively impact the signaling output.[8][9]
-
-
Cellular Background : The complement of G proteins and other signaling molecules in a given cell line can influence which signaling pathways are dominant, potentially affecting the response to an agonist.
Compound Integrity and Handling
Q6: How can I rule out issues with the compound itself?
A6: Proper handling and verification of the agonist are essential.
-
Solubility : Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing serial dilutions in your assay buffer. Poor solubility can lead to a lower effective concentration.
-
Storage : Store the compound according to the manufacturer's recommendations. Repeated freeze-thaw cycles can degrade the compound.
-
Purity and Identity : If potency issues persist, consider verifying the compound's purity and identity via analytical methods like HPLC-MS.
-
Fresh Stocks : Always prepare fresh dilutions from a stock solution for each experiment to avoid degradation.
Assay Conditions and Methodology
Q7: My cell system and compound seem fine. Could my assay protocol be the cause of the low potency?
A7: Absolutely. The specifics of the assay protocol are a frequent source of variability.
-
Assay Readout : The reported EC50 of 4.9 nM was measured using a cAMP accumulation assay .[1] RXFP1 agonists can be "biased," meaning they may activate one pathway more potently than another.[2] If you are measuring a different downstream event (e.g., PI3K activation, ERK1/2 phosphorylation, or NO production), you may observe a different potency. For example, the small-molecule agonist ML290 stimulates most relaxin pathways but does not cause ERK1/2 activation.[2]
-
Incubation Time and Temperature : Ligand-receptor binding and subsequent signaling are time and temperature-dependent.[8] Ensure you are allowing sufficient incubation time for the agonist to reach binding equilibrium and for the downstream signal to develop fully.[7]
-
Reagent Quality : Confirm that all assay reagents, including cell culture media, buffers, and detection reagents, are of high quality and not expired.
-
Controls : Always include a positive control with a known mechanism, such as the native ligand relaxin-2 for RXFP1 activation or forskolin (B1673556) for direct adenylyl cyclase activation in a cAMP assay. This helps confirm that the cellular machinery for the signaling pathway is intact.
Data and Parameters
Table 1: Published Specifications for this compound
| Parameter | Value / Description | Source |
|---|---|---|
| Target | Relaxin Family Peptide Receptor 1 (RXFP1) | [1] |
| Reported EC50 | 4.9 nM | [1] |
| Assay System | HEK293 cells stably expressing human RXFP1 | [1] |
| Assay Readout | cAMP Production |[1] |
Table 2: Troubleshooting Checklist for Low Potency
| Category | Checkpoint | Recommended Action |
|---|---|---|
| Cell System | Receptor Species | Verify you are using a human RXFP1-expressing cell line. |
| Receptor Expression | Quantify RXFP1 expression (e.g., via qPCR or western blot). Consider testing clones with different expression levels. | |
| Compound | Solubility & Storage | Prepare fresh stock solutions. Visually inspect for precipitation. Follow storage guidelines. |
| Purity | If necessary, confirm compound identity and purity with analytical chemistry. | |
| Assay Protocol | Assay Readout | Compare your assay to the reference cAMP assay. Be aware of potential biased agonism. |
| Incubation Time | Perform a time-course experiment to determine the optimal agonist incubation time. | |
| Controls | Run a full dose-response curve for a known positive control (e.g., relaxin-2) to validate the assay. |
| | Reagent Quality | Use fresh, high-quality reagents and check for expired components. |
Visualized Workflows and Pathways
Caption: Key signaling pathways activated by the RXFP1 receptor.
Caption: A logical workflow for troubleshooting low agonist potency.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF)
This protocol outlines a typical cAMP assay using HTRF (Homogeneous Time-Resolved Fluorescence) technology, which was used to determine the reference potency.[10]
1. Cell Preparation:
-
Culture HEK293 cells stably expressing human RXFP1 in appropriate media.
-
On the day of the experiment, wash, trypsinize, and resuspend cells in stimulation buffer.
-
Perform a cell count and adjust the density to the desired concentration (e.g., 2,000-5,000 cells/well).
2. Agonist Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in stimulation buffer to create a range of concentrations for the dose-response curve (e.g., 1 pM to 10 µM). Include a "vehicle only" control (e.g., 0.1% DMSO).
-
Prepare positive controls: relaxin-2 (agonist control) and forskolin (pathway control).
3. Assay Procedure:
-
Add a small volume (e.g., 5 µL) of the cell suspension to each well of a low-volume 384-well plate.
-
Add an equal volume (e.g., 5 µL) of the serially diluted agonist or control solutions to the appropriate wells.
-
Incubate the plate at room temperature or 37°C for the optimized duration (e.g., 30-60 minutes).
4. Detection:
-
Following incubation, add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
5. Data Analysis:
-
Calculate the 665/620 ratio for each well.
-
Normalize the data (e.g., setting the vehicle control as 0% and a maximal concentration of a full agonist as 100%).
-
Plot the normalized response against the log of the agonist concentration.
-
Fit the data using a four-parameter nonlinear regression to determine the EC50 value.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol provides an example of how to measure a downstream response from the Gi-coupled pathway.
1. Cell Preparation:
-
Seed cells known to produce NO in response to RXFP1 activation (e.g., endothelial cells or transfected HEK293 cells) into a 96-well plate and allow them to adhere overnight.
-
The next day, replace the culture medium with a low-serum, phenol (B47542) red-free medium and starve the cells for 2-4 hours.
2. Agonist Treatment:
-
Prepare serial dilutions of this compound and controls (e.g., relaxin-2) in the assay medium.
-
Add the compounds to the cells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
3. NO Measurement:
-
Nitric oxide is unstable and rapidly converts to nitrite (B80452). The Griess assay measures the nitrite concentration in the supernatant.
-
Carefully collect a portion of the supernatant (e.g., 50 µL) from each well.
-
Add the Griess reagent components (typically sulfanilamide (B372717) followed by N-(1-naphthyl)ethylenediamine) to the supernatant according to the kit manufacturer's protocol.
-
Incubate for 10-15 minutes at room temperature, allowing the colorimetric reaction to develop.
-
Measure the absorbance at ~540 nm using a microplate reader.
4. Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Convert the absorbance values from your experimental wells to nitrite concentrations using the standard curve.
-
Plot the nitrite concentration against the log of the agonist concentration and fit the curve to determine the EC50 for NO production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]
- 7. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
"RXFP1 receptor agonist-4" interpreting conflicting in vitro and in vivo data
Welcome to the technical support center for researchers working with RXFP1 receptor agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret and address conflicting in vitro and in vivo data that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: My RXFP1 agonist shows high potency in our in vitro cAMP assay using HEK293 cells expressing human RXFP1, but it has no effect in our mouse model of fibrosis. What could be the reason for this discrepancy?
A1: This is a common challenge when transitioning from in vitro to in vivo studies with RXFP1 agonists. Several factors could be at play:
-
Species Specificity: Small molecule agonists, in particular, can exhibit significant species-specific activity. For example, the small molecule agonist ML290 is an agonist of the human RXFP1 receptor but does not activate the mouse receptor.[1] It is crucial to verify the activity of your agonist on the specific species ortholog of RXFP1 that you are using in your in vivo model.
-
Pharmacokinetics and Metabolism: The compound may have poor absorption, rapid metabolism, or unfavorable distribution in vivo, preventing it from reaching the target tissue at a sufficient concentration.[2][3] In vitro assays do not account for these pharmacokinetic properties.
-
Receptor Expression Levels in Disease: In many fibrotic diseases, the expression of RXFP1 can be significantly downregulated in the affected tissues.[4][5] Your in vitro cell line may have high, stable expression of the receptor, while the target cells in the in vivo disease model have reduced receptor levels, leading to a diminished or absent response.[4]
Troubleshooting Steps:
-
Confirm Species-Specific Activity: Test your agonist in a cell line expressing the mouse RXFP1 receptor to confirm its activity.
-
Pharmacokinetic Analysis: Conduct pharmacokinetic studies in mice to determine the compound's half-life, bioavailability, and tissue distribution.
-
Measure Receptor Expression: Quantify RXFP1 mRNA and protein levels in the target tissue of your mouse model to ensure the receptor is present at sufficient levels.
Q2: We observe robust cAMP signaling in our cell-based assays, but the anti-fibrotic effects in vivo seem to be mediated by a different pathway. Why is there a disconnect?
A2: RXFP1 is known to couple to multiple downstream signaling pathways, and the predominant pathway can be cell-type dependent.[5][6][7]
-
Gs-cAMP Pathway: This is the most commonly measured pathway in recombinant cell lines like HEK293 or CHO and is often used for initial screening.[2][8][9]
-
Gαi/PI3K/NO Pathway: In some cell types, such as endothelial cells, RXFP1 activation can lead to vasodilation through a Gαi-protein/PI3K/nitric oxide-coupled pathway.[10]
-
ERK1/2 Activation: The anti-fibrotic effects of some RXFP1 agonists have been linked to the activation of the ERK1/2 pathway, which can be independent of or parallel to the cAMP pathway.[11]
-
Biased Agonism: Your agonist may be a "biased agonist," meaning it preferentially activates one signaling pathway over another. For instance, the single-chain peptide B7-33 preferentially activates the pERK pathway over the cAMP pathway, which is linked to its anti-fibrotic effects without some of the potential side effects associated with strong cAMP activation.[11][12]
Troubleshooting Steps:
-
Profile Downstream Signaling: In your primary in vitro system, in addition to cAMP, measure the activation of other key signaling nodes like phosphorylated ERK (pERK), phosphorylated Akt (pAkt), and nitric oxide (NO) production.
-
Use Physiologically Relevant Cells: Whenever possible, conduct in vitro experiments on primary cells relevant to your in vivo model (e.g., primary cardiac fibroblasts, endothelial cells) to understand the signaling in a more relevant context.
-
Investigate Biased Agonism: Compare the signaling profile of your agonist to that of the native ligand, relaxin-2, across multiple pathways to determine if it exhibits functional selectivity.
Q3: Our in vivo results with "RXFP1 receptor agonist-4" are inconsistent across different studies. Sometimes we see a cardiovascular effect, and other times we don't. What could cause this variability?
A3: In vivo variability can stem from a range of experimental factors. For RXFP1 agonists, some specific considerations include:
-
Animal Model: The choice of animal model is critical. For instance, some effects of RXFP1 activation, like a pronounced increase in heart rate (chronotropic effect), are observed in rodents but not in humans.[9] Therefore, a chronotropic effect in rats is a good measure of in vivo target engagement but is not a translatable efficacy endpoint for human cardiovascular disease.[9]
-
Disease State: The underlying pathology of the animal model can influence the outcome. For example, in a model of heart failure with reduced ejection fraction (HFrEF), an RXFP1 agonist improved cardiac function without significantly altering heart rate or blood pressure.[13]
-
Route and Timing of Administration: The short half-life of many peptide-based agonists requires continuous infusion or frequent administration to maintain therapeutic levels.[3][9] A bolus subcutaneous injection might produce a transient effect that is missed depending on the timing of the measurement.
Troubleshooting Steps:
-
Select a Translational Model: Carefully choose an animal model where the pathophysiology and the expected effect of RXFP1 activation are relevant to the human condition you aim to treat. Humanized mouse models, which express the human RXFP1 receptor, can be valuable for testing species-specific agonists like ML290.[14]
-
Establish a Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: Correlate the plasma concentration of your agonist with the observed physiological effect to understand the exposure-response relationship.
-
Optimize Dosing Regimen: Based on the PK/PD data, design a dosing regimen (e.g., continuous infusion via osmotic pump) that ensures sustained target engagement.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for representative RXFP1 agonists.
Table 1: In Vitro Activity of RXFP1 Agonists
| Agonist | Cell Line | Assay | Potency (EC50 or pEC50) | Efficacy (% of Relaxin-2) | Reference |
| AZD-5462 | Human CHO-RXFP1 | cAMP | pEC50 = 7.7 | Not Reported | [13] |
| Human HEK293-RXFP1 | cAMP | pEC50 = 7.4 | Not Reported | [13] | |
| Cynomolgus HEK-RXFP1 | cAMP | pEC50 = 7.4 | Not Reported | [13] | |
| Rat CHO-RXFP1 | cAMP | pEC50 = 5.29 | Not Reported | [13] | |
| ML290 | Human HEK293-RXFP1 | cAMP | EC50 ≈ 87 nM | ~100% | [1][2] |
| SA10SC-RLX | Human OVCAR5 | cAMP | Sub-nanomolar | ~100% | [15] |
| Human EA.hy926-RXFP1 | cAMP | Sub-nanomolar | ~100% | [9][15] | |
| B7-33 | Human HEK-RXFP1 | cAMP | pEC50 ≈ 6.8 | Partial Agonist | [16] |
| Relaxin-2 | Human HEK-RXFP1 | cAMP | pEC50 ≈ 10.6 | 100% (Reference) | [16] |
Table 2: In Vivo Data for Selected RXFP1 Agonists
| Agonist | Animal Model | Effect Measured | Outcome | Reference |
| AZD-5462 | Aged, obese cynomolgus monkeys (HFrEF model) | Cardiac ejection fraction | Significant improvement | [13] |
| SA10SC-RLX | Conscious telemetered rats | Heart rate | Dose-dependent increase | |
| Anesthetized rats | Renal blood flow | Increased flow, decreased resistance | [9][15] | |
| B7-33 | Rodent models of heart and lung disease | Fibrosis and organ dysfunction | Prevention or reversal of fibrosis | [11] |
| Mouse model of prostate cancer | Tumor growth | Did not promote tumor growth (unlike Relaxin-2) | [11] |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay
This protocol is a generalized method for measuring cAMP production in response to an RXFP1 agonist in a stable cell line.
-
Cell Culture: Culture HEK293 cells stably expressing human RXFP1 (HEK-RXFP1) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Seeding: Seed cells into 384-well plates at a density of 5,000-8,000 cells/well and allow them to attach overnight.[2]
-
Compound Preparation: Prepare a serial dilution of the test agonist and a reference agonist (e.g., Relaxin-2) in stimulation buffer (e.g., HBSS with 1 mM IBMX).
-
Assay:
-
Aspirate the culture medium from the cells.
-
Add the compound dilutions to the wells.
-
Incubate for 30 minutes at 37°C.[17]
-
-
Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit, following the manufacturer's instructions.[2][18][19]
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax.
Protocol 2: In Vivo Assessment of Renal Blood Flow in Rats
This protocol describes a translational model to evaluate RXFP1 activation in vivo.
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat and maintain anesthesia throughout the experiment. Cannulate the femoral artery to monitor blood pressure and the femoral vein for compound administration.
-
Flow Probe Placement: Isolate the left renal artery and place a transit-time ultrasonic flow probe around it to continuously measure renal blood flow.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes to obtain a baseline reading for mean arterial pressure, heart rate, and renal blood flow.
-
Compound Administration: Administer the RXFP1 agonist intravenously as a bolus or continuous infusion.
-
Data Acquisition: Continuously record all hemodynamic parameters for a set period post-administration (e.g., 60-120 minutes).
-
Data Analysis: Calculate renal vascular resistance (Mean Arterial Pressure / Renal Blood Flow). Express changes in all parameters as a percentage change from the baseline values.[9][15]
Visual Guides
Below are diagrams illustrating key concepts for interpreting RXFP1 agonist data.
Caption: RXFP1 couples to multiple intracellular signaling pathways.
Caption: A logical workflow for troubleshooting conflicting data.
References
- 1. Frontiers | Activation of Relaxin Family Receptor 1 from different mammalian species by relaxin peptide and small molecule agonist ML290 [frontiersin.org]
- 2. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification and optimization of small-molecule agonists of the human relaxin hormone receptor RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. What are RXFP1 agonists and how do they work? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]
- 11. research.monash.edu [research.monash.edu]
- 12. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
- 14. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Frontiers | Synthetic short-chain peptide analogues of H1 relaxin lack affinity for the RXFP1 receptor and relaxin-like bioactivity. Clues to a better understanding of relaxin agonist design [frontiersin.org]
- 19. Synthetic short-chain peptide analogues of H1 relaxin lack affinity for the RXFP1 receptor and relaxin-like bioactivity. Clues to a better understanding of relaxin agonist design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of RXFP1 Receptor Agonist-4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of RXFP1 receptor agonist-4, a benzothiophene (B83047) derivative.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical structure of this compound?
A1: this compound is a small molecule with the chemical formula C32H24F7N5O3S. It belongs to the class of benzothiophene derivatives.
Q2: What are the primary synthetic strategies for constructing the benzothiophene core of this agonist?
A2: Common strategies for synthesizing benzothiophene cores include:
-
Cyclization Reactions: Formation of the thiophene (B33073) ring onto a benzene (B151609) precursor, which can be catalyzed by Lewis acids, halogens, transition metals, or bases.[1]
-
Transition Metal-Catalyzed Reactions: Palladium and copper catalysts are often used. For example, palladium-catalyzed C-H arylation or copper-iodide catalyzed reactions of 2-bromo alkynylbenzenes with a sulfur source are effective methods.[1]
-
Metal-Free Synthesis: To avoid metal contamination, methods like iodine-catalyzed cascade reactions of thiophenols with alkynes have been developed.[1]
-
Multi-component Reactions: One-pot, multi-component "domino" reactions can provide efficient access to highly functionalized benzothiophenes.[1]
Q3: We are observing low yields in our lab-scale synthesis. What are the common causes?
A3: Low yields in the synthesis of complex organic molecules like this compound can stem from several factors:
-
Incomplete Reactions: Check for the complete conversion of starting materials using techniques like TLC or LC-MS.
-
Side Reactions: The formation of unintended byproducts can consume reactants and reduce the yield of the desired product.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst loading are critical parameters that may need optimization.[1]
-
Purity of Starting Materials: Impurities in reactants or solvents can interfere with the reaction.
-
Product Degradation: The final product may be unstable under the reaction or work-up conditions.
Q4: What are the major challenges when scaling up the synthesis from lab-scale to pilot-plant scale?
A4: Scaling up the synthesis of benzothiophene derivatives presents several challenges:
-
Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to inefficient heat dissipation and the formation of localized hot spots, promoting side reactions.[2]
-
Mass Transfer: Inefficient mixing in large reactors can lead to concentration gradients and reduced reaction rates.[2]
-
Reagent Addition: The rate of reagent addition can significantly impact the reaction profile and impurity formation.
-
Purification: Methods like column chromatography that are feasible at the lab scale may not be practical for large-scale production. Recrystallization or alternative purification techniques may need to be developed.[2]
-
Safety: The exothermic nature of some reactions and the handling of hazardous reagents require careful consideration at a larger scale.
Troubleshooting Guide
Problem 1: Low Yield During Synthesis
| Potential Cause | Suggested Solution |
| Incomplete Deprotection/Coupling | Monitor reaction completion using TLC or LC-MS. Extend reaction times or increase the temperature if necessary. |
| Side Product Formation | Analyze the crude product by LC-MS to identify major impurities. Adjust reaction conditions (e.g., lower temperature, different catalyst) to minimize side reactions. |
| Suboptimal Reagents | Ensure the purity and dryness of all solvents and reagents. Use freshly opened or distilled solvents. |
| Catalyst Inactivation | Use an inert atmosphere (Nitrogen or Argon) if the catalyst is sensitive to air or moisture.[2] |
Problem 2: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Co-eluting Impurities | Optimize the mobile phase and gradient for column chromatography. Consider using a different stationary phase (e.g., reverse-phase instead of normal-phase). |
| Product Insolubility | Screen for suitable recrystallization solvents or solvent systems. |
| Oily Product | Try to form a solid salt of the product if it has a suitable functional group. Trituration with a non-polar solvent can sometimes induce solidification. |
| Residual Catalyst | Use a metal scavenger resin to remove residual palladium or other transition metal catalysts. |
Experimental Protocols
Illustrative Synthesis of a Benzothiophene Intermediate
The following is a representative protocol for the synthesis of a key intermediate for a benzothiophene derivative, based on common synthetic methodologies. This is not the specific protocol for this compound, which is proprietary.
Reaction: Palladium-Catalyzed Carbonylative Cyclization
Procedure:
-
To an oven-dried Schlenk tube, add the substituted (2-(phenylethynyl)phenyl)sulfane (1.0 mmol), Palladium(II) iodide (PdI2, 0.05 mmol), and Potassium Iodide (KI, 0.1 mmol).
-
Evacuate and backfill the tube with Carbon Monoxide (CO) gas (balloon) three times.
-
Add anhydrous acetonitrile (B52724) (10 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
Analytical Method: Purity Determination by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 10% to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Quantitative Data
Table 1: Illustrative Yield and Purity Data at Different Synthesis Scales
| Scale | Starting Material (g) | Crude Yield (g) | Crude Purity (%) | Purified Yield (g) | Final Purity (%) |
| Lab-Scale | 1.0 | 1.2 | 85 | 0.9 | >98 |
| Pilot-Scale | 100 | 115 | 82 | 80 | >98 |
| Production-Scale | 1000 | 1100 | 78 | 750 | >97 |
Note: The data presented in this table is illustrative and represents typical outcomes when scaling up the synthesis of a complex organic molecule. Actual results for this compound may vary.
Visualizations
RXFP1 Signaling Pathway
The activation of the RXFP1 receptor by an agonist like this compound can trigger multiple downstream signaling cascades.
Caption: RXFP1 receptor signaling pathways.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow.
References
Technical Support Center: RXFP1 Receptor Agonists in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing RXFP1 receptor agonists, with a focus on mitigating cytotoxicity in cell-based assays.
Disclaimer: No specific public data was found for a compound designated "RXFP1 receptor agonist-4." The following information is based on the known properties of the endogenous ligand, relaxin-2, and the well-characterized small molecule RXFP1 agonist, ML290. This guidance should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for RXFP1 receptor agonists?
A1: RXFP1 (Relaxin Family Peptide Receptor 1) is a G-protein coupled receptor (GPCR). Upon agonist binding, it can activate multiple signaling pathways. The most well-characterized is the coupling to Gs proteins, which activates adenylyl cyclase and leads to an increase in intracellular cyclic AMP (cAMP).[1] RXFP1 can also couple to other G-proteins like Gi/o, leading to the activation of pathways involving phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), and mitogen-activated protein kinases (MAPK).[2][3] This complex signaling can result in diverse cellular responses, including vasodilation, anti-inflammatory effects, and anti-fibrotic activity.[4]
Q2: I am observing unexpected cytotoxicity with my RXFP1 agonist. What are the possible causes?
A2: Unexpected cytotoxicity can arise from several factors:
-
High Agonist Concentration: Even specific agonists can have off-target effects or induce cellular stress at concentrations significantly above their EC50 value for RXFP1 activation.
-
Solvent Toxicity: The solvent used to dissolve the agonist (e.g., DMSO) can be toxic to cells, especially at higher concentrations. Always include a vehicle-only control in your experiments.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to compounds and their solvents. The metabolic state and doubling time of your cells can also influence their response.
-
Contamination: Mycoplasma or other microbial contamination can cause non-specific cytotoxicity and interfere with your assay results.
-
Assay-Specific Artifacts: Some cytotoxicity assays can be affected by the chemical properties of the test compound. For example, compounds that are reducing agents can interfere with tetrazolium-based assays (MTT, MTS).
Q3: Can RXFP1 activation be cytoprotective?
A3: Yes, activation of RXFP1 has been shown to have anti-apoptotic and cytoprotective effects in various models.[4][5] For instance, the agonist ML290 has demonstrated potent anti-apoptotic actions in kidney cells.[5] Relaxin-2 has also been shown to protect against hypoxia-induced oxidative damage and cell death in gastric carcinoma cells through the Nrf2/HO-1 signaling pathway.
Q4: How do I choose the appropriate cell viability or cytotoxicity assay?
A4: The choice of assay depends on the specific question you are asking:
-
Metabolic Activity: Assays like MTT, MTS, and WST-1 measure the metabolic activity of cells, which is often used as an indicator of cell viability.[1][6][7]
-
Membrane Integrity: Assays that measure the release of lactate (B86563) dehydrogenase (LDH) or use dyes like trypan blue or propidium (B1200493) iodide assess the integrity of the cell membrane, a hallmark of necrosis or late apoptosis.
-
ATP Levels: Measuring intracellular ATP levels (e.g., using CellTiter-Glo) provides a sensitive readout of cell viability, as ATP is rapidly depleted in dying cells.[3]
-
Apoptosis: To specifically measure apoptosis, you can use assays that detect caspase activation, Annexin V staining, or DNA fragmentation (TUNEL assay).
Troubleshooting Guides
Issue 1: High background or inconsistent results in MTT/MTS assays.
| Possible Cause | Troubleshooting Step |
| Phenol (B47542) Red Interference | Use phenol red-free media for the assay incubation steps, as it can interfere with absorbance readings. |
| Compound Interference | Run a control with your compound in cell-free media to check if it directly reduces the tetrazolium salt. |
| Incomplete Solubilization of Formazan (B1609692) Crystals (MTT assay) | Ensure complete mixing after adding the solubilization solution. You can gently pipette up and down or use a plate shaker. |
| Cell Clumping | Ensure a single-cell suspension is plated. Cell clumps can lead to uneven metabolic activity and inconsistent results. |
| Variable Incubation Times | Standardize all incubation times precisely, especially the incubation with the tetrazolium reagent and the solubilization step. |
Issue 2: No observable effect of the RXFP1 agonist on cell viability.
| Possible Cause | Troubleshooting Step |
| Low or Absent RXFP1 Expression | Confirm RXFP1 expression in your cell line at both the mRNA (qRT-PCR) and protein (Western blot, flow cytometry) levels. |
| Incorrect Agonist Concentration Range | Perform a dose-response experiment with a wide range of concentrations, typically from picomolar to micromolar, to determine the optimal concentration. |
| Agonist Degradation | Ensure proper storage and handling of the agonist. Prepare fresh dilutions for each experiment. |
| Insufficient Incubation Time | The effects of the agonist on cell viability may take time to develop. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| Cell Culture Conditions | Ensure cells are healthy and in the logarithmic growth phase. Serum starvation or other stressors can alter the cellular response. |
Quantitative Data Summary
The following table summarizes publicly available data for the RXFP1 agonists relaxin-2 and ML290. Note the significant difference between the concentration required for receptor activation (EC50) and the concentration causing cytotoxicity.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| ML290 | RXFP1 Activation (cAMP assay) | HEK293-RXFP1 | EC50 | 94 nM | [7] |
| ML290 | Cytotoxicity (ATP level) | HEK293 | EC50 | 18.8 µM | [7] |
| ML290 | Cytotoxicity (ATP level) | LX-2 (Human Stellate Cells) | No significant cytotoxicity | Up to 100 µM at 24h | [3] |
| Relaxin-2 | Cell Proliferation (MTT assay) | Saos-2 (Osteosarcoma) | % Increase in proliferation | 18% at 10 ng/mL, 212% at 100 ng/mL | [8] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is adapted from standard procedures for assessing cell viability based on metabolic activity.[1][6][7]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the RXFP1 agonist and appropriate controls (vehicle control, positive control for cytotoxicity).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently on a plate shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance from a cell-free well. Express the results as a percentage of the vehicle-treated control.
Visualizations
RXFP1 Signaling Pathway
Caption: Simplified RXFP1 signaling pathways.
Experimental Workflow for Cytotoxicity Assessment
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-activated RXFP1 gene therapy ameliorates pressure overload-induced cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anti-apoptotic and Matrix Remodeling Actions of a Small Molecule Agonist of the Human Relaxin Receptor, ML290 in Mice With Unilateral Ureteral Obstruction [frontiersin.org]
- 6. Relaxin-2-secreting CAR-T cells exhibit enhanced efficacy in stromal-rich xenograft tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. europeanreview.org [europeanreview.org]
Technical Support Center: Refining Animal Models for Efficacy Testing of RXFP1 Receptor Agonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficacy testing of RXFP1 receptor agonists in animal models. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the RXFP1 receptor and why is it a therapeutic target?
A1: The Relaxin Family Peptide Receptor 1 (RXFP1) is a G-protein coupled receptor (GPCR) that is the primary receptor for the hormone relaxin-2.[1] Activation of RXFP1 initiates a cascade of intracellular signaling events, primarily through the cyclic AMP (cAMP) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[2][3] These pathways lead to various physiological effects, including vasodilation, anti-inflammatory responses, and anti-fibrotic activity.[2] Consequently, RXFP1 has emerged as a promising therapeutic target for cardiovascular diseases, such as heart failure, and various fibrotic conditions.[4][5]
Q2: What are the main types of RXFP1 receptor agonists?
A2: RXFP1 receptor agonists can be broadly categorized into two main types:
-
Peptide agonists: These include the native ligand, human relaxin-2 (also known as serelaxin (B13411825) in its recombinant form), and engineered peptide analogues with improved pharmacokinetic profiles.[4][6]
-
Small molecule agonists: These are non-peptidic compounds that activate the RXFP1 receptor. Examples include ML290 and AZD5462, which offer the advantage of oral bioavailability.[1][7][8]
Q3: Which animal models are commonly used to test the efficacy of RXFP1 agonists?
A3: The choice of animal model depends on the therapeutic indication. Commonly used models include:
-
Fibrosis Models:
-
Renal Fibrosis: Unilateral ureteral obstruction (UUO) and ischemia-reperfusion injury (IRI) models in mice are frequently used to study kidney fibrosis.[9][10]
-
Cardiac Fibrosis: Models using isoproterenol (B85558) infusion or pressure overload (e.g., transverse aortic constriction) in mice can induce cardiac hypertrophy and fibrosis.[4][11]
-
Liver Fibrosis: Carbon tetrachloride (CCl4) administration in mice is a common model to induce liver fibrosis.[6]
-
-
Cardiovascular Models:
-
Heart Failure: Aged, obese cynomolgus monkeys with heart failure with reduced ejection fraction (HFrEF) have been used to evaluate RXFP1 agonists.[1]
-
Hemodynamic Assessment: Conscious, freely-moving rats equipped with radiotelemetry or Doppler flowmetry probes are used to measure changes in blood pressure, heart rate, and regional blood flow.[12]
-
Q4: How do I select the appropriate dose for my in vivo efficacy study?
A4: Dose selection should be based on a combination of in vitro potency, in vivo pharmacokinetic (PK) data, and pilot in vivo pharmacodynamic (PD) studies. For example, the dose of ML290 used in a mouse liver fibrosis model was 30 mg/kg, administered intraperitoneally.[13] For relaxin-2, a continuous infusion of 400 μg/kg/day for 14 days has been shown to be effective in a mouse model of radiation-induced bladder fibrosis.[14] It is crucial to perform dose-ranging studies to establish a dose-response relationship for your specific agonist and animal model.
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vivo testing of RXFP1 receptor agonists.
In Vitro Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal in cAMP assay | Constitutive receptor activity. | Use an inverse agonist to reduce basal activity.[15] |
| Non-specific binding of assay reagents. | Increase the number of washing steps. Include a non-specific binding control.[15] | |
| Low or no signal in cAMP assay | Inactive ligand. | Verify the activity and concentration of the agonist. Use a fresh batch and perform a dose-response curve with a known active compound as a positive control.[15] |
| Low receptor expression in the cell line. | Confirm receptor expression levels via qPCR or Western blot. Consider using a cell line with higher or induced receptor expression. | |
| Suboptimal assay conditions. | Optimize incubation time, temperature, and cell number. Ensure the use of a phosphodiesterase inhibitor like IBMX or Ro 20-1724 to prevent cAMP degradation.[7][16] |
Animal Model and In Vivo Efficacy Testing Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in fibrosis induction | Inconsistent surgical procedure (e.g., UUO). | Ensure consistent surgical technique and operator training. Standardize all surgical parameters.[9] |
| Animal strain or sex differences. | Use a single, well-characterized strain and sex of animals for the study. Some strains are more susceptible to fibrosis.[17] | |
| Lack of therapeutic effect of the RXFP1 agonist | Insufficient drug exposure at the target organ. | Perform pharmacokinetic studies to confirm adequate drug concentration in the target tissue. Adjust the dose or dosing frequency accordingly.[18] |
| Poor translation from in vitro to in vivo potency. | Re-evaluate the in vitro data and consider potential species differences in receptor pharmacology. Note that some small molecule agonists like ML290 are specific for the human RXFP1 receptor and require the use of humanized mouse models. | |
| Timing of treatment initiation. | In fibrosis models, initiating treatment after the establishment of fibrosis (therapeutic protocol) versus at the time of injury induction (prophylactic protocol) can yield different results.[4][19] | |
| High mortality rate in the animal model | Severity of the disease model. | Adjust the severity of the induction method (e.g., lower dose of isoproterenol, shorter duration of UUO). Provide appropriate supportive care to the animals.[20] |
| Off-target toxicity of the compound. | Conduct toxicology studies to assess the safety profile of the agonist. | |
| Inconsistent hemodynamic measurements | Animal stress or improper handling. | Acclimatize animals to the experimental setup. Handle animals gently to minimize stress.[12] |
| Anesthesia effects. | Use conscious, freely-moving animals with telemetry implants for the most reliable hemodynamic data. If anesthesia is necessary, choose an anesthetic with minimal cardiovascular effects and maintain a consistent level of anesthesia.[3] | |
| Improper catheter placement or calibration. | Ensure correct placement of pressure-volume catheters or flow probes. Perform proper calibration of the equipment before each experiment.[3] |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of RXFP1 receptor agonists.
Table 1: In Vitro Potency of RXFP1 Agonists
| Compound | Cell Line | Assay | EC50 / pEC50 | Reference(s) |
| Relaxin-2 | HEK293-RXFP1 | cAMP Assay | 203 pM | [2] |
| ML290 | HEK293-RXFP1 | cAMP Assay | - | [7] |
| AZD5462 | Human CHO-RXFP1 | cAMP Assay | pEC50 = 7.7 | [1] |
| AZD5462 | Human HEK293-RXFP1 | cAMP Assay | pEC50 = 7.4 | [1] |
Table 2: Pharmacokinetic Parameters of RXFP1 Agonists in Rodents
| Compound | Species | Dose & Route | T1/2 | Cmax | Bioavailability | Reference(s) |
| AZD5462 | Rat | 1 mg/kg, Oral | 2.9 h | 0.23 µM | 58% | [1] |
| AZD5462 | Rat | 2 mg/kg, IV | 1.2 h | - | - | [1] |
| RELAX10 | Rat | Subcutaneous | 3.75 days | - | - | [4][21] |
| RELAX10 | Mouse | Subcutaneous | 7 days | - | - | [4][21] |
Table 3: In Vivo Efficacy of RXFP1 Agonists in Animal Models of Fibrosis
| Compound | Animal Model | Key Endpoint | Result | Reference(s) |
| ML290 | CCl4-induced liver fibrosis (humanized RXFP1 mice) | Collagen Content | Significantly reduced | [18] |
| ML290 | CCl4-induced liver fibrosis (humanized RXFP1 mice) | α-SMA Expression | Significantly reduced | [18] |
| Relaxin-2 | Radiation-induced bladder fibrosis (mice) | Collagen Content | Decreased | [14] |
| RELAX10 | Isoproterenol-induced cardiac fibrosis (mice) | Cardiac Fibrosis | Significantly attenuated | [4][19] |
| RELAX10 | Isoproterenol-induced cardiac fibrosis (mice) | Collagen Levels | Significantly reduced | [19] |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay for RXFP1 Receptor Activation
This protocol is adapted from a high-throughput screening assay for RXFP1 agonists.[2][7]
Materials:
-
HEK293 cells stably expressing human RXFP1 (HEK293-RXFP1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Ro 20-1724 (phosphodiesterase inhibitor)
-
Test compounds (RXFP1 agonists) and positive control (e.g., relaxin-2)
-
HTRF cAMP assay kit
-
384-well white opaque plates
Procedure:
-
Cell Seeding: Seed HEK293-RXFP1 cells into a 384-well plate at a density of 8,000 cells/well in 30 µL of culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in an appropriate vehicle (e.g., DMSO).
-
Assay Initiation:
-
Add 2 µL/well of 1.6 mM Ro 20-1724 solution in PBS.
-
Add 0.25 µL/well of the compound solution.
-
-
Stimulation: Incubate the plate for 30 minutes at 37°C.
-
Detection: Add 8 µL/well of each HTRF detection reagent (prepared according to the kit instructions).
-
Signal Reading: Incubate for 1 hour at room temperature and read the plate on a compatible plate reader.
-
Data Analysis: Calculate the cAMP concentration based on a standard curve and determine the EC50 values for the agonists.
Protocol 2: Induction of Renal Fibrosis using Unilateral Ureteral Obstruction (UUO) in Mice
This is a widely used surgical model to induce progressive tubulointerstitial fibrosis.[9][22]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 5-0 silk)
Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane.
-
Surgical Preparation: Shave and disinfect the left flank area.
-
Incision: Make a small flank incision to expose the left kidney and ureter.
-
Ligation: Isolate the ureter and ligate it at two points using 5-0 silk suture.
-
Closure: Close the muscle and skin layers with sutures.
-
Post-operative Care: Provide analgesia and monitor the animal for recovery.
-
Tissue Collection: At a predetermined time point (e.g., 7, 14, or 21 days post-surgery), euthanize the mice and collect the obstructed kidneys for analysis.
Protocol 3: Quantification of Collagen in Tissue Samples
This protocol describes the quantification of collagen using the Sircol™ Collagen Assay, a common method for assessing fibrosis.[23][24]
Materials:
-
Frozen tissue samples
-
0.5 M acetic acid
-
Sircol™ Collagen Assay kit
-
Homogenizer
-
Spectrophotometer
Procedure:
-
Tissue Homogenization: Homogenize a known weight of frozen tissue (e.g., 100 mg) in 0.5 M acetic acid.
-
Extraction: Incubate the homogenate at 4°C for 4 hours with gentle shaking.
-
Centrifugation: Centrifuge the homogenate and collect the supernatant containing acid-soluble collagen.
-
Assay: Perform the Sircol™ Collagen Assay on the supernatant according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the specified wavelength using a spectrophotometer.
-
Calculation: Determine the collagen concentration based on a standard curve and normalize to the initial tissue weight.
Visualizations
Caption: Simplified signaling pathway of the RXFP1 receptor upon agonist binding.
Caption: General experimental workflow for efficacy testing in an animal model of fibrosis.
References
- 1. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
- 2. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops [frontiersin.org]
- 4. ahajournals.org [ahajournals.org]
- 5. CN101541973A - A method for quantitation of collagen in tissue - Google Patents [patents.google.com]
- 6. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Table 1, RXFP1 cAMP qHTS assay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mouse Models of Kidney Fibrosis | Springer Nature Experiments [experiments.springernature.com]
- 10. Animal Models of Renal Fibrosis | Springer Nature Experiments [experiments.springernature.com]
- 11. Morphological and Functional Characteristics of Animal Models of Myocardial Fibrosis Induced by Pressure Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Relaxin-2 therapy reverses radiation-induced fibrosis and restores bladder function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. researchgate.net [researchgate.net]
- 18. endocrine-abstracts.org [endocrine-abstracts.org]
- 19. researchgate.net [researchgate.net]
- 20. Animal Models of Kidney Disease: Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Human Relaxin-2 Fusion Protein Treatment Prevents and Reverses Isoproterenol-Induced Hypertrophy and Fibrosis in Mouse Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cellular delivery of relaxin-2 mRNA as a potential treatment for kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Collagen Quantification in Tissue Specimens | Springer Nature Experiments [experiments.springernature.com]
"RXFP1 receptor agonist-4" improving selectivity over RXFP2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RXFP1 receptor agonist-4, with a focus on improving selectivity over the closely related RXFP2 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known potency?
A1: this compound (also referred to as Example 268 in patent literature) is a small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). It has been shown to stimulate cAMP production in HEK293 cells that are stably expressing human RXFP1, with a reported EC50 value of 4.9 nM.[1][2]
Q2: How can I determine the selectivity of my RXFP1 agonist for RXFP1 over RXFP2?
A2: To determine the selectivity of an RXFP1 agonist, you need to compare its potency (EC50) and efficacy (Emax) at both RXFP1 and RXFP2. This is typically done using cell-based functional assays, such as a cAMP accumulation assay, performed in parallel on cells expressing either human RXFP1 or human RXFP2. A significant rightward shift in the dose-response curve and a lower maximal response for RXFP2 compared to RXFP1 indicates selectivity. For example, the well-characterized selective RXFP1 agonist ML290 shows high potency for RXFP1 and significantly lower potency for RXFP2.
Q3: What are the key signaling pathways activated by RXFP1?
A3: RXFP1 is a G-protein coupled receptor (GPCR) that primarily couples to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3] However, the signaling is complex and can also involve other G-proteins like Gαi and Gαo, as well as pathways involving protein kinase A (PKA), PI3K, and ERK1/2.[4] The specific pathways activated can be cell-type dependent.
Data Presentation: Selectivity Profile of a Model RXFP1 Agonist
As comprehensive public data for the selectivity of this compound is not available, we present data for a well-characterized and selective small-molecule RXFP1 agonist, ML290, to illustrate a typical selectivity profile.
Table 1: Comparative Potency (EC50) of ML290 at RXFP1 and RXFP2
| Compound | Target | Assay Type | EC50 (nM) |
| ML290 | Human RXFP1 | cAMP Accumulation | 94 |
| ML290 | Human RXFP2 | cAMP Accumulation | >25,000 |
Data is illustrative and compiled from published studies on ML290.
Table 2: Comparative Efficacy (Emax) of ML290 at RXFP1 and RXFP2
| Compound | Target | Efficacy (Emax) as % of Relaxin-2 |
| ML290 | Human RXFP1 | ~95% |
| ML290 | Human RXFP2 | No significant response |
Efficacy is relative to the maximal response of the endogenous ligand, Relaxin-2, at RXFP1.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for RXFP1/RXFP2 Selectivity
This protocol describes a method to determine the potency and efficacy of an RXFP1 agonist at both RXFP1 and RXFP2.
1. Cell Culture and Plating:
- Culture HEK293 cells stably expressing either human RXFP1 or human RXFP2 in appropriate growth medium.
- Seed the cells into 384-well white opaque microplates at a density of 5,000-10,000 cells per well.
- Incubate overnight at 37°C in a humidified 5% CO2 incubator.
2. Compound Preparation:
- Prepare a 10 mM stock solution of the test compound (e.g., this compound) in DMSO.
- Perform a serial dilution in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) to create a dose-response curve.
3. Assay Procedure:
- Remove the growth medium from the cells and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
- Incubate for 30 minutes at 37°C.
- Add the serially diluted test compound to the respective wells.
- Incubate for 30-60 minutes at 37°C.
- Lyse the cells and measure intracellular cAMP levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based cAMP assay kit, following the manufacturer's instructions.
4. Data Analysis:
- Plot the cAMP response against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values for each receptor.
- Calculate the selectivity ratio by dividing the EC50 for RXFP2 by the EC50 for RXFP1.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Small-Molecule RXFP1 Agonists: ML290 vs. AZD5462
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent small-molecule agonists of the Relaxin Family Peptide Receptor 1 (RXFP1): ML290 and the clinical candidate AZD5462. The information presented is collated from publicly available experimental data to assist researchers in understanding the distinct pharmacological profiles of these compounds.
Introduction to RXFP1 and its Agonists
The Relaxin Family Peptide Receptor 1 (RXFP1) is a G protein-coupled receptor that, upon activation by its endogenous ligand relaxin, elicits a range of physiological effects, including vasodilation, anti-inflammatory responses, and anti-fibrotic activity. These properties make RXFP1 an attractive therapeutic target for cardiovascular and fibrotic diseases.[1] Small-molecule agonists offer a promising alternative to recombinant relaxin due to their potential for oral bioavailability and improved pharmacokinetic profiles. ML290 was one of the first potent and selective small-molecule agonists of RXFP1 to be identified, while AZD5462 is a more recently developed agonist that has advanced to clinical trials.[2]
Quantitative Efficacy Comparison
The following tables summarize the in vitro potency of ML290 and AZD5462 in stimulating the canonical RXFP1 signaling pathway, leading to the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), and other key signaling events.
Table 1: In Vitro Potency in cAMP Accumulation Assays
| Compound | Cell Line | Potency (pEC50) | Potency (EC50) | Reference |
| ML290 | HEK293-RXFP1 | 6.4 ± 0.1 | ~398 nM | |
| HEK-RXFP1 | - | 94 nM | [3] | |
| AZD5462 | Human CHO-RXFP1 | 7.7 | ~20 nM | [4] |
| Human HEK293-RXFP1 | 7.4 | ~40 nM | [4] | |
| Cynomolgus Monkey HEK293-RXFP1 | 7.4 | ~40 nM | [4] |
Table 2: Efficacy in Other Signaling and Functional Assays
| Compound | Assay | Effect | Potency (EC50/pEC50) | Reference |
| ML290 | cGMP accumulation (HCFs) | Agonist | pEC50: 7.5 ± 0.3 | |
| p38MAPK phosphorylation (HEK-RXFP1) | Agonist | - | ||
| pERK1/2 phosphorylation (HEK-RXFP1) | No direct activation | - | ||
| Inhibition of TGF-β1-induced Smad2/3 phosphorylation | Inhibitor | - | ||
| AZD5462 | cGMP production | Agonist | EC50: 50 nM | [5] |
| ERK phosphorylation | Agonist | EC50: 6.3 nM | [5] | |
| Improvement in Cardiac Ejection Fraction (in vivo) | Improvement | - | [4] |
Signaling Pathways and Biased Agonism
Both ML290 and AZD5462 are allosteric agonists of RXFP1.[1] However, they exhibit distinct signaling profiles, a phenomenon known as biased agonism. ML290 has been shown to be a biased agonist, potently activating cAMP and p38MAPK signaling while not directly stimulating pERK1/2 phosphorylation in HEK-RXFP1 cells. In contrast, AZD5462 appears to activate a broader range of downstream pathways, including ERK phosphorylation, more akin to the native ligand, relaxin.[5]
Caption: Simplified signaling pathways of ML290 and AZD5462 at the RXFP1 receptor.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize RXFP1 agonists.
cAMP Accumulation Assay
This assay quantifies the intracellular accumulation of cAMP following receptor activation.
Caption: General workflow for a cell-based cAMP accumulation assay.
Protocol Details:
-
Cell Seeding: HEK293 cells stably expressing human RXFP1 are seeded into 96-well plates at a density to achieve 80-90% confluency on the day of the assay.[6]
-
Cell Treatment: After overnight incubation, the growth medium is removed, and cells are washed with serum-free medium.[6] A phosphodiesterase inhibitor such as IBMX is often included to prevent cAMP degradation.[7]
-
Agonist Stimulation: Cells are then treated with a range of concentrations of the test compound (ML290 or AZD5462) and incubated for a specific time (e.g., 30 minutes) at 37°C.[6]
-
Cell Lysis and cAMP Measurement: Following incubation, cells are lysed according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF®, AlphaScreen®).[7]
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP in each sample is then calculated from the standard curve, and dose-response curves are plotted to determine the EC50 or pEC50 values.[6]
Anti-Fibrotic Activity Assay (Inhibition of TGF-β1-induced Collagen Expression)
This assay assesses the ability of the agonists to counteract the pro-fibrotic effects of Transforming Growth Factor-beta 1 (TGF-β1).
Protocol Details:
-
Cell Culture: Primary human cardiac fibroblasts (HCFs) or hepatic stellate cells (LX-2) are cultured to near confluency.[8]
-
Treatment: Cells are treated with the RXFP1 agonist (e.g., ML290) in the presence or absence of a pro-fibrotic stimulus like TGF-β1 or lipopolysaccharide (LPS).[8]
-
Incubation: The cells are incubated for an extended period (e.g., 72 hours) to allow for changes in gene and protein expression.[8]
-
Analysis: The anti-fibrotic effect is quantified by measuring the expression of fibrotic markers such as Collagen Type I (COL1A1) and alpha-smooth muscle actin (α-SMA) using methods like quantitative PCR (qPCR), Western blotting, or immunofluorescence staining.[8]
In Vivo Efficacy
While ML290 has demonstrated anti-fibrotic effects in mouse models of liver fibrosis, it is important to note that ML290 does not activate the rodent RXFP1 receptor, necessitating the use of humanized mouse models for in vivo studies.[9][10] In these models, ML290 has been shown to reduce collagen content and α-SMA expression.[10]
AZD5462 has been evaluated in a preclinical model of heart failure in aged, obese cynomolgus monkeys.[4] In this translational model, treatment with AZD5462 resulted in significant improvements in cardiac ejection fraction, a key measure of cardiac function.[4]
Summary and Conclusion
Both ML290 and AZD5462 are potent small-molecule agonists of the RXFP1 receptor with therapeutic potential in cardiovascular and fibrotic diseases. AZD5462 exhibits higher potency in cAMP assays compared to ML290 and appears to activate a broader range of downstream signaling pathways. The advancement of AZD5462 into clinical trials underscores its promising pharmacological profile.
This guide provides a comparative overview based on available data. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific experimental context when comparing the efficacy of these two compounds. The distinct signaling profiles of ML290 and AZD5462 may offer opportunities for targeted therapeutic interventions, depending on the desired downstream effects.
References
- 1. Collection - Discovery of Clinical Candidate AZD5462, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. AstraZeneca JMC Reports on RXFP1 Agonist AZD5462 [synapse.patsnap.com]
- 3. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of RXFP1 Receptor Agonist-4 and AZD5462 Potency
In the landscape of therapeutic development targeting the relaxin family peptide receptor 1 (RXFP1), two notable small molecule agonists have emerged: "RXFP1 receptor agonist-4" and AZD5462. This guide provides a detailed comparison of their potency, supported by available experimental data, to assist researchers and drug development professionals in understanding their relative activities.
Potency Profile Comparison
The following table summarizes the reported potency of this compound and AZD5462 in various in vitro assays. It is crucial to note that the potency of a compound can vary depending on the assay system, cell type, and specific signaling pathway being measured.
| Compound | Assay Type | Cell Line | Reported Potency (EC50) |
| This compound | cAMP Production | HEK293 cells expressing human RXFP1 | 4.9 nM |
| AZD5462 | cAMP Production | Not specified | 17 nM |
| cGMP Production | Not specified | 50 nM | |
| ERK Phosphorylation | Not specified | 6.3 nM | |
| Human RXFP1 Activation | Not specified | ~15.8 nM (pEC50 = 7.8) |
Note: The pEC50 is the negative logarithm of the EC50 value. An EC50 of ~15.8 nM is calculated from a pEC50 of 7.8.
Experimental Methodologies
A clear understanding of the experimental conditions is paramount for the accurate interpretation of potency data. The following sections detail the reported protocols for the key assays used to characterize each compound.
This compound: cAMP Production Assay
The potency of this compound was determined by measuring its ability to stimulate cyclic adenosine (B11128) monophosphate (cAMP) production in a cell-based assay.
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human RXFP1 receptor.
Protocol (as inferred from patent WO2023114823A1):
-
HEK293 cells stably expressing human RXFP1 were seeded into 96-well plates and cultured to an appropriate confluency.
-
The cell culture medium was removed, and cells were washed with a suitable assay buffer.
-
Cells were then incubated with various concentrations of "this compound" in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Following incubation for a specified period at 37°C, the cells were lysed.
-
The intracellular cAMP levels were quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
The concentration-response data were plotted, and the EC50 value, representing the concentration of the agonist that elicits 50% of the maximal response, was calculated.
AZD5462: Potency Assays
The potency of AZD5462 was assessed through multiple signaling pathways, reflecting the pleiotropic nature of RXFP1 activation.
Cell Line: The specific cell lines used for these assays are detailed in the primary publication by Granberg et al. in the Journal of Medicinal Chemistry (2024).
Protocol (as inferred from Granberg KL, et al. J Med Chem. 2024):
-
A suitable cell line endogenously or recombinantly expressing the human RXFP1 receptor was used.
-
Cells were plated in multi-well plates and allowed to adhere.
-
Cells were treated with a concentration range of AZD5462.
-
After a defined incubation time, cell lysates were prepared.
-
The levels of intracellular cAMP and cyclic guanosine (B1672433) monophosphate (cGMP) were measured using commercially available detection kits, likely based on competitive immunoassay principles.
-
EC50 values were determined from the resulting concentration-response curves.
Protocol (as inferred from Granberg KL, et al. J Med Chem. 2024):
-
Cells expressing the RXFP1 receptor were seeded in microplates and grown to near confluence.
-
The cells were serum-starved for a period to reduce basal levels of ERK phosphorylation.
-
Cells were then stimulated with varying concentrations of AZD5462 for a short duration (typically 5-15 minutes) at 37°C.
-
Following stimulation, the cells were immediately lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
The amount of phosphorylated ERK (p-ERK) relative to the total ERK protein was quantified using methods such as Western blotting, ELISA, or bead-based immunoassays (e.g., AlphaScreen, HTRF).
-
The concentration-response curve for ERK phosphorylation was generated to calculate the EC50 value.
RXFP1 Signaling Pathways
The activation of the RXFP1 receptor by an agonist initiates a cascade of intracellular signaling events. The diagram below illustrates the key pathways involved.
Caption: RXFP1 receptor signaling pathways.
Summary
Both "this compound" and AZD5462 are potent agonists of the RXFP1 receptor. Based on the available data, "this compound" demonstrates higher potency in stimulating cAMP production (EC50 of 4.9 nM) compared to AZD5462 (EC50 of 17 nM). However, AZD5462 has been characterized more broadly, showing potent activation of the ERK signaling pathway (EC50 of 6.3 nM), which is comparable to the cAMP potency of "this compound".
The choice between these agonists for research or therapeutic development may depend on the specific signaling pathway of interest and the desired pharmacological profile. The differential potencies across various signaling cascades highlight the potential for biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparison of their potency and potential signaling bias. AZD5462's progression into clinical trials underscores its significant potential as a therapeutic agent.
"RXFP1 receptor agonist-4" head-to-head comparison with other small molecule agonists
For Researchers, Scientists, and Drug Development Professionals
The relaxin family peptide receptor 1 (RXFP1) has emerged as a promising therapeutic target for a range of conditions, including heart failure, fibrosis, and various inflammatory diseases.[1][2] Activation of this G-protein coupled receptor (GPCR) by its endogenous ligand, relaxin-2, triggers a cascade of signaling events with beneficial physiological effects.[1] While recombinant relaxin peptides have shown therapeutic potential, their short half-life and need for intravenous administration limit their clinical utility for chronic conditions.[3] This has spurred the development of small molecule agonists of RXFP1, offering the promise of improved pharmacokinetic properties and oral bioavailability.[4][5]
This guide provides a head-to-head comparison of "RXFP1 receptor agonist-4" with other notable small molecule RXFP1 agonists, ML290 and AZD5462. We present a summary of their performance based on available experimental data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.
Data Presentation: Quantitative Comparison of Small Molecule RXFP1 Agonists
The following table summarizes the key pharmacological parameters of this compound, ML290, and AZD5462. The data has been compiled from various preclinical studies to facilitate a direct comparison of their potency, efficacy, and pharmacokinetic profiles.
| Parameter | This compound | ML290 | AZD5462 |
| Potency (cAMP Assay) | EC50: 94 nM[6] | pEC50: 7.7 (CHO cells), 7.4 (HEK-293 cells)[7] | Not explicitly stated, but developed from ML290 with optimization[5][8] |
| Efficacy | Similar efficacy as the natural hormone in functional assays[1] | Full agonist with similar efficacy to relaxin in several functional assays[9] | Improved cardiac systolic function in a primate model of heart failure[5] |
| Selectivity | Selective for RXFP1[1] | Highly selective for RXFP1 over RXFP2 and other GPCRs[1][5] | High selectivity for RXFP1; no activity in 7 closest GPCRs (>10µM)[5] |
| Mechanism of Action | Agonist[6] | Biased allosteric agonist[10] | Oral allosteric agonist[11] |
| Oral Bioavailability | Not explicitly stated | Good in vivo pharmacokinetics[1] | 58% (rat), 12% (monkey)[7] |
| Half-life (t½) | Not explicitly stated | Long half-life[10] | Oral: 2.9h (rat), 7.2h (monkey); IV: 1.2h (rat), 4.7h (monkey)[7] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these agonists, the following diagrams illustrate the primary RXFP1 signaling pathway and a typical experimental workflow for evaluating agonist activity.
Caption: Simplified RXFP1 signaling pathway via Gs-cAMP activation.
Caption: General workflow for assessing RXFP1 agonist activity in vitro.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are based on established methods for studying RXFP1 agonists.
cAMP Accumulation Assay
This assay is a primary method to determine the potency and efficacy of RXFP1 agonists by measuring the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP).[12][13]
Materials:
-
HEK293 cells stably expressing human RXFP1 (HEK293-RXFP1).[12]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Phosphodiesterase (PDE) inhibitor (e.g., Ro 20-1724).[1]
-
Test compounds (this compound, ML290, AZD5462) and a positive control (e.g., porcine relaxin).[12]
-
cAMP assay kit (e.g., HTRF cAMP assay kit).[1]
Protocol:
-
Cell Seeding: Seed HEK293-RXFP1 cells into the assay plates at a density of 2,000-8,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[1][12]
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in an appropriate buffer.
-
Assay Initiation:
-
Incubation: Incubate the plates for 30 minutes at 37°C.[1]
-
Cell Lysis and Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Add the detection reagents (e.g., europium cryptate-labeled anti-cAMP antibody and d2 dye-labeled cAMP).[1]
-
-
Signal Measurement: Incubate for 30-60 minutes at room temperature and then measure the time-resolved fluorescence energy transfer (TR-FRET) signal using a suitable plate reader.[1]
-
Data Analysis: Plot the signal as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximum response (Emax).
ERK Phosphorylation Assay
This assay measures the activation of the mitogen-activated protein kinase (MAPK) pathway, another important downstream signaling event of RXFP1 activation.[10][14]
Materials:
-
Cells expressing RXFP1 (e.g., HEK-RXFP1 or primary vascular cells).[10]
-
Serum-free cell culture medium.
-
Test compounds and a positive control.
-
Cell lysis buffer.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Western blotting or ELISA-based detection system.[14][15][16]
Protocol (Western Blotting):
-
Cell Culture and Starvation: Culture cells to near confluency and then serum-starve for 4-12 hours to reduce basal ERK phosphorylation.[14]
-
Compound Stimulation: Treat the cells with various concentrations of the test compounds for a specific time (e.g., 5-15 minutes).[17]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Total ERK Control: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize the phospho-ERK signal to the total amount of ERK protein.[14]
-
Data Analysis: Quantify the band intensities and plot the normalized phospho-ERK signal against the compound concentration to determine the potency and efficacy for ERK activation.
Conclusion
The development of small molecule RXFP1 agonists like "this compound," ML290, and AZD5462 represents a significant advancement in the pursuit of orally available therapies for diseases such as heart failure and fibrosis. While "this compound" and ML290 laid the groundwork as potent and selective agonists, the optimization leading to AZD5462 demonstrates a clear path toward a clinically viable candidate with favorable pharmacokinetic properties.[5][8] The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel RXFP1 agonists, facilitating further research and development in this promising therapeutic area.
References
- 1. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and optimization of small-molecule agonists of the human relaxin hormone receptor RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
- 8. AstraZeneca JMC Reports on RXFP1 Agonist AZD5462 [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 9. researchgate.net [researchgate.net]
- 10. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From Lab to Clinic: How RXFP1-Humanized Mice are Paving the Way for Next-Generation Cardiovascular Therapeutics _GemPharmatech [en.gempharmatech.com]
- 12. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of the first small-molecule relaxin/insulin-like family peptide receptor (RXFP1) agonists: Activation results in an antifibrotic gene expression profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]
- 16. revvity.com [revvity.com]
- 17. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
A Comparative Guide to RXFP1 Receptor Agonists for In Vivo Anti-Fibrotic Efficacy
For Researchers, Scientists, and Drug Development Professionals
Fibrosis, the pathological accumulation of extracellular matrix (ECM) proteins, leads to tissue scarring and organ failure, contributing to a significant percentage of deaths in the developed world.[1] The relaxin family peptide receptor 1 (RXFP1) has emerged as a promising therapeutic target due to the potent anti-fibrotic effects of its endogenous ligand, relaxin.[2][3] Activation of RXFP1 initiates signaling cascades that counteract pro-fibrotic stimuli, primarily by inhibiting the transforming growth factor-beta (TGF-β) pathway.[4][5]
This guide provides an objective comparison of the in vivo anti-fibrotic effects of RXFP1 receptor agonists, using the small molecule agonist ML290 as a representative example for "RXFP1 receptor agonist-4," alongside the well-studied recombinant human relaxin-2, Serelaxin. Their performance is compared with other anti-fibrotic agents in established preclinical models of fibrosis.
Mechanism of Action: RXFP1 Signaling Pathway
Activation of the G-protein coupled receptor RXFP1 by an agonist like relaxin or a small molecule mimetic triggers a multi-faceted anti-fibrotic response. The signaling cascade involves G-proteins (Gαs, Gαi/o), leading to a transient increase in cyclic AMP (cAMP) and a more sustained activation of the ERK1/2 and nitric oxide synthase (nNOS) pathways.[4][6] This ultimately increases cyclic guanosine (B1672433) monophosphate (cGMP) levels, which inhibits the phosphorylation of Smad2 and Smad3, key mediators of the pro-fibrotic TGF-β signaling pathway.[5][6] This inhibition reduces myofibroblast differentiation and ECM protein synthesis.[7] Furthermore, RXFP1 activation can promote ECM degradation by increasing the expression of matrix metalloproteinases (MMPs).[4][7]
Comparative In Vivo Efficacy Data
The following table summarizes quantitative data from preclinical studies, comparing RXFP1 agonists to other anti-fibrotic agents across various in vivo models of fibrosis.
| Compound/Drug | Target | Fibrosis Model | Animal Model | Key Quantitative Findings | Reference |
| Serelaxin (Relaxin) | RXFP1 | Cardiac Fibrosis (High-Salt Diet) | Mouse | ↓ ~50% in interstitial fibrosis vs. control. Similar efficacy to AT₂R agonist CGP42112. | [8] |
| Serelaxin (Relaxin) | RXFP1 | Cardiac Fibrosis (Aortic Constriction) | Mouse | ↓ ~40% reduction in fibrotic area. Rescued downregulated RXFP1 expression. | [5] |
| ML290 | RXFP1 | Liver Fibrosis (CCl₄-induced) | Mouse (hRXFP1 KI) | ↓ ~50% reduction in collagen content and α-SMA expression. | [9] |
| B7-33 | RXFP1 | Cardiac & Kidney Fibrosis | Rodent Models | Reduces collagen deposition and fibrosis. | [6] |
| CGP42112 | AT₂R | Cardiac Fibrosis (High-Salt Diet) | Mouse | ↓ ~50% in interstitial fibrosis vs. control. Efficacy was not additive with Serelaxin. | [8] |
| Nintedanib | VEGFR, FGFR, PDGFR | Lung Fibrosis (Bleomycin-induced) | Mouse | Standard-of-care reference, reliably reduces fibrosis in this model. | [10][11] |
| Pirfenidone | Multiple | Lung Fibrosis (Bleomycin-induced) | Mouse | Inhibits collagen and fibronectin expression. | [12] |
| GW570 | PPARγ | Liver Fibrosis (CCl₄-induced) | Mouse | Prevented cholestasis and CCl₄-induced fibrosis. | [13] |
Experimental Protocols and Workflows
Validating the anti-fibrotic effects of a compound like an RXFP1 agonist in vivo requires robust and reproducible experimental models. Below are detailed methodologies for two widely used models.
General Workflow for In Vivo Anti-Fibrotic Compound Testing
The process begins with inducing fibrosis in a cohort of animals, followed by treatment with the test compound, and concludes with a comprehensive analysis of various endpoints.
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis
This is the most common model for studying idiopathic pulmonary fibrosis (IPF).[10]
-
Animals: C57BL/6 mice (male, 8-10 weeks old) are commonly used.
-
Induction:
-
Anesthetize mice using isoflurane.
-
Administer a single intratracheal instillation of bleomycin sulfate (B86663) (e.g., 1.5 - 3.0 U/kg) dissolved in sterile saline. Control (sham) animals receive saline only.
-
-
Treatment:
-
Begin administration of the RXFP1 agonist (e.g., ML290) or vehicle control one day after bleomycin induction. Dosing can be performed daily via oral gavage (PO) or intraperitoneal (IP) injection for 14-21 days. A positive control group treated with Nintedanib (e.g., 60 mg/kg, PO, daily) should be included.[10]
-
-
Endpoint Analysis (Day 21):
-
Pulmonary Function: Assess lung airway resistance and compliance.[10]
-
Tissue Collection: Euthanize mice and collect lung tissue. Inflate one lung lobe with 10% neutral buffered formalin for histology; snap-freeze the other lobes for biochemical and molecular analysis.
-
Histology: Stain paraffin-embedded sections with Masson's trichrome to visualize collagen deposition and assess the degree of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).
-
Biochemistry: Measure total lung collagen content using a hydroxyproline (B1673980) assay.
-
Molecular Analysis: Use qPCR or Western blot to quantify the expression of fibrotic markers such as Col1a1, Acta2 (α-SMA), and Tgf-β1.
-
Protocol 2: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis
This model mimics chronic liver injury leading to fibrosis.[14]
-
Animals: C57BL/6 or BALB/c mice (male, 8-10 weeks old).
-
Induction:
-
Administer CCl₄ (e.g., 0.5 - 1.0 mL/kg body weight, diluted 1:4 in corn oil or olive oil) via intraperitoneal injection.
-
Injections are typically given twice weekly for a period of 4 to 8 weeks to establish significant fibrosis.[14]
-
-
Treatment:
-
Administer the test compound (e.g., ML290 in a humanized RXFP1 mouse model) or vehicle control concurrently with CCl₄ induction.[9] Dosing can be performed daily or on days alternating with CCl₄ administration.
-
-
Endpoint Analysis (at the end of the induction period):
-
Blood Collection: Collect blood via cardiac puncture to measure plasma levels of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[1]
-
Tissue Collection: Harvest the liver. Fix a portion in formalin for histology and snap-freeze the remainder.
-
Histology: Stain paraffin-embedded sections with Picro-Sirius Red to visualize and quantify collagen deposition area.
-
Immunohistochemistry: Stain for α-SMA to identify and quantify activated hepatic stellate cells.[1]
-
Biochemistry: Determine the hydroxyproline content in liver homogenates as a quantitative measure of total collagen.[1]
-
Gene Expression: Analyze the mRNA levels of key fibrotic genes (Col1a1, Timp1, Acta2, Tgf-β1) in liver tissue via qPCR.
-
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Relaxin and Fibrosis: Emerging Targets, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. Serelaxin alleviates cardiac fibrosis through inhibiting endothelial-to-mesenchymal transition via RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relaxin and Extracellular Matrix Remodeling: Mechanisms and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Serelaxin and the AT2 Receptor Agonist CGP42112 Evoked a Similar, Nonadditive, Cardiac Antifibrotic Effect in High Salt-Fed Mice That Were Refractory to Candesartan Cilexetil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selvita.com [selvita.com]
- 11. nuvisan.com [nuvisan.com]
- 12. Implementation of pre-clinical methodologies to study fibrosis and test anti-fibrotic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel Anti-fibrotic Therapies [frontiersin.org]
- 14. In Vivo Models for the Study of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of RXFP1 Receptor Agonist-4: A Comparative Guide with Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of RXFP1 receptor agonist-4, focusing on the critical role of knockout models in confirming its mechanism of action. By juxtaposing this compound with the well-characterized natural ligand, relaxin-2, and the extensively studied small molecule agonist, ML290, this document offers a framework for validating novel RXFP1-targeting compounds. The guide includes detailed experimental protocols and quantitative data to support researchers in their drug development endeavors.
Comparison of RXFP1 Agonists
The development of potent and selective RXFP1 agonists is a promising avenue for therapeutic intervention in a range of conditions, including heart failure, fibrosis, and other cardiovascular diseases.[1] This section compares the in vitro potency of this compound with other key modulators of the RXFP1 receptor.
| Compound | Type | Species Specificity (for small molecules) | EC50 (cAMP assay, human RXFP1) | Reference |
| This compound | Small Molecule Agonist | Not yet published | 4.9 nM | |
| Relaxin-2 (H2 relaxin) | Endogenous Peptide Agonist | N/A | ~100 pM | [2][3] |
| ML290 | Small Molecule Agonist | Human | ~100 nM | [2][4] |
| B7-33 | Peptide Agonist | N/A | Weakly activates cAMP pathway | [5] |
| AT-001 | Peptide Antagonist | N/A | N/A | [6][7] |
RXFP1 Signaling Pathways
Activation of the Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor (GPCR), by its endogenous ligand relaxin-2 initiates a cascade of intracellular signaling events.[8] The primary and most well-characterized pathway involves the coupling to Gαs, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1] However, RXFP1 signaling is complex and can also involve coupling to other G proteins, such as Gαi, leading to the activation of phosphoinositide 3-kinase (PI3K) and downstream effectors like protein kinase B (Akt) and nitric oxide synthase (NOS).[8] Furthermore, signaling through β-arrestin can mediate ERK1/2 phosphorylation.[9] The specific signaling profile can be cell-type dependent and may differ between various agonists, leading to the concept of biased agonism, as observed with ML290.[10]
Figure 1. Simplified RXFP1 signaling pathways.
Confirming Mechanism of Action with Knockout Models
To unequivocally demonstrate that the biological effects of a novel agonist are mediated through RXFP1, a series of experiments utilizing knockout and humanized mouse models are essential. This is particularly crucial for small molecule agonists that may have off-target effects. The workflow below outlines the logical progression of experiments to validate the mechanism of action of a compound like this compound.
Figure 2. Experimental workflow for validating RXFP1 agonist specificity.
For a human-specific agonist like ML290, which does not activate the rodent RXFP1 receptor, humanized mouse models are indispensable.[11][12] These models, where the mouse Rxfp1 gene is replaced by the human RXFP1 gene, allow for the in vivo assessment of agonists that would otherwise be inactive in standard rodent models.[13][14]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used in the characterization and validation of RXFP1 agonists.
In Vitro cAMP Production Assay
This assay is fundamental for quantifying the potency of an RXFP1 agonist in stimulating the Gαs pathway.
Objective: To determine the EC50 of an agonist for cAMP production in cells expressing human RXFP1.
Materials:
-
HEK293 cells stably expressing human RXFP1 (HEK-RXFP1).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 10 mM HEPES).
-
Test agonist (e.g., this compound) at various concentrations.
-
cAMP detection kit (e.g., HTRF, GloSensor).[15]
-
Phosphodiesterase inhibitor (e.g., Ro 20-1724) to prevent cAMP degradation.
-
96-well or 384-well white, clear-bottom assay plates.
Protocol:
-
Cell Plating: Seed HEK-RXFP1 cells into the assay plates at a predetermined density and allow them to attach overnight.[16]
-
Compound Preparation: Prepare serial dilutions of the test agonist in assay buffer.
-
Assay Initiation: Replace the cell culture medium with assay buffer containing the phosphodiesterase inhibitor.
-
Agonist Stimulation: Add the diluted agonist to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.[16]
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Radioligand Binding Assay
This assay measures the affinity of a compound for the RXFP1 receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the RXFP1 receptor.
Materials:
-
Membrane preparations from cells or tissues expressing RXFP1.
-
Radiolabeled ligand (e.g., [125I]-relaxin).
-
Unlabeled test compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[17]
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the binding buffer.[17]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[17]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[18]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.[18]
In Vivo Hemodynamic Assessment in Mice
This in vivo experiment is critical for demonstrating the physiological effects of an RXFP1 agonist and for confirming its mechanism of action using knockout models.
Objective: To assess the effect of an RXFP1 agonist on cardiovascular parameters (e.g., heart rate, blood pressure) in wild-type, RXFP1 knockout, and/or humanized RXFP1 mice.
Materials:
-
Wild-type mice (e.g., C57BL/6J).
-
RXFP1 knockout mice on the same genetic background.
-
Humanized RXFP1 mice (if the agonist is human-specific).
-
Test agonist formulated for in vivo administration (e.g., intravenous, intraperitoneal).[14]
-
Anesthetic (e.g., ketamine/xylazine).[4]
-
Surgical instruments.
-
Pressure-volume loop catheter or other hemodynamic monitoring equipment.
-
Data acquisition system.
Protocol:
-
Animal Preparation: Anesthetize the mouse and maintain its body temperature.[4]
-
Surgical Procedure: Perform surgery to expose the carotid artery or jugular vein for catheter insertion or drug administration, respectively.[19]
-
Baseline Hemodynamic Recording: Insert the pressure-volume catheter into the left ventricle via the carotid artery and allow the hemodynamics to stabilize. Record baseline measurements.
-
Agonist Administration: Administer a bolus of the test agonist or vehicle via the jugular vein or intraperitoneally.[4][14]
-
Post-Dose Hemodynamic Recording: Continuously record hemodynamic parameters for a defined period after agonist administration.
-
Comparative Analysis: Perform the same procedure in wild-type, RXFP1 knockout, and, if applicable, humanized RXFP1 mice.
-
Data Analysis: Compare the changes in hemodynamic parameters from baseline between the different mouse strains. A true RXFP1 agonist should elicit a response in wild-type (and humanized, if applicable) mice but not in RXFP1 knockout mice.[11]
By following this comprehensive guide, researchers can rigorously validate the mechanism of action of novel RXFP1 agonists like this compound, providing a solid foundation for their preclinical and clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Engineering and Characterization of a Long-Half-Life Relaxin Receptor RXFP1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. Relaxin receptor antagonist AT-001 synergizes with docetaxel in androgen-independent prostate xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]
- 9. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 038150 - hRXFP1 Strain Details [jax.org]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Table 1, RXFP1 cAMP qHTS assay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Cross-Validation of RXFP1 Receptor Agonist-4 Assay Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of assay results for the novel small molecule, RXFP1 receptor agonist-4. Due to the limited publicly available data on this specific compound, this guide uses the well-characterized RXFP1 agonist, ML290, as a comparator to illustrate the principles and methodologies of robust assay cross-validation.
Introduction to RXFP1 and its Agonists
The Relaxin Family Peptide Receptor 1 (RXFP1) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular regulation and tissue remodeling. Agonists of RXFP1, such as the endogenous ligand relaxin, have shown therapeutic potential in conditions like heart failure and fibrosis. Small molecule agonists offer a promising alternative to peptide-based therapies.
This compound (also known as Example 268 in patent literature) is a novel small molecule agonist of RXFP1. Initial studies have demonstrated its ability to stimulate cyclic AMP (cAMP) production in HEK293 cells stably expressing human RXFP1, with a reported half-maximal effective concentration (EC50) of 4.9 nM.
To ensure the reliability and translatability of in vitro findings, it is imperative to cross-validate the activity of new agonists like this compound across multiple assay platforms that measure different aspects of receptor activation. This guide outlines a comparative approach using established methodologies.
Data Presentation: A Comparative Overview
A direct comparison of this compound and the known biased agonist ML290 is essential for characterizing its signaling profile. While comprehensive data for this compound is not yet publicly available, the following tables illustrate how such a comparison would be structured.
Table 1: Comparison of Agonist Potency (EC50, nM) Across Different Assays
| Assay Type | This compound | ML290 | Relaxin (Endogenous Ligand) |
| cAMP Accumulation | 4.9 | ~100 | ~1 |
| Phospho-ERK (pERK1/2) | Data not available | No activity | Potent activation |
| cGMP Accumulation | Data not available | ~10 | Potent activation |
| Cell Impedance | Data not available | Data not available | Data not available |
Note: The EC50 values are approximate and can vary between different studies and cell lines. The data for ML290 highlights its biased agonism, showing potency in the cGMP pathway but a lack of activity in the pERK pathway. A thorough investigation of this compound would involve generating data for the empty fields in this table.
Table 2: Comparison of Agonist Efficacy (Emax, % of Relaxin Response)
| Assay Type | This compound | ML290 |
| cAMP Accumulation | Data not available | Similar to relaxin |
| Phospho-ERK (pERK1/2) | Data not available | No activity |
| cGMP Accumulation | Data not available | Lower than relaxin |
Note: Emax values are crucial for understanding the maximal effect an agonist can produce relative to the natural ligand. This information is critical for assessing whether a compound is a full or partial agonist in a particular pathway.
Experimental Protocols
To facilitate the cross-validation of this compound, detailed protocols for key functional assays are provided below.
cAMP Accumulation Assay (HTRF)
This assay quantitatively measures the intracellular accumulation of cyclic AMP, a key second messenger in the canonical Gs signaling pathway activated by RXFP1.
Materials:
-
HEK293 cells stably expressing human RXFP1 (HEK-RXFP1)
-
Assay medium: DMEM with 0.1% BSA
-
Test compounds (this compound, ML290, Relaxin)
-
Forskolin (positive control)
-
HTRF cAMP assay kit
-
384-well white plates
Procedure:
-
Cell Seeding: Seed HEK-RXFP1 cells in 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in assay medium.
-
Cell Stimulation: Remove the culture medium and add the diluted compounds to the cells. Incubate for 30 minutes at 37°C.
-
Cell Lysis: Add the HTRF lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and determine the EC50 and Emax values from the dose-response curves.
Label-Free Cell Impedance Assay (e.g., xCELLigence)
This assay measures changes in cell morphology and adhesion upon GPCR activation, providing an integrated readout of the cellular response.
Materials:
-
HEK-RXFP1 cells
-
xCELLigence E-Plates
-
xCELLigence Real-Time Cell Analyzer
-
Assay medium: Serum-free DMEM
-
Test compounds
Procedure:
-
Background Reading: Add assay medium to the E-plate wells and record a background impedance reading.
-
Cell Seeding: Seed HEK-RXFP1 cells in the E-plates at an optimized density.
-
Cell Proliferation: Monitor cell proliferation in real-time until a stable baseline is achieved.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Real-Time Monitoring: Continuously monitor the cell index (a measure of impedance) for several hours post-compound addition.
-
Data Analysis: Analyze the kinetic response curves to determine the potency and efficacy of the agonists.
Phospho-ERK1/2 (pERK) Western Blot Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector in some GPCR signaling pathways.
Materials:
-
HEK-RXFP1 cells
-
6-well plates
-
Assay medium: Serum-free DMEM
-
Test compounds
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pERK1/2, anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Starvation: Seed cells in 6-well plates, grow to 80-90% confluency, and then serum-starve overnight.
-
Cell Stimulation: Treat cells with different concentrations of test compounds for a predetermined time (e.g., 5-15 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA.
-
Antibody Incubation: Incubate the membrane with the primary antibody against pERK1/2, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Densitometry: Quantify the band intensities to determine the fold-change in pERK levels.
Visualizing Signaling and Workflows
Diagrams are essential for understanding the complex signaling pathways and experimental procedures involved in agonist characterization.
Benchmarking RXFP1 Receptor Agonist-4: A Comparative Guide for Researchers
For Immediate Release
A novel small molecule, RXFP1 receptor agonist-4, has emerged as a potent activator of the relaxin family peptide receptor 1 (RXFP1), a key target in the development of therapies for heart failure and fibrotic diseases. This guide provides a comprehensive comparison of this compound with established RXFP1 modulators—the endogenous ligand Relaxin-2, the synthetic peptide B7-33, and the small molecule agonist ML290—supported by experimental data and detailed protocols to aid researchers in their evaluation.
Comparative Analysis of RXFP1 Modulators
The following tables summarize the key pharmacological parameters of this compound and its comparators. Data has been compiled from various sources and standardized where possible to facilitate comparison.
| Compound | Type | Molecular Weight ( g/mol ) | Source |
| This compound | Small Molecule | Not publicly available | Synthetic |
| Relaxin-2 | Peptide Hormone | ~6000 | Endogenous |
| B7-33 | Synthetic Peptide | ~3300 | Synthetic |
| ML290 | Small Molecule | 455.48 | Synthetic |
Table 1: General Characteristics of RXFP1 Modulators
In Vitro Pharmacology at RXFP1
A direct comparison of the in vitro pharmacological properties reveals the distinct profiles of each modulator.
| Compound | Binding Affinity (Ki) | Functional Potency (EC50) | Efficacy (Emax) | Signaling Pathway(s) Activated |
| This compound | Data not available | 4.9 nM (cAMP) | Data not available | cAMP |
| Relaxin-2 | ~0.64 nM (HEK-RXFP1) | ~100 pM (cAMP) | Full agonist | cAMP, pERK, cGMP |
| B7-33 | Low affinity in HEK-RXFP1 (pKi = 5.54) | Weak for cAMP; Potent for pERK | Partial agonist for cAMP; Full agonist for pERK | pERK, MMP-2 |
| ML290 | Allosteric modulator (does not directly compete with Relaxin-2) | ~100 nM (cAMP) | Similar to Relaxin-2 for cAMP | cAMP, p38MAPK, cGMP (cell-type dependent) |
Table 2: In Vitro Pharmacological Profile at the RXFP1 Receptor. Data is derived from studies using various cell lines (e.g., HEK293 cells stably expressing human RXFP1).
Signaling Pathways and Biased Agonism
The activation of RXFP1 can trigger multiple downstream signaling cascades. The choice of agonist can preferentially activate certain pathways, a phenomenon known as biased agonism. This has significant implications for therapeutic development, as different pathways are associated with distinct physiological effects.
Caption: RXFP1 signaling pathways activated by various agonists.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for the RXFP1 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: HEK293 cells stably expressing human RXFP1 are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled RXFP1 ligand (e.g., [125I]-Relaxin-2) and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in RXFP1 signaling.
Protocol:
-
Cell Seeding: Seed HEK293 cells stably expressing human RXFP1 into a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Stimulation: Add varying concentrations of the test compound to the wells and incubate for a specified time at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: The amount of cAMP in the cell lysate is quantified using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve, from which the EC50 and Emax values can be determined.
ERK Phosphorylation Assay (pERK)
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), another important downstream signaling event following RXFP1 activation.
Caption: Workflow for an ERK phosphorylation assay.
Protocol:
-
Cell Culture and Stimulation: Culture cells endogenously or recombinantly expressing RXFP1 and stimulate them with various concentrations of the test compound for a short period (typically 5-15 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.
-
Detection: The levels of phosphorylated ERK (pERK) and total ERK in the cell lysates are measured using methods such as Western blotting, ELISA, or time-resolved Förster resonance energy transfer (TR-FRET) assays, employing antibodies specific for the phosphorylated and total forms of ERK.
-
Data Analysis: The ratio of pERK to total ERK is calculated to normalize for variations in cell number and protein loading. A dose-response curve is generated to determine the EC50 and Emax for ERK phosphorylation.
Conclusion
This compound is a promising new small molecule agonist with nanomolar potency for cAMP signaling. Its pharmacological profile, when compared to established modulators like Relaxin-2, B7-33, and ML290, highlights the diverse ways in which the RXFP1 receptor can be activated. The phenomenon of biased agonism, exemplified by the different signaling profiles of these compounds, underscores the importance of a multi-faceted approach to characterization. The detailed protocols provided herein offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of novel RXFP1 agonists.
Independent Verification of RXFP1 Receptor Agonist Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding characteristics of various agonists for the Relaxin Family Peptide Receptor 1 (RXFP1), a G-protein coupled receptor (GPCR) implicated in cardiovascular and fibrotic diseases. We present supporting experimental data, detailed protocols for binding site verification, and visual representations of key biological and experimental pathways to aid in the research and development of novel RXFP1-targeting therapeutics.
Distinguishing Binding Sites: Orthosteric vs. Allosteric
RXFP1 possesses distinct binding sites that accommodate different classes of agonists. The endogenous ligand, relaxin-2, a peptide hormone, primarily interacts with the large extracellular domain of the receptor, specifically the leucine-rich repeats (LRRs)[1][2]. This is considered the orthosteric binding site.
In contrast, small-molecule agonists, such as ML290, have been shown to bind to an allosteric site located within the transmembrane (TM) domain of the receptor[3]. This distinction is crucial as allosteric modulators can offer different pharmacological profiles, including biased signaling, where only a subset of the receptor's downstream pathways are activated[3].
Comparative Analysis of RXFP1 Agonist Binding and Potency
The following table summarizes the binding affinity (pKi) and functional potency (pEC50) of representative RXFP1 agonists. This data has been compiled from studies utilizing human embryonic kidney (HEK-293) cells stably expressing the human RXFP1 receptor.
| Agonist | Agonist Type | Binding Affinity (pKi) | Functional Potency (pEC50) - cAMP Assay | Reference |
| Human Relaxin-2 (H2 Relaxin) | Endogenous Peptide (Orthosteric) | 9.19 ± 0.13 | 10.60 ± 0.03 | [4] |
| ML290 | Small Molecule (Allosteric) | Does not compete with H2 Relaxin | 7.0 | [3] |
| H2 B-R13/17K | Modified Peptide (Orthosteric) | 6.44 ± 0.06 | 6.82 ± 0.23 | [4] |
| H2 B-R17HR | Modified Peptide (Orthosteric) | 8.90 ± 0.08 | 10.66 ± 0.24 | [4] |
| Compound 8 | Small Molecule (Allosteric) | Not Reported | ~6.6 (250 nM) | [5] |
Note: "RXFP1 receptor agonist-4" is a placeholder name for the purpose of this guide, as no specific public domain data exists for a compound with this designation. The data presented for known agonists serves as a template for comparison.
Experimental Protocols for Binding Site Verification
To independently verify the binding site of a novel RXFP1 agonist, a combination of binding and functional assays is recommended. Below are detailed protocols for two key experiments.
Radioligand Competition Binding Assay
This assay determines if a test compound competes with the natural ligand (relaxin-2) for binding to the orthosteric site.
Objective: To determine the inhibitory constant (Ki) of a test agonist by measuring its ability to displace a radiolabeled ligand from RXFP1.
Materials:
-
Cell membranes prepared from HEK-293 cells stably expressing human RXFP1.
-
Radiolabeled ligand: [125I]-labeled Human Relaxin-2.
-
Unlabeled test agonist (e.g., "this compound").
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK-293-RXFP1 cells using standard homogenization and centrifugation techniques. Determine the total protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of binding buffer.
-
50 µL of a serial dilution of the unlabeled test agonist.
-
50 µL of [125I]-Human Relaxin-2 at a fixed concentration (typically at or below its Kd).
-
100 µL of the cell membrane preparation (e.g., 10-20 µg of protein per well).
-
For total binding, add 50 µL of binding buffer instead of the test agonist.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled Human Relaxin-2 (e.g., 1 µM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test agonist.
-
Determine the IC50 value (the concentration of test agonist that inhibits 50% of specific binding) by fitting the data to a one-site competition model using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Interpretation: If the test agonist displaces the radiolabeled relaxin-2, it suggests binding to the orthosteric site or an allosteric site that sterically hinders orthosteric ligand binding. A lack of competition, as seen with ML290, points towards binding at a distinct allosteric site[3].
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique that provides real-time kinetic data on ligand-receptor interactions.
Objective: To measure the association (ka) and dissociation (kd) rates, and to calculate the equilibrium dissociation constant (KD) of the agonist-RXFP1 interaction.
Materials:
-
Purified, detergent-solubilized RXFP1 receptor.
-
Test agonist.
-
SPR instrument and sensor chips (e.g., CM5).
-
Immobilization reagents (e.g., EDC/NHS).
-
Running Buffer: HBS-P+ buffer (HEPES, NaCl, P20 surfactant), pH 7.4.
-
Regeneration solution (e.g., low pH glycine (B1666218) or high salt solution).
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a pulse of EDC/NHS.
-
Inject the purified RXFP1 receptor over the activated surface to achieve covalent immobilization via amine coupling. The amount of immobilized receptor should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the test agonist in running buffer.
-
Inject the different concentrations of the test agonist over the immobilized RXFP1 surface and a reference flow cell (without receptor) to subtract bulk refractive index changes.
-
Monitor the binding response (in Resonance Units, RU) over time during the association phase.
-
-
Dissociation:
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the agonist from the receptor.
-
-
Regeneration:
-
If necessary, inject a pulse of regeneration solution to remove any remaining bound agonist and prepare the surface for the next injection cycle.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants, ka and kd.
-
The equilibrium dissociation constant (KD) is calculated as kd/ka .
-
Interpretation: SPR provides detailed kinetic information about the binding event. Comparing the kinetics of different agonists can reveal differences in their binding mechanisms.
RXFP1 Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling cascades initiated by RXFP1 activation and a typical workflow for verifying the binding site of a novel agonist.
References
- 1. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthetic short-chain peptide analogues of H1 relaxin lack affinity for the RXFP1 receptor and relaxin-like bioactivity. Clues to a better understanding of relaxin agonist design [frontiersin.org]
- 3. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel High-Affinity Antagonists for the Relaxin Family Peptide Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and optimization of small-molecule agonists of the human relaxin hormone receptor RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Signaling Bias for RXFP1 Receptor Agonist-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the signaling properties of RXFP1 Receptor Agonist-4, placed in the context of the native ligand, Relaxin-2, and another well-characterized small molecule agonist, ML290. The objective is to offer a clear comparison of their performance based on available experimental data, detailing the methodologies used to assess their signaling bias.
Introduction to RXFP1 Signaling
The Relaxin Family Peptide Receptor 1 (RXFP1) is a G-protein coupled receptor (GPCR) that, upon activation, initiates a complex network of intracellular signaling pathways. These pathways can be broadly categorized into G-protein-dependent and β-arrestin-dependent signaling cascades. Ligands that differentially activate these pathways are known as "biased agonists." Understanding the signaling bias of a particular agonist is crucial for predicting its therapeutic efficacy and potential side effects.
Key RXFP1 Signaling Pathways:
-
G-protein Signaling: RXFP1 couples to multiple G-protein subtypes. Activation of Gαs stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[1] Conversely, coupling to Gαi/o can inhibit adenylyl cyclase or activate other pathways like the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[2][3]
-
β-arrestin Signaling: β-arrestins are scaffolding proteins that can mediate G-protein-independent signaling and are involved in receptor desensitization and internalization. Agonist-induced recruitment of β-arrestin to RXFP1 can initiate distinct downstream signaling events, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[4]
Quantitative Data Summary
| Agonist | Assay | Cell Line | Potency (EC50) | Efficacy (Emax) |
| This compound | cAMP Accumulation | HEK293 (human RXFP1) | 4.9 nM[1] | Data not available |
| Relaxin-2 (Native Ligand) | cAMP Accumulation | HEK293 (human RXFP1) | ~0.1 nM[5] | 100% (Reference) |
| ML290 | cAMP Accumulation | HEK293 (human RXFP1) | 94 nM[6] | Partial agonist[7] |
| This compound | β-arrestin Recruitment | - | Data not available | Data not available |
| Relaxin-2 (Native Ligand) | β-arrestin Recruitment | HEK cells | Potent recruitment[7] | Full agonist[7] |
| ML290 | β-arrestin Recruitment | HEK cells | Diminished activation of β-arrestin 2, no recruitment of β-arrestin 1[7] | Partial agonist[7] |
| This compound | ERK1/2 Phosphorylation | - | Data not available | Data not available |
| Relaxin-2 (Native Ligand) | ERK1/2 Phosphorylation | Various | Induces phosphorylation | - |
| ML290 | ERK1/2 Phosphorylation | HEK-RXFP1 cells | No stimulation[6][8] | - |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of the RXFP1 receptor and a general workflow for assessing agonist signaling bias.
Figure 1: RXFP1 Receptor Signaling Pathways.
Figure 2: Experimental Workflow for Assessing Signaling Bias.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific cell lines and laboratory conditions.
cAMP Accumulation Assay
This assay quantifies the production of cyclic AMP, a key second messenger in the Gαs signaling pathway.
Principle: This protocol utilizes a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) or Bioluminescence Resonance Energy Transfer (BRET) technology. In the HTRF format, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.
Methodology:
-
Cell Culture: Seed HEK293 cells stably expressing human RXFP1 into 96- or 384-well plates and culture overnight.
-
Agonist Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of the test agonists (this compound, Relaxin-2, ML290) and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Add the HTRF or BRET reagents (e.g., cAMP-d2 and anti-cAMP cryptate antibody) to the lysate and incubate at room temperature.
-
Signal Measurement: Read the plate using a compatible plate reader to measure the fluorescence or luminescence signal. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Generate dose-response curves and calculate EC50 and Emax values.
β-arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated RXFP1 receptor.
Principle: The Tango assay is a common method that utilizes a GPCR-transcription factor fusion protein and a β-arrestin-protease fusion protein. Agonist-induced interaction between the receptor and β-arrestin brings the protease in proximity to the transcription factor, cleaving it and allowing it to enter the nucleus and drive the expression of a reporter gene (e.g., luciferase).
Methodology:
-
Cell Culture and Transfection: Use a cell line engineered for the Tango assay (e.g., HTLA cells) and transfect with a plasmid encoding the RXFP1-transcription factor fusion protein. Seed the transfected cells into 96-well plates.
-
Agonist Stimulation: Add varying concentrations of the test agonists to the cells and incubate for a suitable period (e.g., 6-24 hours) to allow for reporter gene expression.
-
Signal Detection: Add a luciferase substrate (e.g., luciferin) to the cells.
-
Signal Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: Plot the luminescence signal against the agonist concentration to generate dose-response curves and determine EC50 and Emax values.
ERK1/2 Phosphorylation Assay
This assay detects the phosphorylation of ERK1/2, a downstream event that can be mediated by both G-protein and β-arrestin pathways.
Principle: This protocol uses a Western blot to detect the phosphorylated form of ERK1/2 (p-ERK1/2) relative to the total amount of ERK1/2 protein.
Methodology:
-
Cell Culture and Serum Starvation: Culture RXFP1-expressing cells to near confluence. Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.
-
Agonist Stimulation: Treat the cells with different concentrations of the test agonists for a short duration (e.g., 5-15 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Immunodetection: Probe the membrane with a primary antibody specific for p-ERK1/2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal and plot the fold-change over baseline against the agonist concentration.
Conclusion
The available data indicates that this compound is a potent activator of the Gαs-cAMP pathway. However, a comprehensive understanding of its signaling bias requires further investigation into its effects on β-arrestin recruitment and downstream pathways like ERK1/2 phosphorylation, and a direct comparison with the native ligand Relaxin-2 and the known biased agonist ML290. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which are essential for elucidating the full pharmacological profile of this compound and its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. ics.org [ics.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to RXFP1 Receptor Agonists: Validation in Primary Human Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of representative agonists for the Relaxin Family Peptide Receptor 1 (RXFP1), focusing on their validation in primary human cells. As no specific agonist designated "RXFP1 receptor agonist-4" is described in the scientific literature, this document compares the endogenous ligand, Relaxin-2, with a synthetic small molecule agonist, ML290, and an advanced single-chain peptide agonist, providing a framework for evaluating novel compounds. The comparison highlights key performance indicators such as potency and efficacy in signaling and functional assays.
Introduction to RXFP1 Agonists
The Relaxin Family Peptide Receptor 1 (RXFP1) is a G protein-coupled receptor that mediates the physiological effects of the peptide hormone relaxin.[1] Activation of RXFP1 triggers a range of cellular responses, including vasodilation, anti-inflammatory effects, and anti-fibrotic activity, making it a promising therapeutic target for cardiovascular and fibrotic diseases.[1][2][3][4] The development of RXFP1 agonists has evolved from the native hormone to small molecules and engineered peptides, each with distinct characteristics.
Comparative Performance in Primary Human Cells
The validation of RXFP1 agonists in primary human cells is crucial for assessing their therapeutic potential. Primary cells provide a more physiologically relevant model compared to engineered cell lines. This section summarizes the available data on the performance of different classes of RXFP1 agonists in various primary human cell types.
Signaling Pathway Activation (cAMP Production)
A primary signaling pathway activated by RXFP1 is the Gs-protein-mediated production of cyclic AMP (cAMP).[4] The potency (EC50) of an agonist in stimulating cAMP production is a key measure of its activity.
| Agonist Class | Representative Agonist | Primary Human Cell Type | Potency (EC50) | Reference |
| Endogenous Peptide | Human Relaxin-2 (H2 Relaxin) | Human Cardiac Myofibroblasts | Not explicitly stated, but used at 16.8 nM to elicit anti-fibrotic effects. | [2] |
| Small Molecule | ML290 | Human Vascular Endothelial and Smooth Muscle Cells | Stimulated cAMP accumulation (potency for cGMP accumulation was 10-fold higher). | [5] |
| Single-Chain Peptide | B7-33 | THP-1 (human monocytic cell line, expresses endogenous RXFP1) | Weakly activated cAMP responses. |
Functional Anti-Fibrotic Effects
A key therapeutic application of RXFP1 agonists is the treatment of fibrosis. Their efficacy is often assessed by their ability to inhibit the differentiation of fibroblasts into myofibroblasts and to reduce the expression of extracellular matrix proteins like collagen.
| Agonist Class | Representative Agonist | Primary Human Cell Type | Key Anti-Fibrotic Effects | Reference |
| Endogenous Peptide | Human Relaxin-2 (H2 Relaxin) | Human Cardiac Myofibroblasts | Decreased α-SMA and collagen-I expression. | [2] |
| Small Molecule | ML290 | Human Cardiac Fibroblasts | Inhibited TGF-β1-induced Smad2 and Smad3 phosphorylation. | |
| Small Molecule | ML290 | Primary Human Hepatic Stellate Cells | Downregulated fibrotic genes. | |
| Single-Chain Peptide | B7-33 | Human Fibroblasts | Demonstrated anti-fibrotic effects equivalent to H2 Relaxin. | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used in the characterization of RXFP1 agonists in primary human cells.
Protocol 1: cAMP Accumulation Assay in Primary Human Cells
This protocol is adapted from methods used for measuring cAMP in response to RXFP1 activation.[7]
Objective: To quantify the dose-dependent stimulation of intracellular cAMP production by an RXFP1 agonist in primary human cells (e.g., cardiac fibroblasts, endothelial cells).
Materials:
-
Primary human cells (e.g., human cardiac fibroblasts)
-
Cell culture medium appropriate for the cell type
-
RXFP1 agonist (e.g., Relaxin-2, ML290)
-
Phosphodiesterase (PDE) inhibitor (e.g., Ro 20-1724)
-
HTRF cAMP assay kit or ELISA-based cAMP kit
-
96-well or 384-well cell culture plates
-
Plate reader capable of measuring HTRF or absorbance
Procedure:
-
Cell Seeding: Seed primary human cells into 96-well or 384-well plates at a density optimized for the cell type and allow them to adhere overnight.
-
Starvation (Optional): For some cell types, serum-starving the cells for a few hours prior to the assay can reduce basal cAMP levels.
-
Pre-treatment with PDE Inhibitor: Add a PDE inhibitor (e.g., Ro 20-1724) to each well and incubate for a short period (e.g., 30 minutes) at 37°C. This prevents the degradation of newly synthesized cAMP.
-
Agonist Stimulation: Add serial dilutions of the RXFP1 agonist to the wells. Include a vehicle control (e.g., DMSO for small molecules, PBS for peptides).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit (HTRF or ELISA).
-
Data Analysis: Plot the cAMP signal against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Protocol 2: Assessment of Anti-Fibrotic Activity (Collagen Expression)
This protocol describes the measurement of collagen protein levels in primary human fibroblasts.[8][9]
Objective: To determine the effect of an RXFP1 agonist on collagen production by primary human fibroblasts.
Materials:
-
Primary human fibroblasts (e.g., dermal or cardiac fibroblasts)
-
Fibroblast growth medium
-
Profibrotic agent (e.g., TGF-β1)
-
RXFP1 agonist
-
Sircol Collagen Assay kit
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment: Culture primary human fibroblasts in appropriate multi-well plates. To induce a fibrotic phenotype, treat the cells with a profibrotic agent like TGF-β1. Concurrently, treat the cells with the RXFP1 agonist at various concentrations for a specified duration (e.g., 48-72 hours).
-
Sample Collection: Collect the cell culture supernatant, which contains secreted collagen.
-
Collagen Quantification:
-
Add the Sircol dye reagent to the supernatant samples. This dye specifically binds to collagen.
-
Incubate to allow the collagen-dye complex to precipitate.
-
Centrifuge to pellet the complex and discard the supernatant.
-
Dissolve the pellet in the provided alkali reagent.
-
Measure the absorbance of the solution using a spectrophotometer at 540 nm.
-
-
Data Analysis: Calculate the collagen concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of collagen. Express the results as a percentage of the collagen produced by cells treated with the profibrotic agent alone.
Protocol 3: Endothelial Cell Migration Assay (Transwell Assay)
This protocol is a general method for assessing cell migration, which can be adapted for endothelial cells in response to RXFP1 agonists.[10][11]
Objective: To evaluate the effect of an RXFP1 agonist on the migration of primary human endothelial cells.
Materials:
-
Primary human endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
Transwell inserts (with a porous membrane, e.g., 8 µm pores)
-
24-well plates
-
RXFP1 agonist
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Preparation: Place Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing the RXFP1 agonist to the lower chamber of the wells. The agonist will act as a chemoattractant. Use medium without the agonist as a negative control.
-
Cell Seeding: Seed a suspension of primary endothelial cells in serum-free or low-serum medium into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 4-18 hours) at 37°C in a CO2 incubator.
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol) and then stain them with a dye such as Crystal Violet.
-
Quantification: Elute the stain from the cells and measure the absorbance with a plate reader, or count the number of migrated cells in several microscopic fields for each membrane.
-
Data Analysis: Compare the number of migrated cells in the presence of the agonist to the control.
Visualizing Signaling and Workflows
RXFP1 Signaling Pathway
Caption: Simplified RXFP1 signaling pathways.
Experimental Workflow for Agonist Validation
Caption: General workflow for RXFP1 agonist validation.
References
- 1. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]
- 2. The anti-fibrotic actions of relaxin are mediated through AT2 R-associated protein phosphatases via RXFP1-AT2 R functional crosstalk in human cardiac myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti‐fibrotic actions of relaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of collagen synthesis and its gene expression in human skin fibroblasts by tocotrienol-rich fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collagen Synthesis Is Suppressed in Dermal Fibroblasts by the Human Antimicrobial Peptide LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell migration assay | Sigma-Aldrich [sigmaaldrich.com]
- 11. promocell.com [promocell.com]
A Comparative Guide to RXFP1 Receptor Agonists: In Vitro and In Vivo Efficacy of ML290 and H2 Relaxin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic small-molecule agonist ML290 and the endogenous peptide agonist H2 relaxin for the relaxin family peptide receptor 1 (RXFP1). This document summarizes key experimental data on their efficacy, details experimental methodologies, and visualizes relevant biological pathways and workflows.
The relaxin family peptide receptor 1 (RXFP1) is a promising therapeutic target for a variety of conditions, including heart failure, fibrosis, and pre-eclampsia.[1][2] Activation of RXFP1 by its native ligand, H2 relaxin, triggers a cascade of signaling events that lead to beneficial physiological effects such as vasodilation, anti-inflammatory responses, and extracellular matrix remodeling.[1][3] However, the therapeutic potential of H2 relaxin is limited by its short plasma half-life and the need for parenteral administration.[4] This has driven the development of small-molecule agonists like ML290, which offer the potential for improved pharmacokinetic properties.[1][4]
In Vitro Efficacy: ML290 vs. H2 Relaxin
The in vitro activity of RXFP1 agonists is commonly assessed by measuring the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the RXFP1 signaling pathway.[1] Other important downstream effects include the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the regulation of genes involved in fibrosis.[5][6]
| Agonist | Assay | Cell Line | Potency (EC50/pEC50) | Efficacy (Emax) | Reference |
| ML290 | cAMP Accumulation | HEK293-RXFP1 | EC50: Not specified | Similar to H2 relaxin | [1] |
| pERK1/2 Phosphorylation | HEK-RXFP1 | No significant stimulation | - | [5] | |
| cGMP Accumulation | HCFs | Stimulated | - | [5] | |
| MMP-2 Activity | HCFs | Increased | Equivalent to H2 relaxin | [5] | |
| H2 Relaxin | cAMP Accumulation | HEK-RXFP1 | pEC50: 10.60 ± 0.03 | Full agonist | [2] |
| pERK1/2 Phosphorylation | Myofibroblasts | Stimulated | - | [6] | |
| MMP-2 Activity | Fibroblasts | Increased | - | [7] | |
| cGMP Accumulation | HCMFs | Stimulated | - | [2] |
In Vivo Efficacy: ML290 vs. H2 Relaxin
The in vivo effects of RXFP1 agonists are evaluated in various animal models that mimic human diseases. Key endpoints include improvements in cardiovascular function and reduction of fibrosis in organs like the heart, kidney, and liver. It is important to note that ML290 does not activate the rodent RXFP1 receptor, necessitating the use of humanized mouse models for in vivo studies.[8][9]
| Agonist | Animal Model | Key Findings | Reference |
| ML290 | Humanized RXFP1 mice with unilateral ureteral obstruction (kidney fibrosis) | Reduced expression of pro-apoptotic and fibrotic markers; decreased collagen gene expression.[8] | [8] |
| Humanized RXFP1 mice with carbon tetrachloride-induced liver fibrosis | Significantly reduced collagen content and α-smooth muscle actin expression.[10] | [10] | |
| Humanized RXFP1 mice | Increased heart rate and decreased blood osmolality, indicating specific target engagement.[9] | [9] | |
| H2 Relaxin | Mouse model of prostate tumor growth | Inhibited relaxin-mediated tumor growth.[11] | [11] |
| Rodent models of heart or lung disease | Prevented or reversed organ fibrosis and dysfunction with similar potency to native H2 relaxin.[12] | [12] | |
| Mouse mesenteric arteries | Induced potent endothelium- and nitric oxide-dependent vasodilation.[13][14] | [13][14] |
Signaling Pathways and Experimental Workflows
To better understand the mechanisms of action and the methods used to evaluate these agonists, the following diagrams illustrate the RXFP1 signaling pathway and a typical experimental workflow for assessing agonist efficacy.
Caption: RXFP1 Signaling Pathway
Caption: Experimental Workflow
Experimental Protocols
In Vitro cAMP Assay (HEK293-RXFP1 cells)
This protocol is a representative method for determining the potency and efficacy of RXFP1 agonists in a cell-based assay.[1]
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human RXFP1 receptor (HEK293-RXFP1) are cultured in appropriate media and conditions.[1]
-
Seeding: Cells are seeded into 384-well plates at a density of 8,000 cells per well and allowed to attach overnight.[1]
-
Inhibition of Phosphodiesterase: To prevent the degradation of cAMP, a phosphodiesterase inhibitor (e.g., Ro 20-1724) is added to the cells.[1]
-
Compound Addition: The RXFP1 agonist (e.g., ML290 or H2 relaxin) is added in a dose-response manner.[1]
-
Incubation: The cells are incubated with the agonist for a defined period (e.g., 30 minutes) to allow for cAMP production.[1]
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1][15]
-
Data Analysis: The data is analyzed to determine the EC50 (potency) and Emax (efficacy) of the agonist.[15]
In Vivo Efficacy in a Mouse Model of Kidney Fibrosis
This protocol outlines a general procedure for evaluating the anti-fibrotic effects of an RXFP1 agonist in vivo.[8]
-
Animal Model: Humanized RXFP1 knock-in mice are used, as ML290 is specific for the human receptor.[8]
-
Disease Induction: Unilateral Ureteral Obstruction (UUO) is surgically induced in the mice to model kidney fibrosis. The contralateral kidney serves as a control.[8]
-
Agonist Administration: Mice are treated daily with the RXFP1 agonist (e.g., ML290 at 30 mg/kg) or a vehicle control via intraperitoneal injection.[8]
-
Tissue Collection: After a specified period, the kidneys are harvested for analysis.[8]
-
Endpoint Analysis:
-
Gene Expression: RNA is extracted from the kidney tissue, and quantitative real-time PCR is performed to measure the expression of fibrotic markers (e.g., collagen genes) and pro-apoptotic markers.[8]
-
Protein Analysis: Western blotting can be used to assess the levels of specific proteins involved in fibrosis and apoptosis.[8]
-
Histology: Kidney sections can be stained (e.g., with TUNEL for apoptosis) to visualize tissue morphology and cell death.[8]
-
-
Statistical Analysis: The data from the agonist-treated group is compared to the vehicle-treated group to determine the statistical significance of any observed effects.
References
- 1. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anti-apoptotic and Matrix Remodeling Actions of a Small Molecule Agonist of the Human Relaxin Receptor, ML290 in Mice With Unilateral Ureteral Obstruction [frontiersin.org]
- 9. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. Development of Novel High-Affinity Antagonists for the Relaxin Family Peptide Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]
- 14. RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of RXFP1 Receptor Agonist-4 in Animal Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "RXFP1 receptor agonist-4," a novel benzothiophene (B83047) derivative, alongside other key RXFP1 agonists. It is designed to assist researchers in understanding the methodologies for confirming target engagement in animal tissues and to offer a comparative perspective on the performance of these compounds based on available data.
The relaxin family peptide receptor 1 (RXFP1) is a promising therapeutic target for a range of conditions, including heart failure and fibrosis. Agonists of this receptor, such as the endogenous ligand relaxin-2, have demonstrated beneficial effects in preclinical and clinical studies. "this compound" has emerged from recent drug discovery efforts as a potent small molecule agonist.
Comparative Analysis of RXFP1 Agonists
The following table summarizes the key properties of "this compound" in comparison to the endogenous ligand relaxin-2 and other well-characterized synthetic agonists. It is important to note that direct comparative studies under identical experimental conditions are limited for "this compound."
| Agonist | Type | Potency (EC50) | Species Specificity | Key Characteristics |
| This compound (Example 268) | Small Molecule (Benzothiophene derivative) | 4.9 nM (cAMP assay, human RXFP1) | Data not publicly available | Potent synthetic agonist; further in vivo and selectivity data are not yet published. |
| Relaxin-2 (Serelaxin) | Endogenous Peptide Hormone | ~0.1 - 1 nM (cAMP assay) | Active across various mammalian species | The natural ligand for RXFP1, exhibiting broad physiological effects including vasodilation and anti-fibrotic activity. Short half-life.[1][2] |
| ML290 | Small Molecule | ~100 - 300 nM (cAMP assay, human RXFP1) | Human-specific; not active at mouse RXFP1 | First-in-class small molecule agonist, allosteric and biased, showing anti-fibrotic effects.[3][4][5] |
| SA10SC-RLX | Single-Chain Peptide | Sub-nanomolar (cAMP assay, human RXFP1) | Active in rodents | Long-acting peptide agonist with an extended half-life, demonstrating in vivo efficacy in rodent models. |
| B7-33 | Single-Chain Peptide | Potent (pERK activation) | Active in rodents | Functionally selective agonist that preferentially activates the pERK pathway over cAMP, with potent anti-fibrotic effects.[2] |
Experimental Protocols for Confirming Target Engagement
Confirmation of target engagement in animal tissues is critical for the preclinical development of any RXFP1 agonist. Below are detailed methodologies for key in vitro and in vivo experiments commonly employed in the field.
In Vitro Assays
1. cAMP Accumulation Assay
This is the primary and most robust assay for measuring the activation of RXFP1, which predominantly signals through the Gs protein, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
-
Cell Line: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human RXFP1 receptor.
-
Protocol:
-
Seed cells in a 96-well plate and culture overnight.
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test agonist at various concentrations.
-
Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
-
Data Analysis: Plot the concentration-response curve and determine the EC50 value.
2. Vascular Endothelial Growth Factor (VEGF) Stimulation Assay
Activation of RXFP1 can lead to the upregulation of VEGF, a key mediator of angiogenesis.
-
Cell Line: Human monocytic cell line (THP-1) that endogenously expresses RXFP1.
-
Protocol:
-
Culture THP-1 cells in a 24-well plate.
-
Treat cells with the test agonist for 24-48 hours.
-
Measure VEGF levels in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: Compare VEGF levels in treated versus untreated cells.
In Vivo Models
1. Heart Rate Monitoring in Humanized RXFP1 Mice
Small molecule agonists like ML290 are often species-specific. To overcome this limitation, humanized mouse models expressing the human RXFP1 receptor can be used. In rodents, RXFP1 activation in the atria leads to an increase in heart rate.
-
Animal Model: Mice genetically engineered to express human RXFP1.
-
Protocol:
-
Implant telemetry devices for continuous monitoring of heart rate and blood pressure.
-
After a recovery period, administer the test agonist via an appropriate route (e.g., intravenous, intraperitoneal, or oral).
-
Record heart rate continuously for a defined period.
-
-
Data Analysis: Analyze the change in heart rate from baseline following agonist administration. A significant increase in heart rate indicates target engagement.
2. Measurement of Renal Blood Flow in Rats
Relaxin and its agonists are known to have significant renal vasodilatory effects, leading to an increase in renal blood flow.
-
Animal Model: Anesthetized rats.
-
Protocol:
-
Surgically implant a flow probe around the renal artery.
-
Administer the test agonist intravenously.
-
Continuously measure renal blood flow.
-
-
Data Analysis: Quantify the increase in renal blood flow from the pre-dosing baseline.
Signaling Pathways and Experimental Workflows
To visualize the complex signaling and experimental processes, the following diagrams are provided.
References
- 1. WO2023077040A1 - Rxfp1 agonists - Google Patents [patents.google.com]
- 2. WO2013165606A1 - Modulators of the relaxin receptor 1 - Google Patents [patents.google.com]
- 3. X-Ray Crystallography Study and Optimization of Novel Benzothiophene Analogs as Potent Selective Estrogen Receptor Covalent Antagonists (SERCAs) with Improved Potency and Safety Profiles (2023) | Chengfeng Bai | 2 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural Insights into the Unique Modes of Relaxin-Binding and Tethered-Agonist Mediated Activation of RXFP1 and RXFP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of RXFP1 Receptor Agonists: A Guide to Experimental Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key agonists targeting the Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor implicated in various physiological processes, including cardiovascular function and fibrosis. The reproducibility of experimental findings is paramount in drug discovery, and this document aims to facilitate this by presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways for several classes of RXFP1 agonists. We will focus on the native ligand, Human Relaxin-2 (H2 relaxin), a single-chain peptide analogue (B7-33), and a small molecule agonist (ML290), with additional data on other relevant compounds.
Data Presentation: A Comparative Overview of RXFP1 Agonists
The following tables summarize the binding affinities and functional potencies of various RXFP1 agonists. The data is primarily derived from studies on Human Embryonic Kidney 293 (HEK293) cells stably expressing the human RXFP1 receptor, providing a standardized platform for comparison.
Table 1: Binding Affinity (pKi) of RXFP1 Agonists
| Agonist | Agonist Type | Cell Line | pKi (mean ± SEM) | Reference(s) |
| Human Relaxin-2 | Endogenous Peptide | HEK-RXFP1 | 8.96 ± 0.03 | [1] |
| Human Relaxin-2 | Endogenous Peptide | HEK-RXFP1 | 9.19 ± 0.13 | [2] |
| B7-33 | Single-Chain Peptide | HEK-RXFP1 | 5.54 ± 0.13 | [1] |
| ML290 | Small Molecule | HEK-RXFP1 | No direct competition | [3] |
Note: ML290 is an allosteric agonist and does not compete directly with relaxin for the orthosteric binding site. Instead, it has been shown to increase the binding of radiolabeled relaxin.[3]
Table 2: Functional Potency (pEC50) for cAMP Accumulation
| Agonist | Agonist Type | Cell Line | pEC50 (mean ± SEM) | Reference(s) |
| Human Relaxin-2 | Endogenous Peptide | HEK-RXFP1 | 10.49 ± 0.13 | [1] |
| Human Relaxin-2 | Endogenous Peptide | HEK-RXFP1 | 10.60 ± 0.03 | [2] |
| Human Relaxin-2 | Endogenous Peptide | THP-1 (endogenous) | 9.29 ± 0.11 | [2] |
| B7-33 | Single-Chain Peptide | HEK-RXFP1 | 5.12 ± 0.06 | [1] |
| SA10SC-RLX | Single-Chain Peptide | OVCAR5 (endogenous) | 9.7 | [4] |
| ML290 | Small Molecule | HEK-RXFP1 | ~7.5 (EC50 ~30nM) | |
| AZ7976 (AZD5462) | Small Molecule | Not Specified | Sub-nanomolar potency |
Note: B7-33 is described as a functionally selective agonist, showing biased signaling towards the pERK pathway over cAMP accumulation.[4] Its potency in cAMP assays is significantly lower than that of H2 relaxin.[1]
Experimental Protocols
Reproducibility of the above data is contingent on adherence to specific experimental protocols. Below are methodologies for the key assays cited.
Competition Binding Assay
This assay measures the ability of a test compound to compete with a labeled ligand for binding to the RXFP1 receptor.
Objective: To determine the binding affinity (Ki) of an unlabeled agonist.
Materials:
-
Cells: HEK293T cells stably expressing human RXFP1 (HEK-RXFP1).
-
Labeled Ligand: Europium-labeled Human Relaxin-2 (Eu-H2 relaxin).
-
Unlabeled Ligands: Human Relaxin-2 (for standard curve), test agonists (e.g., B7-33).
-
Assay Buffer: Binding buffer (e.g., HBSS with 0.1% BSA).
-
Plates: 96-well plates.
-
Instrumentation: Plate reader capable of time-resolved fluorescence.
Procedure:
-
Cell Plating: Seed HEK-RXFP1 cells into 96-well plates and culture until confluent.
-
Assay Preparation: On the day of the experiment, wash the cells with assay buffer.
-
Competition Reaction: Add increasing concentrations of the unlabeled test agonist to the wells.
-
Labeled Ligand Addition: Add a fixed concentration of Eu-H2 relaxin to all wells. For determination of non-specific binding, add a high concentration of unlabeled H2 relaxin.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a set duration (e.g., 90 minutes) to reach binding equilibrium.
-
Washing: Wash the wells multiple times with cold assay buffer to remove unbound ligand.
-
Detection: Add enhancement solution (if required for the europium chelate) and measure the time-resolved fluorescence.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site binding curve using non-linear regression to determine the IC50. Calculate the pKi using the Cheng-Prusoff equation.[2]
cAMP Accumulation Assay (HTRF)
This assay quantifies the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger produced upon RXFP1 activation via the Gs pathway.
Objective: To determine the functional potency (EC50) of an agonist in stimulating cAMP production.
Materials:
-
Cells: HEK293T cells stably expressing human RXFP1 (HEK-RXFP1) or cells with endogenous expression (e.g., THP-1, OVCAR5).
-
Agonists: Test compounds at various concentrations.
-
Reagents: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
Phosphodiesterase (PDE) Inhibitor: (e.g., Ro 20-1724 or IBMX) to prevent cAMP degradation.
-
Plates: 384-well low-volume plates.
-
Instrumentation: HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Plate cells in 384-well plates at a determined density (e.g., 4000 cells/well) and incubate overnight.[5]
-
Agonist Stimulation: Add varying concentrations of the test agonist to the cells. Include a positive control (e.g., Forskolin, an adenylate cyclase activator) and a vehicle control. Incubate for a specified time (e.g., 30 minutes) at 37°C.[5][6]
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) prepared in lysis buffer to each well. This stops the reaction and initiates the detection process.
-
Incubation: Incubate the plate at room temperature for a specified duration (e.g., 1 hour).[6]
-
Reading: Measure the fluorescence at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
-
Data Analysis: Calculate the ratio of the two fluorescence signals. The signal is inversely proportional to the amount of cAMP produced. Plot the HTRF ratio against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the pEC50.[7]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Simplified RXFP1 signaling pathways.
Caption: Experimental workflow for competition binding assay.
Caption: Experimental workflow for HTRF cAMP assay.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Development of Novel High-Affinity Antagonists for the Relaxin Family Peptide Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
Safety Operating Guide
Proper Disposal of RXFP1 Receptor Agonist-4: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a Novel Research Compound
Researchers, scientists, and drug development professionals handling novel compounds like RXFP1 receptor agonist-4 are responsible for ensuring their safe disposal to protect both laboratory personnel and the environment. Adherence to proper disposal protocols is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with best practices for handling potent, research-grade peptide agonists and hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (nitrile is a standard), safety glasses or goggles, and a lab coat. When handling the lyophilized powder form of the agonist, which can easily become airborne, all work should be conducted within a designated area such as a chemical fume hood or a biosafety cabinet to prevent inhalation.
Summary of Compound Characteristics
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following information has been compiled from supplier data sheets. This table summarizes the known quantitative and qualitative data for this compound.
| Property | Value | Source |
| Product Name | This compound | MedChemExpress[1][2] |
| Catalog Number | HY-156539 | MedChemExpress[2] |
| CAS Number | 2941376-76-5 | MedChemExpress[2] |
| Molecular Formula | C32H24F7N3O5S | MedChemExpress[2] |
| Molecular Weight | 695.60 g/mol | MedChemExpress[2] |
| Biological Activity | Agonist for RXFP1 receptor, stimulates cAMP production with an EC50 of 4.9 nM in HEK293 cells expressing human RXFP1. | MedChemExpress[1][2] |
| Storage | As a lyophilized powder, store at -20°C for long-term stability. Solutions should be used promptly or stored in aliquots at -20°C for short periods. | Cayman Chemical[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires meticulous attention to detail, from initial classification to final documentation. As a research chemical with biological activity, it must be treated as hazardous chemical waste.
Step 1: Waste Classification and Characterization
All waste streams must be accurately classified. This compound waste falls under the category of chemical waste. It is crucial to consult your institution's Environmental Health & Safety (EHS) office for specific guidance on classification and the appropriate disposal pathways within your organization.
Step 2: Segregation and Containerization
Proper segregation of chemical waste is a legal and safety requirement.[2]
-
Solid Waste: Collect all materials contaminated with the agonist, such as unused or expired compounds, pipette tips, gloves, and vials, in a designated and clearly labeled hazardous waste container.[1] This container must be chemically compatible with the waste and in good condition, with no leaks or cracks.[1]
-
Liquid Waste: If the agonist is in solution, it should be collected in a dedicated, leak-proof hazardous waste container.[1] Do not mix incompatible waste streams. For instance, acids should be stored separately from bases.[1]
-
Sharps: Any needles or syringes used to handle the compound must be disposed of in a dedicated, puncture-resistant sharps container labeled for chemically contaminated sharps.
Step 3: Labeling and Documentation
Accurate labeling and documentation are legal requirements and are essential for safe disposal.[1]
-
Hazardous Waste Label: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[1]
-
Waste Log: Maintain a detailed log of all chemicals added to a waste container to ensure an accurate inventory.[1]
Step 4: Storage of Hazardous Waste
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be near the point of generation and under the control of laboratory personnel.
Step 5: Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before they can be disposed of as regular trash.[1]
-
Triple Rinsing: Rinse the container three times with a suitable solvent that can dissolve the chemical residue.[1]
-
Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[1] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[1]
-
Air Dry: Allow the rinsed container to air dry completely before disposal.[1]
Step 6: Final Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Schedule a Pickup: Contact your EHS office to schedule a waste pickup when your containers are approaching full.
-
Prohibited Disposal Methods: Never dispose of this compound or any other hazardous chemical down the drain or in the regular trash.[1]
Experimental Protocols
The biological activity of this compound is determined by its ability to stimulate the production of cyclic AMP (cAMP). A common method for this is a cell-based cAMP assay.
cAMP Production Assay in HEK293 Cells
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human RXFP1 receptor are cultured in a suitable medium (e.g., DMEM with 10% FBS) in 96-well plates.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in an appropriate assay buffer.
-
Cell Treatment: The cultured cells are treated with the various concentrations of the this compound or a control vehicle.
-
cAMP Measurement: After a specific incubation period, the intracellular cAMP levels are measured using a commercially available cAMP assay kit, often based on principles like competitive immunoassay or bioluminescence resonance energy transfer (BRET).
-
Data Analysis: The results are analyzed to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Mandatory Visualizations
RXFP1 Signaling Pathway
The relaxin family peptide receptor 1 (RXFP1) is a G protein-coupled receptor (GPCR). Upon activation by an agonist like this compound, it primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.
References
Essential Safety and Operational Guide for Handling RXFP1 Receptor Agonist-4
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of RXFP1 receptor agonist-4. The following guidelines are designed to ensure a secure laboratory environment by outlining essential personal protective equipment (PPE), operational procedures for safe handling, and appropriate disposal plans. As a novel research chemical, it is imperative to treat this compound with a high degree of caution, assuming it to be potentially hazardous until comprehensive toxicological data is available.[1][2]
Hazard Identification and Risk Assessment
This compound is an agonist for the Relaxin Family Peptide Receptor 1 (RXFP1), stimulating cAMP production in HEK293 cells with an EC₅₀ value of 4.9 nM.[3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a risk assessment based on its nature as a bioactive small molecule or peptide mimetic is essential.[4][5] All laboratory personnel must review this guide and any available manufacturer's information before commencing work.[4] It is prudent to handle this compound as you would other novel chemicals with unknown hazards, assuming it may be an irritant or sensitizer.[1][5]
Quantitative Data Summary
| Parameter | Value | Source |
| EC₅₀ (cAMP production in HEK293 cells) | 4.9 nM | MedChemExpress[3] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination. The following PPE is mandatory when handling this compound.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet appropriate national standards (e.g., ANSI Z87.1). |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended. Gloves should be inspected before use and changed immediately after any suspected contact with the compound.[6] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles. Work within a certified chemical fume hood is the preferred engineering control.[1] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or compromised seals.
-
Ensure the product is correctly labeled.
Storage:
-
Lyophilized Powder: For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed, desiccated container, protected from light.[7][8][9] Peptides are often hygroscopic; therefore, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[7][9]
-
In Solution: Storing peptides in solution for extended periods is not recommended due to lower stability.[9] If necessary, prepare single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][8]
Reconstitution and Aliquoting:
-
Preparation: Before handling, ensure all necessary PPE is donned. Prepare a sanitized workspace, preferably within a chemical fume hood or laminar flow hood.
-
Solubilization: The solubility of novel compounds can be difficult to predict.[9] It is recommended to first attempt to dissolve a small test amount in sterile, purified water. If the compound is insoluble, organic solvents such as DMSO or DMF may be used, followed by dilution with an aqueous buffer.[10] For peptides with specific properties (e.g., acidic or basic), the use of dilute acidic or basic solutions may aid dissolution.[8]
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles and to minimize contamination, divide the reconstituted solution into sterile, single-use aliquots.[7][8] Clearly label each aliquot with the compound name, concentration, and date of preparation.
Experimental Workflow
The following diagram outlines a standard workflow for the safe handling of this compound.
Disposal Plan
Proper disposal is essential for laboratory safety and regulatory compliance. Treat all waste contaminated with this compound as hazardous chemical waste.
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all materials contaminated with the agonist (e.g., pipette tips, gloves, empty vials) in a designated, clearly labeled, and leak-proof hazardous waste container.[11] |
| Liquid Waste | Collect unused or waste solutions in a labeled hazardous waste container. Depending on institutional guidelines, chemical inactivation may be required before final disposal. Consult your institution's Environmental Health and Safety (EHS) office for specific protocols.[6][11] Never pour chemical waste down the drain. |
| Sharps Waste | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container. |
Chemical Inactivation (for Liquid Waste): For an added layer of safety, liquid waste can be chemically inactivated. A common method is hydrolysis using a 1M solution of sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl), or a 10% bleach solution.[6] This should be performed in a chemical fume hood, allowing the mixture to stand for at least 24 hours to ensure complete degradation, followed by neutralization before collection for disposal.[6][11]
Emergency Procedures
In the event of accidental exposure, follow these procedures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6] |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[6][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][12] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Spill Response:
-
Small Spill: In a chemical fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontaminating agent.
-
Large Spill: Evacuate the area and notify your institution's EHS department immediately. Prevent the spill from entering drains.
RXFP1 Signaling Pathway
RXFP1 is a G-protein coupled receptor (GPCR). Its activation by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10] This in turn activates Protein Kinase A (PKA). RXFP1 can also couple to other G-proteins to activate pathways such as the PI3K/Akt and MAPK/ERK pathways.[10]
References
- 1. twu.edu [twu.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 9. peptide.com [peptide.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.fi [fishersci.fi]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
